Diltiazem hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-BHDTVMLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38411-61-9 | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8040147 | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33286-22-5, 38411-61-9 | |
| Record name | Diltiazem hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILTIAZEM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diltiazem Hydrochloride's Interaction with L-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem hydrochloride, a benzothiazepine derivative, is a cornerstone in the management of various cardiovascular diseases. Its therapeutic efficacy stems from its potent and specific inhibition of L-type voltage-gated calcium channels (CaV1.2). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning diltiazem's action on these channels. We will dissect the intricacies of its state-dependent binding, the precise location of its receptor site, and the allosteric modulation it exerts. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this interaction and presents quantitative data in a clear, tabular format to facilitate comparative analysis. Visualizations of signaling pathways and experimental workflows are provided to enhance comprehension of the complex interactions at play.
Introduction to Diltiazem and L-type Calcium Channels
Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for hypertension, angina pectoris, and certain arrhythmias.[1][2] Its primary pharmacological target is the L-type calcium channel (CaV1.2), a heteromultimeric protein complex crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[3] The CaV1.2 channel is composed of a primary pore-forming α1 subunit and auxiliary β, α2δ, and γ subunits. The α1 subunit forms the ion conduction pore and contains the voltage sensor and the binding sites for calcium channel blockers.[4] By inhibiting the influx of Ca2+ through these channels, diltiazem elicits a range of physiological effects, including vasodilation, reduced myocardial contractility (negative inotropy), and a decreased heart rate (negative chronotropy).[3][5]
Mechanism of Action: A Multi-faceted Interaction
Diltiazem's mechanism of action is not a simple pore-blocking event but rather a sophisticated, state-dependent interaction with the L-type calcium channel. This involves preferential binding to specific conformational states of the channel, leading to its inhibition.
State-Dependent Binding
A cardinal feature of diltiazem's interaction with L-type calcium channels is its state-dependency. The drug exhibits a higher affinity for the open and inactivated states of the channel compared to the resting (closed) state.[1][5] This "use-dependent" or "frequency-dependent" block means that diltiazem's inhibitory effect is more pronounced in tissues with higher rates of depolarization, such as the heart, particularly during tachyarrhythmias.[1][6] The modulated receptor hypothesis posits that the conformational changes in the channel during gating alter the accessibility and affinity of the drug binding site.[1]
The Diltiazem Binding Site
Structural and mutagenesis studies have pinpointed the diltiazem binding site to a pocket within the central cavity of the α1 subunit's pore domain.[4][7] This binding site is located on the intracellular side of the selectivity filter and is formed by amino acid residues from the S6 transmembrane segments of domains III (IIIS6) and IV (IVS6).[1][4] The binding of diltiazem in this location physically obstructs the ion permeation pathway, thereby preventing the influx of Ca2+ ions.[1][7] Notably, the diltiazem receptor site overlaps with that of another class of non-dihydropyridine calcium channel blockers, the phenylalkylamines (e.g., verapamil).[1]
Allosteric Modulation
Diltiazem's interaction with the L-type calcium channel is further nuanced by allosteric modulation. It exhibits a complex interplay with other classes of calcium channel blockers, particularly dihydropyridines (e.g., nifedipine, amlodipine). While diltiazem and dihydropyridines bind to distinct sites on the α1 subunit, the binding of one can influence the affinity of the other.[1][8] Specifically, diltiazem binding can allosterically enhance the binding of dihydropyridines.[8] This reciprocal allosteric communication underscores the intricate conformational control of the channel protein.
Quantitative Data Summary
The following tables summarize key quantitative data from electrophysiological and radioligand binding studies, providing a comparative overview of diltiazem's potency and affinity for L-type calcium channels under various conditions.
Table 1: Electrophysiological Data (IC50 Values)
| Preparation | Channel State | IC50 (µM) | Reference |
| CaVAb (ancestral bacterial channel) | Resting State | 41 | [1] |
| CaVAb (ancestral bacterial channel) | Use-Dependent | 10.4 | [1] |
| Human Mesenteric Arterial Myocytes (pH 7.2) | Tonic Block | 51 | [9] |
| Human Mesenteric Arterial Myocytes (pH 9.2) | Tonic Block | 20 | [9] |
| Cone Photoreceptors (High Affinity) | - | 4.9 | [10] |
| Cone Photoreceptors (Low Affinity) | - | 100.4 | [10] |
| Cardiac CaV1.2 Splice Variant (CaV1.2CM) | - | ~150 | [11] |
| Smooth Muscle CaV1.2 Splice Variant (CaV1.2SM) | - | 75 ± 13 | [11] |
Table 2: Radioligand Binding Data (Kd Values)
| Radioligand | Preparation | Temperature (°C) | Kd (nM) | Reference |
| [3H]DTZ323 | Rabbit Skeletal Muscle T-tubule Membranes | 25 | 1.4 | [12] |
| [3H]DTZ323 | Rabbit Skeletal Muscle T-tubule Membranes | 37 | 1.8 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of diltiazem's interaction with L-type calcium channels. Below are outlines of key experimental protocols.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through L-type calcium channels in single cells and to assess the inhibitory effects of diltiazem.
-
Cell Preparation: Culture cells expressing L-type calcium channels (e.g., tsA-201 cells transfected with CaV1.2 subunits, or primary cardiomyocytes/smooth muscle cells) on glass coverslips.[3][4]
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺, and K⁺ channels can be blocked with CsCl and TEA.[3] Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.[4]
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[3]
-
-
Recording:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV to -90 mV to ensure channels are in the resting state.[3]
-
Apply depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV) to elicit L-type calcium currents.[3]
-
To study use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz).[1]
-
Perfuse the cell with increasing concentrations of diltiazem to determine the dose-response relationship and calculate the IC50 value.
-
Radioligand Binding Assay
This method is employed to determine the affinity (Kd) and density (Bmax) of diltiazem binding sites on membranes prepared from tissues or cells expressing L-type calcium channels.
-
Membrane Preparation: Homogenize tissues (e.g., rabbit skeletal muscle) or cells expressing L-type calcium channels and isolate the membrane fraction by differential centrifugation.
-
Binding Reaction:
-
Incubate the membrane preparation with a radiolabeled diltiazem analog (e.g., [3H]DTZ323) in a suitable buffer.[12]
-
Include a parallel set of tubes with an excess of unlabeled diltiazem to determine non-specific binding.
-
Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).[12]
-
-
Separation and Counting:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[12]
-
X-ray Crystallography
This powerful technique provides atomic-level structural information about the diltiazem binding site on the L-type calcium channel.
-
Protein Expression and Purification: Express a stable construct of the L-type calcium channel (often an ancestral bacterial homolog like CaVAb is used for its stability) in a suitable expression system (e.g., insect cells).[1][7] Purify the protein-detergent complex using affinity and size-exclusion chromatography.
-
Crystallization:
-
Data Collection and Structure Determination:
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to diltiazem's mechanism of action and the experimental workflows used to study it.
Conclusion
This compound's mechanism of action on L-type calcium channels is a sophisticated process characterized by state-dependent binding to a specific site within the channel pore, leading to its physical blockade and allosteric modulation. A thorough understanding of these molecular interactions, supported by robust experimental data, is paramount for the development of novel and more selective cardiovascular therapeutics. This technical guide provides a comprehensive foundation for researchers and drug development professionals engaged in this critical area of study.
References
- 1. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. benchchem.com [benchchem.com]
- 4. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. annualreviews.org [annualreviews.org]
- 9. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-affinity binding of [3H]DTZ323 to the diltiazem-binding site of L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomerism of Diltiazem and its Biological Activity: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diltiazem, a prominent member of the benzothiazepine class of calcium channel blockers, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its therapeutic efficacy is intrinsically linked to its unique stereochemical structure. Diltiazem possesses two chiral centers, giving rise to four distinct stereoisomers: d-cis, l-cis, d-trans, and l-trans.[1][3] The commercially available and therapeutically utilized form is the d-cis-isomer, specifically the (2S,3S)-enantiomer.[2][4] This technical guide provides a comprehensive exploration of the stereoisomerism of diltiazem, elucidating the profound impact of its three-dimensional arrangement on its biological activity. We will delve into the differential pharmacology of its stereoisomers, present quantitative data on their potency, detail relevant experimental protocols for their separation and evaluation, and visualize key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Stereoisomerism of Diltiazem
Diltiazem's chemical structure features two chiral centers at the C2 and C3 positions of the 1,4-thiazepine ring.[4] This results in the existence of two pairs of enantiomers, which are also diastereomers of each other:
-
cis-isomers: (2S,3S)-diltiazem (d-cis) and (2R,3R)-diltiazem (l-cis)
-
trans-isomers: (2R,3S)-diltiazem and (2S,3R)-diltiazem[5]
The pharmacological activity of diltiazem is highly stereospecific, with the d-cis-enantiomer being the most potent and clinically relevant isomer.[1]
Biological Activity of Diltiazem Stereoisomers
The primary mechanism of action for diltiazem is the blockade of L-type calcium channels, which are crucial for the regulation of cardiac and vascular smooth muscle contraction.[6][7] This action is highly stereoselective.
L-type Calcium Channel Blockade
The d-cis enantiomer of diltiazem exhibits significantly greater potency in blocking L-type calcium channels compared to its stereoisomers.[6] This stereoselectivity is the foundation of its therapeutic effects, which include vasodilation, and negative chronotropic and inotropic effects on the heart.[6][8] Studies have demonstrated a clear hierarchy in the potency of the isomers in binding to the benzothiazepine receptor on the calcium channel.[3]
Other Biological Activities
Beyond L-type calcium channel blockade, diltiazem stereoisomers have been shown to interact with other biological targets, albeit with different stereospecific requirements.
-
Mitochondrial Na+/Ca2+ Exchanger: Both the (+)-cis and (+)-trans isomers of diltiazem inhibit the mitochondrial Na+/Ca2+ exchange system with comparable potency, while the (-)-optical isomers are largely inactive.[9] This suggests a different set of structural requirements for binding to this target compared to the L-type calcium channel.[9]
-
Sodium Channels: The l-cis-diltiazem isomer has been found to inhibit voltage-dependent Na+ currents, suggesting a potential cardioprotective effect through a mechanism distinct from L-type calcium channel blockade.[10]
-
Antioxidant Activity: The d-cis isomer of diltiazem has been shown to exhibit a dose-dependent inhibition of membrane lipid peroxidation, a protective effect not observed with the l-cis isomer.[11]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of diltiazem stereoisomers.
Table 1: Potency of Diltiazem Stereoisomers on L-type Calcium Channels
| Stereoisomer | IC50 for ICa Blockade (Snail Neurons) (μM) | Potency Order for Binding to Rabbit T-tubule Calcium Channels |
| d-cis-Diltiazem | 0.426[6] | 1[3][6] |
| l-cis-Diltiazem | 0.759[6] | 2[3][6] |
| d-trans-Diltiazem | Not Reported | 3 (equal to l-trans)[3] |
| l-trans-Diltiazem | Not Reported | 3 (equal to d-trans)[3] |
Table 2: Activity of Diltiazem Stereoisomers on Mitochondrial Na+/Ca2+ Exchanger
| Stereoisomer | IC50 for Inhibition of Na+/Ca2+ Exchange (μM) |
| (+)-cis-Diltiazem | 10-20[9] |
| (+)-trans-Diltiazem | 10-20[9] |
| (-)-optical isomers | >200[9] |
Table 3: Activity of Diltiazem Isomers on Voltage-Dependent Na+ Current (INa)
| Stereoisomer | Kd at -140 mV (μM) | Kd at -80 mV (μM) |
| l-cis-Diltiazem | 729[10] | 9[10] |
Experimental Protocols
Enantiomeric Separation of Diltiazem
The separation of diltiazem stereoisomers is crucial for studying their individual pharmacological properties. Chiral High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.[1]
-
Instrumentation: Standard HPLC system with a UV detector.[1]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD are effective.[1]
-
Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol or ethanol (e.g., 90:10 v/v).[1] For basic compounds like diltiazem, the addition of a small amount of an amine modifier, such as 0.1% (v/v) diethylamine, is recommended to improve peak shape.[1]
-
Flow Rate: Typically around 1 mL/min.[1]
-
Detection: UV detection at 240 nm.[1]
-
Temperature: Ambient temperature.[1]
Radioligand Binding Assay
This assay is used to determine the binding affinity of diltiazem stereoisomers to their target receptors, such as the L-type calcium channel.
-
Preparation of Membranes: Isolate membranes from a tissue source rich in the target receptor (e.g., rabbit T-tubules for calcium channels).
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., d-cis-[3H]diltiazem) and varying concentrations of the unlabeled diltiazem stereoisomers.[3]
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Data Analysis: Calculate the inhibition constant (Ki) for each stereoisomer to determine its binding affinity.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells, providing functional data on the effects of diltiazem stereoisomers.
-
Cell Preparation: Isolate single cells (e.g., cardiac myocytes or vascular smooth muscle cells) expressing the ion channel of interest.[10]
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording to measure macroscopic currents through the ion channels.
-
Drug Application: Perfuse the cells with solutions containing different concentrations of the diltiazem stereoisomers.
-
Data Acquisition and Analysis: Record the ion channel currents before and after drug application to determine the inhibitory effect and calculate parameters like IC50 values.[6]
Visualizations
Signaling Pathway
Caption: Signaling pathway of d-cis-diltiazem's action on muscle cells.
Experimental Workflow: Enantiomeric Separation
Caption: Workflow for the enantiomeric separation of diltiazem using chiral HPLC.
Logical Relationship: Stereoisomer Potency
Caption: Logical relationship of diltiazem stereoisomer potency.
Conclusion
The biological activity of diltiazem is profoundly influenced by its stereochemistry. The d-cis-isomer is the most pharmacologically active, primarily through its potent blockade of L-type calcium channels.[1][6] The other stereoisomers exhibit significantly lower activity at this target but may possess other biological effects, such as inhibition of the mitochondrial Na+/Ca2+ exchanger or sodium channels.[9][10] A thorough understanding of the distinct pharmacological profiles of each diltiazem stereoisomer is imperative for the rational design of new cardiovascular drugs with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Diltiazem - Wikipedia [en.wikipedia.org]
- 3. Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of diltiazem isomers and thiamine on piglet liver microsomal peroxidation using dichlorofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Diltiazem Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diltiazem hydrochloride is a non-dihydropyridine calcium channel blocker widely utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate within the body. This document provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of diltiazem, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support drug development and research professionals. Diltiazem is characterized by good oral absorption but is subject to extensive first-pass metabolism, resulting in a bioavailability of approximately 40%.[1][3] It is primarily metabolized by the cytochrome P450 system, with CYP3A4 being the principal enzyme responsible for its biotransformation into several metabolites, some of which retain pharmacological activity.[1][4] Notably, diltiazem and its metabolites are also inhibitors of CYP3A4, leading to a high potential for drug-drug interactions.[4][5]
Pharmacokinetic Profile (ADME)
The clinical effects of diltiazem are governed by its journey through the body, from administration to elimination. This section details the key pharmacokinetic processes.
Absorption
Diltiazem is well-absorbed from the gastrointestinal tract following oral administration, with over 90% of an oral dose being absorbed.[1][] However, it undergoes significant presystemic, or first-pass, metabolism in the liver.[3][7] This extensive hepatic extraction reduces its absolute bioavailability to approximately 40%.[1][3]
Different oral formulations are available, which modify the absorption rate and time to peak plasma concentration (Tmax).
-
Immediate-Release (IR) Formulations: Onset of action is typically between 30 to 60 minutes.[1] Peak plasma levels are reached 2 to 4 hours after administration.[3]
-
Sustained-Release (SR) and Extended-Release (ER) Formulations: These are designed to slow the absorption rate. For instance, after administration of sustained-release tablets, peak plasma concentrations are attained at an average of 165 minutes (2.75 hours).[7] A novel extended-release tablet designed for evening administration showed that evening dosing resulted in 17% to 22% greater bioavailability compared to morning administration.[8]
Distribution
Once in the systemic circulation, diltiazem is widely distributed throughout the body.
-
Plasma Protein Binding: Diltiazem is 70% to 80% bound to plasma proteins, primarily albumin.[1][3]
-
Volume of Distribution (Vd): The apparent volume of distribution is large, reported to be approximately 11.1 L/kg, indicating extensive distribution into tissues.[7] Another study reported a steady-state volume of distribution (Vss) of 5.2 +/- 2.4 L/kg.[9]
Metabolism
Diltiazem is extensively metabolized, predominantly in the liver by the cytochrome P450 (CYP) enzyme system.[1][10] Less than 4% of the unchanged drug is excreted in the urine, highlighting the importance of its metabolic clearance.[1][3]
Key Metabolic Pathways: The primary metabolic transformations include:
-
Deacetylation: This pathway produces desacetyl diltiazem (M1), a major metabolite that retains 25% to 50% of the coronary vasodilator potency of the parent drug.[3] It is present in the plasma at levels of 10% to 20% of the parent diltiazem.[3]
-
N-demethylation: This results in the formation of N-monodesmethyl diltiazem (MA or DMeD).[5][10] This metabolite is also pharmacologically active.[2]
-
O-demethylation: This is another pathway contributing to diltiazem's biotransformation.[10]
Further metabolism leads to the formation of other metabolites such as desacetyl-N-monodesmethyldiltiazem (M2), desacetyl-O-desmethyldiltiazem, and desacetyl-N, O-desmethyldiltiazem, which have been identified in human urine.[10][11]
Enzymology of Metabolism:
-
CYP3A4: This is the principal enzyme responsible for the N-demethylation of diltiazem.[4][5] Diltiazem itself is a potent inhibitor of CYP3A4, which can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of co-administered drugs that are also CYP3A4 substrates.[1][5][12] Diltiazem's inhibition of CYP3A4 is primarily due to the formation of a metabolite intermediate complex (MIC), which renders the enzyme catalytically inactive.[5][13]
-
Other CYPs: While CYP3A4 is primary, other enzymes like CYP2C8 and CYP2C9 also contribute to diltiazem N-demethylation to a lesser extent.[4][5] The polymorphic enzyme CYP2D6 has been shown to mediate the O-demethylation of diltiazem, leading to significantly higher exposure to desacetyl diltiazem in individuals who are poor CYP2D6 metabolizers.[14]
Role of P-glycoprotein (P-gp): P-glycoprotein, an efflux transporter, plays a role in the disposition of diltiazem's metabolites. The primary metabolite, desacetyl-diltiazem (M1), has been identified as a substrate for P-gp-mediated efflux in the rat jejunum, which could limit its intestinal absorption and overall exposure.[15]
Excretion
Diltiazem and its metabolites are eliminated from the body through both renal and fecal routes.
-
Elimination Half-Life (t½): The plasma elimination half-life for immediate-release formulations is approximately 3.0 to 4.5 hours.[1][3] For intravenous administration, the half-life is around 3.4 hours.[10] Some studies have reported longer terminal half-lives, up to 9.8 hours, when using a three-compartment model.[9]
-
Excretion Routes: The majority of a radiolabeled dose is excreted in the urine (approximately 73%), with the remainder eliminated in the feces.[11] As mentioned, only 2% to 4% of the parent drug appears unchanged in the urine.[1][10]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound from various studies in healthy human volunteers.
Table 1: Absorption and Distribution Parameters
| Parameter | Value | Formulation / Route | Source |
|---|---|---|---|
| Absolute Bioavailability | ~ 40% | Oral | [1][3] |
| 44% (± 4%) | Oral Solution | [7] | |
| Time to Peak (Tmax) | 30 - 60 min (onset) | Oral (IR) | [1] |
| 38 (± 6) min | Oral Solution | [7] | |
| 165 (± 22) min | Oral (SR) | [7] | |
| 11.15 - 11.76 hours | Oral (Delayed-release) | [16] | |
| Plasma Protein Binding | 70% - 80% | - | [1][3] |
| Volume of Distribution (Vd) | 11.1 (± 3.0) L/kg | Intravenous | [7] |
| ~305 L | Intravenous | [10] |
| | 5.2 (± 2.4) L/kg (Vss) | Intravenous & Oral |[9] |
Table 2: Elimination and Clearance Parameters
| Parameter | Value | Formulation / Route | Source |
|---|---|---|---|
| Elimination Half-life (t½) | 3.0 - 4.5 hours | Oral (IR) | [1][3] |
| 11.2 (± 2.1) hours | Intravenous | [7] | |
| 5.44 - 6.57 hours | Oral (Multiple Dose) | [11] | |
| 14.41 - 14.89 hours | Oral (Delayed-release) | [16] | |
| Total Clearance (CL) | 11.5 (± 0.7) mL/min/kg | Intravenous | [7] |
| ~65 L/h | Intravenous | [10] | |
| Renal Excretion | 2% - 4% (unchanged) | Oral | [1][10] |
| Total Excretion | ~73% in urine, rest in feces | Oral (radiolabeled) |[11] |
Experimental Protocols
The characterization of diltiazem's pharmacokinetics relies on robust experimental designs and sensitive analytical methods.
In Vivo Pharmacokinetic Studies in Humans
-
Study Design: A common approach is the open-label, randomized, crossover study design.[7][8][11] In such a study, a group of healthy volunteers receives different formulations or doses of diltiazem in separate periods, with a washout period in between.[7] For example, subjects might receive a single intravenous dose, an oral solution, and an oral tablet formulation on three different occasions.[7]
-
Subjects: Studies typically enroll healthy adult male and/or female volunteers.[7][11]
-
Dosing and Sample Collection: Following administration of a specified dose (e.g., 120 mg oral, 20 mg IV), serial plasma samples are collected from a peripheral vein at predefined time points (e.g., over 36-48 hours).[7][8] Urine and feces may also be collected over a longer period (e.g., 120 hours) to determine excretion balance.[11]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key parameters like AUC (Area Under the Curve), Cmax, Tmax, t½, Vd, and clearance.[7][9]
In Vitro Metabolism Studies
-
System: Human liver microsomes are frequently used to study the in vitro metabolism of diltiazem.[4][13] These preparations contain a high concentration of CYP450 enzymes.
-
Procedure: Diltiazem is incubated with the microsomes in the presence of an NADPH-generating system (to support CYP activity). The reaction is stopped at various time points, and the formation of metabolites is quantified.[4]
-
Enzyme Identification: To identify the specific CYPs involved, the experiment can be repeated in the presence of selective chemical inhibitors (e.g., ketoconazole for CYP3A4) or by using microsomes from cells expressing a single recombinant human CYP enzyme (e.g., expressed CYP3A4).[4][13]
Analytical Methodology
-
Sample Preparation: Plasma samples typically undergo protein precipitation using an organic solvent like acetonitrile, followed by centrifugation.[17] Alternatively, solid-phase extraction (SPE) can be used for cleaner sample preparation.[14][18]
-
Quantification: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying diltiazem and its metabolites from biological matrices.[8][16][18] Detection is often performed using:
-
UV Detection: A standard method for quantification.[16]
-
Mass Spectrometry (LC-MS/MS): This provides higher sensitivity and specificity, allowing for the detection of low concentrations of the drug and its metabolites.[14][17] The analytes are typically monitored in the Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[17]
-
Gas Chromatography (GC): An older but still viable method, often using electron-capture detection.[7]
-
Visualizations: Pathways and Workflows
Diltiazem Metabolic Pathway
Caption: Primary metabolic pathways of diltiazem via deacetylation and demethylation.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: Standard workflow for a clinical pharmacokinetic study of diltiazem.
Diltiazem's Mechanism of Drug-Drug Interactions
Caption: Logical flow of CYP3A4 inhibition by diltiazem leading to drug interactions.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and absolute bioavailability of diltiazem in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of a novel diltiazem HCl extended-release tablet formulation for evening administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic model of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Nonlinear calibrations on the assay of dilitiazem and two of its metabolites from plasma samples by means of liquid chromatography and ESI/MS(2) detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
Diltiazem Hydrochloride's Core Effects on Vascular Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanisms by which diltiazem hydrochloride induces vascular smooth muscle relaxation, a cornerstone of its therapeutic efficacy in cardiovascular diseases. This document provides a detailed overview of the primary signaling pathways, quantitative data on its potency, and comprehensive experimental protocols for investigating its vascular effects.
Core Mechanism of Action: Inhibition of L-type Calcium Channels
This compound, a non-dihydropyridine benzothiazepine derivative, exerts its primary vasodilatory effect by inhibiting the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells (VSMCs).[1][2][3] This action is mediated through the specific blockade of voltage-gated L-type calcium channels (Caᵥ1.2).[2][4] The influx of Ca²⁺ is a critical trigger for the cascade of events leading to smooth muscle contraction. By blocking these channels, diltiazem reduces the intracellular Ca²⁺ concentration, leading to smooth muscle relaxation and vasodilation.[5]
The binding of diltiazem to the α1 subunit of the L-type calcium channel is state-dependent, showing a higher affinity for the inactivated state of the channel.[2][4] This interaction stabilizes the inactivated state, slows the channel's recovery, and thereby curtails Ca²⁺ entry during membrane depolarization.[2] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure.[3][5]
Signaling Pathway of Diltiazem-Induced Vasodilation
The canonical signaling pathway for diltiazem's vasodilatory effect is centered on the reduction of intracellular calcium. The key steps are outlined below:
Secondary and Associated Signaling Pathways
While the primary mechanism is clear, research suggests potential interactions with other signaling molecules.
-
Protein Kinase C (PKC): Some studies indicate that diltiazem can inhibit Protein Kinase C (PKC) activity in vascular smooth muscle cells.[6][7][8] PKC is involved in the sensitization of the contractile apparatus to Ca²⁺. By inhibiting PKC, diltiazem may further contribute to vasodilation by reducing the force of contraction at a given intracellular Ca²⁺ concentration.
-
Sarcoplasmic Reticulum Ca²⁺ Release: At therapeutic concentrations, diltiazem does not appear to significantly inhibit the release of Ca²⁺ from intracellular stores like the sarcoplasmic reticulum.[9] Its action is predominantly focused on blocking the entry of extracellular calcium.
-
Cyclic Nucleotides (cAMP and cGMP): The vasodilatory effects of diltiazem are not primarily mediated through the cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) pathways.[10][11][12] While these cyclic nucleotides are crucial mediators of vasodilation for other classes of drugs, diltiazem's effect is independent of their direct modulation.
Quantitative Data on Diltiazem's Efficacy
The potency of diltiazem in inducing vasodilation and inhibiting L-type calcium channels can be quantified by its half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values, respectively. These values can vary depending on the specific vascular bed and experimental conditions.
| Parameter | Vascular Tissue/Cell Type | Species | Value | Reference |
| EC₅₀ (Vasorelaxation) | Human Coronary Artery | Human | 6.94 x 10⁻⁷ M | [13] |
| Rabbit Aorta | Rabbit | 2.77 x 10⁻⁷ M | [14] | |
| Rat Aortic Rings | Rat | 1.035 x 10⁻⁵ M | [7] | |
| IC₅₀ (Ca²⁺ Channel Inhibition) | Vascular Smooth Muscle Caᵥ1.2b | - | 85 ± 9 µM (intracellular application of quaternary derivative) | [15] |
| Cardiac Caᵥ1.2 | Rat | Approx. 2x higher than arterial channels | [4] | |
| Skeletal Muscle Sarcoplasmic Reticulum Ca²⁺ Uptake | Chicken | ~260 µM | [16] |
Detailed Experimental Protocols
The following section outlines the methodologies for key experiments used to characterize the effects of diltiazem on vascular smooth muscle.
Isometric Tension Studies of Isolated Vascular Rings
This ex vivo technique directly measures the contractile and relaxant responses of isolated blood vessel segments.
Protocol:
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, rabbit) according to approved ethical protocols.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length.
-
-
Mounting:
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
The rings are suspended between two L-shaped stainless-steel hooks. One hook is fixed to the organ bath chamber, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (this may vary depending on the vessel).
-
Replace the Krebs-Henseleit solution every 15-20 minutes.
-
To check for viability, contract the rings with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
-
Experimental Procedure:
-
After washing out the KCl and allowing the rings to return to baseline tension, pre-contract the rings with a vasoconstrictor agonist (e.g., phenylephrine, norepinephrine).
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until maximal relaxation is achieved.
-
-
Data Analysis:
-
Express the relaxation at each diltiazem concentration as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
-
Intracellular Calcium Measurement in Cultured VSMCs using Fura-2 AM
This method allows for the real-time quantification of intracellular calcium concentration changes in response to stimuli.
Protocol:
-
Cell Culture:
-
Culture vascular smooth muscle cells (e.g., A7r5 cell line or primary cells) on glass coverslips suitable for fluorescence microscopy.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with a mild non-ionic surfactant like Pluronic F-127 in a physiological salt solution).
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.
-
-
Experimental Procedure:
-
Record the baseline 340/380 nm fluorescence ratio.
-
Stimulate the cells with a vasoconstrictor (e.g., KCl or phenylephrine) to induce an increase in intracellular Ca²⁺.
-
Perfuse the cells with a solution containing this compound and observe the effect on the agonist-induced rise in intracellular Ca²⁺.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.
-
Calibrate the fluorescence ratio to absolute Ca²⁺ concentrations using ionophores (e.g., ionomycin) in the presence of known Ca²⁺ concentrations.
-
Quantify the inhibitory effect of diltiazem on the agonist-induced increase in intracellular Ca²⁺.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing definitive evidence of L-type calcium channel blockade.
Protocol:
-
Cell Preparation:
-
Use isolated vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels.
-
Plate the cells on glass coverslips.
-
-
Recording Setup:
-
Place the coverslip in a recording chamber on an inverted microscope.
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull micropipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Solutions:
-
External Solution (in mM): e.g., 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4). To isolate Ca²⁺ currents, Na⁺ can be replaced with a non-permeant cation, and K⁺ channels can be blocked.
-
Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES (pH 7.2). Cesium is used to block potassium channels from the inside.
-
-
Recording Procedure:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ca²⁺ currents.
-
Record baseline currents.
-
Perfuse the cell with an external solution containing this compound and record the currents again after the drug effect has reached a steady state.
-
-
Data Analysis:
-
Measure the peak amplitude of the Ca²⁺ current before and after diltiazem application.
-
Construct a dose-response curve by applying different concentrations of diltiazem and calculate the IC₅₀ value for channel blockade.
-
Experimental Workflow
The investigation of diltiazem's effects on vascular smooth muscle typically follows a logical progression from tissue or cell level studies to more detailed mechanistic investigations.
Conclusion
This compound's primary and most significant effect on vascular smooth muscle is the induction of relaxation through the blockade of L-type calcium channels, thereby reducing intracellular calcium levels. This direct mechanism of action is well-supported by extensive research utilizing the experimental protocols detailed in this guide. While potential interactions with other signaling pathways such as PKC exist, they are considered secondary to its potent effect on calcium influx. A thorough understanding of these mechanisms and the methodologies to investigate them is crucial for the continued development and application of diltiazem and other calcium channel blockers in the treatment of cardiovascular diseases.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. benchchem.com [benchchem.com]
- 3. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of diltiazem (CRD-401) on the membrane and mechanical properties of vascular smooth muscles of the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Diltiazem Inhibits Coronary Spasm via Inhibition of Cav1.2Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influences of Ca2+: antagonist and cyclic AMP on vascular smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct role of cAMP and cGMP in the cell cycle control of vascular smooth muscle cells: cGMP delays cell cycle transition through suppression of cyclin D1 and cyclin-dependent kinase 4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of clentiazem on human coronary artery and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Protein Kinase C Inhibitors as Modulators of Vascular Function and Their Application in Vascular Disease | Semantic Scholar [semanticscholar.org]
- 15. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Effect of diltiazem on experimental cerebral vasospasm incomparison with effects of cinnarizine, verapamil and nifedipine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Diltiazem Hydrochloride: A Potential Neuroprotective Agent in Alzheimer's Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective properties of diltiazem hydrochloride in preclinical models of Alzheimer's disease (AD). Diltiazem, a benzothiazepine-class calcium channel blocker, has demonstrated significant potential in mitigating key pathological hallmarks of AD, including cognitive decline, amyloid-beta (Aβ) pathology, neuroinflammation, and oxidative stress. This document synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this promising area.
Core Findings and Quantitative Data
Diltiazem has been shown to exert its neuroprotective effects through multiple mechanisms, primarily centered around the regulation of calcium homeostasis, which is known to be dysregulated in Alzheimer's disease.[1][2] The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of diltiazem in various AD models.
Table 1: Effects of Diltiazem on Cognitive Performance in Alzheimer's Disease Models
| Model | Treatment Group | Dose | Test | Key Finding | Reference |
| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10 mg/kg | Morris Water Maze (Escape Latency) | Decreased escape latency to 42 ± 3 s | [3] |
| ICV-STZ-induced sporadic AD rat model | Diltiazem | 20 mg/kg | Morris Water Maze (Escape Latency) | Decreased escape latency to 28 ± 4 s | [3] |
| ICV-STZ-induced sporadic AD rat model | Diltiazem | 40 mg/kg | Morris Water Maze (Escape Latency) | Decreased escape latency to 18 ± 3 s | [3] |
| ICV-STZ-induced sporadic AD rat model | Donepezil (Standard) | 0.1 mg/kg | Morris Water Maze (Escape Latency) | Decreased escape latency to 17 ± 4 s | [3] |
| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Morris Water Maze (Time in Target Quadrant) | Dose-dependent increase in time spent in the target quadrant | [1] |
| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Passive Avoidance Task | Significantly improved retention and memory | [1] |
| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | Morris Water Maze | Significantly reversed impaired learning and memory | [4] |
| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | Elevated Plus Maze | Significantly reversed impaired learning and memory | [4] |
Table 2: Effects of Diltiazem on Amyloid-Beta Pathology
| Model | Treatment Group | Dose | Measurement | Key Finding | Reference |
| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Aβ Protein Expression (Western Blot) | Dose-dependent reduction in Aβ protein expression | [1] |
| ICV-STZ-induced sporadic AD rat model | Diltiazem | 40 mg/kg | Aβ Deposition (Immunohistochemistry) | Significant reduction in Aβ deposition in the hippocampus | [1] |
| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | Amyloid Beta Production | Reported to decrease amyloid beta production | [4] |
Table 3: Effects of Diltiazem on Neuroinflammation and Oxidative Stress
| Model | Treatment Group | Dose | Marker | Key Finding | Reference |
| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | TNF-α, IL-1β | Dose-dependent reduction in pro-inflammatory cytokines | [1][5] |
| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Nitrite Levels | Significantly ameliorated altered nitrite levels | [1][5] |
| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Superoxide Dismutase (SOD), Glutathione (GSH) | Dose-dependent increase in antioxidant enzyme levels | [1][5] |
| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Lipid Peroxidation | Dose-dependent decrease in lipid peroxidation | [1][5] |
| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | Brain AChE Activity | Significantly reversed the increase in acetylcholinesterase activity | [4] |
| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | TBARS, Nitrate/Nitrite | Significantly reversed the increase in these oxidative stress markers | [4] |
| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | Brain GSH, SOD | Significantly reversed the decrease in these antioxidant levels | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the cited studies.
Animal Models and Drug Administration
-
Intra-cerebroventricular Streptozotocin (ICV-STZ) Model: This model induces a state of sporadic Alzheimer's disease in rats. A single ICV injection of STZ (3 mg/kg) is administered to induce cognitive deficits, oxidative stress, neuroinflammation, and Aβ protein expression.[1][5] Diltiazem (10, 20, and 40 mg/kg) was administered orally (p.o.) daily for 21 days, starting one hour before the STZ injection.[1][5]
-
Aluminum Chloride (AlCl3) Induced Dementia Model: This model is used to induce dementia in mice. AlCl3 is administered to the animals, leading to impaired learning and memory, as well as biochemical deficits.[4] Diltiazem was administered to the mice to investigate its protective effects against AlCl3-induced dementia.[4]
Behavioral Assays
-
Morris Water Maze (MWM): This test is used to assess spatial learning and memory. The escape latency (time to find a hidden platform) and the time spent in the target quadrant after the platform is removed are measured.[1][4]
-
Passive Avoidance Task: This assay evaluates learning and memory based on an animal's ability to avoid an aversive stimulus. The latency to enter a dark compartment where a mild foot shock was previously delivered is recorded.[1]
-
Elevated Plus Maze: This test is used to assess anxiety and can also be adapted to evaluate learning and memory.[4]
Biochemical and Molecular Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of pro-inflammatory markers such as TNF-α and IL-1β in brain tissues.[1][5]
-
Western Blotting: Employed to measure the expression levels of amyloid-beta (Aβ) protein in brain tissue homogenates.[1]
-
Immunohistochemistry: Utilized to visualize the deposition of Aβ in brain sections, particularly in the hippocampus.[1]
-
Oxidative Stress Markers: Assays were conducted to measure the levels of nitrite, superoxide dismutase (SOD), lipid peroxidation, and glutathione (GSH) in brain tissues to assess the antioxidant status.[1][4][5]
-
Acetylcholinesterase (AChE) Activity: The activity of this enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine, was measured in brain homogenates.[4]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of diltiazem are believed to be mediated through its influence on several key signaling pathways implicated in Alzheimer's disease pathology.
Caption: Proposed mechanism of diltiazem's neuroprotection in Alzheimer's disease.
References
- 1. Repurposing Diltiazem for Its Neuroprotective Anti-Dementia Role against Intra-Cerebroventricular Streptozotocin-Induced Sporadic Alzheimer’s Disease-Type Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium dysregulation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Protective effect of a calcium channel blocker "diltiazem" on aluminum chloride-induced dementia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Diltiazem Hydrochloride: A Potential Repurposed Antiviral Agent Against Herpes Simplex Virus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV), primarily types 1 and 2, are ubiquitous pathogens responsible for a wide range of human diseases, from mucocutaneous lesions to more severe conditions like encephalitis. The emergence of resistance to current first-line antiviral therapies, such as acyclovir, necessitates the exploration of new therapeutic strategies. One promising avenue is drug repurposing, which involves identifying new applications for existing approved drugs. This guide focuses on the antiviral activity of diltiazem hydrochloride, a widely used L-type calcium channel blocker, against Herpes Simplex Virus. Emerging evidence suggests that by modulating host cell calcium signaling, diltiazem interferes with the viral replication cycle, presenting a novel host-targeted antiviral approach.[1][2][3][4]
Mechanism of Action: The Role of Calcium Signaling in HSV Infection
The replication of Herpes Simplex Virus is intricately linked to the host cell's calcium signaling pathways.[5][6] Viral entry into the host cell triggers a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[1][5] This calcium influx is a critical step, facilitating viral penetration and the transport of the viral capsid to the nucleus.[6] Studies have indicated that this process involves the release of calcium from inositol 1,4,5-triphosphate (IP3)-sensitive stores within the endoplasmic reticulum.[5]
This compound, as an L-type calcium channel blocker, is thought to exert its antiviral effect by disrupting this essential calcium signaling.[1][2] By inhibiting the influx of calcium, diltiazem interferes with a crucial host dependency factor for viral replication, thereby suppressing the infection.[1][2] Time-of-addition assays with the related alphaherpesvirus, Pseudorabies Virus (PRV), have shown that diltiazem's inhibitory effect is most pronounced during the viral replication phase.[1][2]
Quantitative Data on Antiviral Activity and Cytotoxicity
While specific IC50 values for diltiazem against HSV-1 are not yet extensively published, studies on the closely related Pseudorabies Virus (PRV) in Vero cells (a common cell line for HSV studies) provide valuable insights. Furthermore, dose-dependent inhibition of HSV-1 has been demonstrated.
Table 1: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Assay Method |
| Vero | 341.77 ± 10.80 | CCK-8 |
| PK15 | 478.26 ± 12.27 | CCK-8 |
| Data from a study on Pseudorabies Virus, another alphaherpesvirus.[2] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | IC50 (µM) | Selectivity Index (SI = CC50/IC50) | Assay Method |
| PRV | Vero | 25.53 ± 2.59 | 13.38 | Viral Titer Reduction |
| PRV | PK15 | 39.28 ± 1.33 | 12.17 | Viral Titer Reduction |
| Data from a study on Pseudorabies Virus, another alphaherpesvirus.[2] |
Table 3: Effect of this compound on HSV-1
| Treatment Concentration (µM) | Effect on Viral Titer | Effect on Viral Gene mRNA Transcription | Cell Line |
| 100 | Significant Reduction | Substantially Lower | Vero |
| 200 | Significant Reduction | Substantially Lower | Vero |
| Qualitative summary from a study demonstrating dose-dependent inhibition of HSV-1.[2] |
Experimental Protocols
Cytotoxicity Assay (CCK-8 Method)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed Vero or other appropriate cells in a 96-well plate at a density that allows them to reach approximately 50% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Concentrations could range from 3.125 µM to 300 µM or higher.[2]
-
Treatment: Add the diluted diltiazem to the cells and incubate for 48 hours at 37°C in a 5% CO2 incubator.[2]
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.[2]
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., carboxymethyl cellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.[7]
-
Staining: Fix the cells with a solution like methanol and stain with crystal violet to visualize the plaques.[7]
-
Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the untreated virus control. The IC50 value is the concentration of diltiazem that reduces the plaque number by 50%.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is targeted by the antiviral compound.
-
Experimental Setup: Design experiments where diltiazem is added at different time points relative to viral infection:
-
Pre-treatment: Add diltiazem to cells for a period (e.g., 2 hours) before infection, then remove it before adding the virus.
-
Co-treatment: Add diltiazem and the virus to the cells simultaneously.
-
Post-treatment: Add diltiazem at various time points after infection (e.g., 0, 2, 4, 6, 8 hours post-infection).[8]
-
-
Infection and Incubation: Infect cells with HSV-1 at a specific multiplicity of infection (MOI). After the designated treatment period, wash the cells and add fresh medium. Incubate for a full replication cycle (e.g., 24 hours).
-
Analysis: Collect the supernatant and/or cell lysates and determine the viral titer using a plaque assay or TCID50 assay.[8]
-
Interpretation: The time point at which the addition of diltiazem results in the most significant reduction in viral yield indicates the targeted phase of the viral life cycle.
Real-Time Quantitative PCR (RT-qPCR) for Viral Gene Expression
This method measures the effect of diltiazem on the transcription of specific viral genes.
-
Cell Treatment and Infection: Treat cells with diltiazem (e.g., 100 µM or 200 µM) for 2 hours before infecting with HSV-1.[2]
-
RNA Extraction: At a specific time post-infection (e.g., 24 hours), harvest the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers specific for HSV-1 genes (e.g., immediate-early, early, or late genes) and a host housekeeping gene for normalization.
-
Analysis: Analyze the relative expression levels of the viral genes in diltiazem-treated versus untreated cells. A significant reduction in viral gene mRNA levels indicates inhibition of viral gene expression.[2]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of diltiazem's anti-HSV-1 activity.
Caption: Workflow for evaluating diltiazem's antiviral properties.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses antiviral activity against Herpes Simplex Virus, likely by inhibiting the calcium-dependent stages of viral replication. Its established safety profile as a cardiovascular drug makes it an attractive candidate for repurposing. However, further research is imperative. Future studies should focus on determining the precise IC50 of diltiazem against various strains of HSV-1 and HSV-2, including clinical and acyclovir-resistant isolates. In vivo studies are also necessary to evaluate its efficacy in animal models of herpes infection. A deeper understanding of the specific interactions between diltiazem and the host-viral interface will be crucial for its potential development as a novel anti-herpetic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activity of Diltiazem HCl Against Pseudorabies Virus Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Rapid High-Throughput Assay to Identify HSV-1 ICP0 Transactivation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpes simplex virus triggers activation of calcium-signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Receptor Interactions Trigger Release of Membrane and Intracellular Calcium Stores Critical for Herpes Simplex Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Diltiazem hydrochloride interaction with CYP3A4 enzyme
An In-depth Technical Guide to the Interaction of Diltiazem Hydrochloride with the CYP3A4 Enzyme
Introduction
This compound is a non-dihydropyridine calcium channel blocker widely employed in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy and potential for drug-drug interactions (DDIs) are intrinsically linked to its extensive metabolism, which is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] CYP3A4 is the most abundant cytochrome P450 isoform in the human liver and intestine, responsible for the metabolism of approximately 60% of clinically used drugs.[4][5]
Diltiazem is not only a substrate of CYP3A4 but also a clinically significant inhibitor of the enzyme.[6] This dual role results in complex pharmacokinetic interactions, influencing its own clearance and that of co-administered CYP3A4 substrates.[7][8] This technical guide provides a comprehensive analysis of the multifaceted interaction between diltiazem and CYP3A4, detailing the mechanisms of inhibition, metabolic pathways, quantitative kinetic data, and the experimental protocols used for their characterization.
Mechanism of CYP3A4 Inhibition by Diltiazem
Diltiazem inhibits CYP3A4 through a dual mechanism: reversible competitive inhibition and irreversible, mechanism-based inhibition. The latter is characterized by the formation of a stable, inactive Metabolite-Intermediate Complex (MIC).[7][9][10]
-
Competitive Inhibition: Diltiazem can directly bind to the active site of the CYP3A4 enzyme, competing with other substrates. However, the steady-state plasma concentrations of diltiazem (approximately 0.3 µM) are significantly lower than its reported competitive inhibition constant (Ki), suggesting that this mechanism is less prominent in vivo.[7]
-
Mechanism-Based Inhibition (MBI): This is the primary mechanism of CYP3A4 inhibition by diltiazem in vivo.[7][9] Diltiazem is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[4][10] This process is time- and NADPH-dependent and results in a long-lasting inhibitory effect, as the synthesis of new enzyme is required to restore metabolic activity.[4] This inactivation is characterized by the formation of an MIC, which can be observed spectrophotometrically.[9][10]
The N-demethylated metabolites of diltiazem are also potent competitive inhibitors of CYP3A4, contributing to the overall inhibitory effect, especially during prolonged therapy when these metabolites accumulate.[11]
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diltiazem and Cyclosporine Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 9. deepdyve.com [deepdyve.com]
- 10. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Off-Target Activities of Diltiazem Hydrochloride in Cellular Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem hydrochloride, a benzothiazepine derivative, is a widely prescribed calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1] Its primary therapeutic effect is mediated through the inhibition of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells, leading to vasodilation and reduced cardiac workload.[2][3] However, a growing body of scientific evidence indicates that diltiazem exerts a range of "off-target" effects, interacting with molecular targets beyond the L-type calcium channel. These unintended interactions have significant implications for drug repositioning, understanding potential side effects, and elucidating novel therapeutic applications.
This technical guide provides an in-depth exploration of the known off-target effects of this compound in various cellular models. It presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to serve as a comprehensive resource for the scientific community.
Quantitative Data on Off-Target Effects
The following tables summarize the quantitative data associated with the off-target interactions of diltiazem in cellular models.
Table 1: Inhibition of Mitochondrial Sodium-Calcium (Na+/Ca2+) Exchange
| Stereoisomer of Diltiazem | Target | Cellular Model | IC50 (µM) | Reference |
| d-cis-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Rabbit Heart Mitochondria | 4.5 | [4][5] |
| l-cis-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Rabbit Heart Mitochondria | 350 | [4][5] |
| (+)-cis-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Guinea-pig Heart Mitochondria | 10-20 | [6] |
| (+)-trans-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Guinea-pig Heart Mitochondria | 10-20 | [6] |
| (-)-cis-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Guinea-pig Heart Mitochondria | >200 | [6] |
| (-)-trans-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Guinea-pig Heart Mitochondria | >200 | [6] |
Table 2: Inhibition of P-glycoprotein (P-gp) Mediated Efflux
| Cell Line | Assay | Substrate | Diltiazem Concentration | Observed Effect | Reference |
| MCF-7 | Chemosensitization | Doxorubicin | 10 µg/mL | 3.2-fold reversal of resistance | [7] |
| MCF-7 | Chemosensitization | Doxorubicin | 20 µg/mL | 4.2-fold reversal of resistance | [7] |
| MCF-7 | Intracellular Accumulation | Doxorubicin (0.25 µg/mL) | 20 µg/mL | 3.9-fold increase | [7] |
| MCF-7 | Intracellular Accumulation | Doxorubicin (1 µg/mL) | 20 µg/mL | 2.7-fold increase | [7] |
Table 3: Effects on Cancer Cell Viability
| Cell Line | Assay Type | Diltiazem Concentration | Effect | Reference |
| MHCC97H (Hepatocellular Carcinoma) | Not Specified | 100 µM | Inhibition of proliferation | [8] |
| 7402 (Hepatocellular Carcinoma) | Not Specified | 50 µM | Inhibition of proliferation | [8] |
| 4T1 (Mouse Breast Cancer) | Colony Formation | 10 - 100 µM | Decreased colony formation | [8] |
| MDA-MB-231 (Human Breast Cancer) | Colony Formation | 10 - 100 µM | Decreased colony formation | [8] |
| PANC-1 (Pancreatic Cancer) | Not Specified | Not Specified | Synergistic reduction in viability with gemcitabine or 5-fluorouracil | [8] |
Key Off-Target Mechanisms and Signaling Pathways
Modulation of Mitochondrial Function
Diltiazem has been shown to directly interact with the mitochondrial sodium-calcium (Na+/Ca2+) exchanger, a key component of intracellular calcium homeostasis.
-
Inhibition of Na+/Ca2+ Exchange: Diltiazem, particularly the d-cis isomer, inhibits the efflux of Ca2+ from the mitochondria in exchange for Na+ influx.[4][5] This inhibition leads to an increase in the intramitochondrial Ca2+ concentration.[4]
-
Impact on Cellular Bioenergetics: The elevated mitochondrial Ca2+ can, in turn, activate Ca2+-sensitive dehydrogenases within the mitochondrial matrix, potentially enhancing the rate of oxidative phosphorylation and ATP synthesis.[4] This suggests a mechanism by which diltiazem could influence cellular energy metabolism, particularly under conditions of cellular stress like ischemia.[4]
Diltiazem's impact on mitochondrial calcium and energy production.
Inhibition of P-glycoprotein (P-gp)
Diltiazem is recognized as a first-generation inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents.[6]
-
Mechanism of Inhibition: Diltiazem binds to P-gp, competitively or non-competitively inhibiting the efflux of P-gp substrates.[7] This leads to an increased intracellular accumulation of these substrates.
-
Reversal of Multidrug Resistance (MDR): In cancer cells overexpressing P-gp, diltiazem can reverse multidrug resistance by increasing the intracellular concentration of anticancer drugs, thereby enhancing their cytotoxicity.[6][7]
Inhibition of P-glycoprotein by diltiazem in cancer cells.
Pharmacological Chaperone Activity
In cellular models of Gaucher disease, diltiazem has been shown to act as a pharmacological chaperone for the mutant enzyme glucocerebrosidase (GCase).[9][10]
-
Mechanism of Action: Diltiazem is thought to bind to the mutant GCase in the endoplasmic reticulum (ER) at neutral pH.[9] This binding stabilizes the protein's conformation, allowing it to pass the ER quality control system and be trafficked to the lysosome, its site of action.[9][11] At the acidic pH of the lysosome, diltiazem's binding is reduced, allowing the partially restored enzyme to function.[9]
Diltiazem as a pharmacological chaperone for mutant GCase.
Experimental Protocols
Assessment of P-glycoprotein Inhibition
This assay measures the ability of diltiazem to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.
-
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and the corresponding parental cell line (e.g., MCF-7).
-
Rhodamine 123 solution.
-
This compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of diltiazem for 1 hour at 37°C.
-
Add rhodamine 123 to a final concentration of 1 µM and incubate for an additional hour at 37°C.[7]
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Harvest the cells (e.g., by trypsinization) and resuspend them in PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. An increase in fluorescence in diltiazem-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
-
This assay determines the ability of diltiazem to sensitize P-gp-overexpressing cancer cells to a chemotherapeutic agent.
-
Materials:
-
P-gp overexpressing cells and parental cells.
-
Chemotherapeutic agent (e.g., doxorubicin).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Microplate reader.
-
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of diltiazem.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value of the chemotherapeutic agent in the presence and absence of diltiazem. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of diltiazem.[7]
-
Mitochondrial Na+/Ca2+ Exchange Assay
This protocol describes a method to assess the inhibition of Na+-induced Ca2+ release from isolated mitochondria.
-
Materials:
-
Isolated mitochondria (e.g., from rabbit heart).[4]
-
Assay buffer (e.g., containing KCl, MOPS, and respiratory substrates like glutamate and malate).
-
Calcium-sensitive dye (e.g., arsenazo III).
-
This compound.
-
NaCl solution.
-
Ruthenium red (to inhibit mitochondrial Ca2+ uptake).
-
Spectrophotometer or fluorometer.
-
-
Protocol:
-
Suspend the isolated mitochondria in the assay buffer.
-
Add a pulse of CaCl2 to load the mitochondria with calcium.
-
Add ruthenium red to prevent further Ca2+ uptake.
-
Add diltiazem at various concentrations and incubate briefly.
-
Initiate Ca2+ release by adding a bolus of NaCl.
-
Monitor the change in extracellular Ca2+ concentration using the calcium-sensitive dye and a spectrophotometer or fluorometer.
-
The rate of Na+-induced Ca2+ release is determined from the slope of the fluorescence or absorbance change over time.
-
Calculate the IC50 value of diltiazem for the inhibition of this process.[4]
-
Workflow for Mitochondrial Na+/Ca2+ Exchange Assay.
Conclusion
The off-target effects of this compound are multifaceted and extend beyond its primary role as an L-type calcium channel blocker. Its interactions with the mitochondrial Na+/Ca2+ exchanger, P-glycoprotein, and its function as a pharmacological chaperone highlight the potential for this well-established drug in new therapeutic contexts. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further investigate these off-target activities. A deeper understanding of these mechanisms will be crucial for optimizing the clinical use of diltiazem, anticipating potential drug-drug interactions, and exploring its utility in areas such as oncology and the treatment of genetic disorders. Future research should focus on elucidating the downstream signaling consequences of these off-target interactions and their physiological relevance in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Diltiazem enhances the apoptotic effects of proteasome inhibitors to induce prostate cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Diltiazem inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Diltiazem inhibits fatty acid oxidation in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diltiazem, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diltiazem, a L-type Ca(2+) channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Diltiazem Hydrochloride: A Technical Guide to its Modulation of Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem hydrochloride, a benzothiazepine derivative and a non-dihydropyridine calcium channel blocker, is a cornerstone in the management of various cardiovascular diseases. Its therapeutic efficacy is intrinsically linked to its profound ability to modulate intracellular calcium ([Ca2+]i) signaling. This technical guide provides an in-depth exploration of the molecular mechanisms by which diltiazem exerts its effects, focusing on its interaction with L-type calcium channels and the subsequent impact on downstream signaling cascades in cardiomyocytes and vascular smooth muscle cells. This document summarizes key quantitative data, details essential experimental protocols for studying its action, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Intracellular calcium is a ubiquitous second messenger that governs a vast array of physiological processes, from excitation-contraction coupling in muscle cells to gene expression and cell proliferation. The precise spatial and temporal control of [Ca2+]i is paramount for cellular function. This compound primarily exerts its pharmacological effects by inhibiting the influx of extracellular calcium through voltage-gated L-type calcium channels (Cav1.2), thereby altering the intricate symphony of intracellular calcium signaling.[1][2][3] This guide delves into the core mechanisms of diltiazem's action, providing a technical resource for researchers in cardiovascular pharmacology and drug development.
Mechanism of Action of Diltiazem
Diltiazem's primary molecular target is the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[2][4] Its binding site is located on the intracellular side of the channel, specifically involving transmembrane segments IIIS6 and IVS6.[2][4][5]
A key feature of diltiazem's action is its state- and use-dependency. It exhibits a higher affinity for the open and, particularly, the inactivated states of the channel compared to the resting state.[2][5][6] This means its blocking effect is more pronounced in tissues that undergo frequent depolarization, such as cardiac muscle and vascular smooth muscle.[6] By binding to the channel, diltiazem stabilizes the inactivated state, slows the channel's recovery, and thereby reduces the overall influx of Ca2+ into the cell during an action potential.[2]
Impact on Intracellular Signaling Pathways
Vascular Smooth Muscle Cells
In vascular smooth muscle cells (VSMCs), the influx of calcium through L-type calcium channels is a critical trigger for contraction. The reduction in Ca2+ entry caused by diltiazem leads to a cascade of intracellular events resulting in vasodilation.[3]
The signaling pathway is as follows:
-
Reduced Ca2+ Influx: Diltiazem blocks L-type calcium channels, decreasing the influx of Ca2+.
-
Calmodulin (CaM) Activation: The reduced intracellular Ca2+ concentration leads to less Ca2+ binding to calmodulin, a key calcium sensor protein.[1]
-
Myosin Light Chain Kinase (MLCK) Activity: The Ca2+-CaM complex is required to activate MLCK. With less activated CaM, MLCK activity is diminished.[1]
-
Myosin Light Chain Phosphorylation: MLCK phosphorylates the regulatory light chain of myosin II. Reduced MLCK activity leads to decreased phosphorylation.
-
Muscle Relaxation: Dephosphorylated myosin has a lower affinity for actin, resulting in the relaxation of the smooth muscle and subsequent vasodilation.[1]
References
- 1. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Investigating the enantiomers of diltiazem for selective biological activity
An In-depth Technical Guide to the Selective Biological Activity of Diltiazem Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diltiazem and its Chirality
Diltiazem is a non-dihydropyridine calcium channel blocker widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias[1][2]. Its therapeutic effects are primarily attributed to its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells[2][3][4].
Diltiazem possesses two chiral centers, which results in the existence of four stereoisomers: the d-cis, l-cis, d-trans, and l-trans isomers[1][5]. The commercially available pharmaceutical product is the dextrorotatory cis-isomer, (+)-d-cis-diltiazem (2S,3S configuration), which is principally responsible for the drug's therapeutic effects[1][6]. Understanding the distinct pharmacological and pharmacokinetic profiles of each enantiomer is critical for drug development, quality control, and a comprehensive understanding of its mechanism of action.
Stereoselective Pharmacodynamics
The primary mechanism of action for diltiazem is the blockade of L-type calcium channels, which leads to vasodilation and exerts negative chronotropic and inotropic effects on the heart[7][8]. This pharmacological activity is highly stereospecific.
Comparative Potency at L-type Calcium Channels
The d-cis-enantiomer of diltiazem demonstrates a significantly higher affinity and blocking potency for L-type calcium channels compared to its stereoisomers[7]. Studies have consistently shown that the pharmacological activity resides predominantly in the d-cis isomer[1].
Table 1: Comparative Potency of Diltiazem Stereoisomers
| Stereoisomer | Assay/Target | Parameter | Value/Order of Potency | Reference |
| d-cis-diltiazem | Inhibition of d-cis-[3H]diltiazem binding to rabbit T-tubule Ca2+ channels | Potency | 1 | [5] |
| l-cis-diltiazem | Inhibition of d-cis-[3H]diltiazem binding to rabbit T-tubule Ca2+ channels | Potency | 2 | [5] |
| d-trans-diltiazem | Inhibition of d-cis-[3H]diltiazem binding to rabbit T-tubule Ca2+ channels | Potency | 3 (equal to l-trans) | [5] |
| l-trans-diltiazem | Inhibition of d-cis-[3H]diltiazem binding to rabbit T-tubule Ca2+ channels | Potency | 3 (equal to d-cis) | [5] |
| d-cis-diltiazem | ICa Blockade (Snail Neurons) | IC50 (μM) | 0.426 | [7] |
| l-cis-diltiazem | ICa Blockade (Snail Neurons) | IC50 (μM) | 0.759 | [7] |
| d-trans isomers | Cardiovascular effects (anesthetized dogs) | Activity | Much less active than d-cis-diltiazem | [9] |
| l-trans isomers | Cardiovascular effects (anesthetized dogs) | Activity | Much less active than d-cis-diltiazem | [9] |
Note: While IC50 values from snail neurons may not be directly transferable to human tissues, they clearly illustrate the superior potency of the d-cis enantiomer[7].
Signaling Pathway of Diltiazem Action
Diltiazem blocks the influx of calcium ions through L-type calcium channels located in vascular smooth muscle and cardiac muscle cells[7][8]. This inhibition of calcium entry leads to relaxation of the vascular smooth muscle, causing vasodilation and a reduction in peripheral resistance[2][10]. In the heart, it slows atrioventricular conduction and has a negative inotropic effect[3][10].
Caption: Signaling pathway of diltiazem action on L-type calcium channels.
Stereoselective Pharmacokinetics
The pharmacokinetic properties of diltiazem enantiomers also display stereoselectivity, primarily due to differences in their metabolism by cytochrome P450 enzymes[7].
Metabolism
Diltiazem is extensively metabolized in the liver, with N-demethylation being a major pathway mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme[7][8]. There is evidence of stereoselective metabolism, which can affect the plasma concentrations of the individual enantiomers[7]. Both diltiazem and its metabolites can inhibit CYP3A4, with some metabolites being more potent inhibitors than the parent drug[11][12].
Table 2: Pharmacokinetic Parameters of Diltiazem (Racemic Mixture)
| Parameter | Value | Reference |
| Bioavailability | ~40% (due to extensive first-pass effect) | [10] |
| Plasma Protein Binding | 70% - 80% | [2][10] |
| Plasma Elimination Half-life | 3.0 - 4.5 hours | [2][10] |
| Metabolism | Primarily by CYP3A4 in the liver | [7][8] |
| Excretion | 2% - 4% as unchanged drug in urine | [2][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Diltiazem hydrochloride stock solution preparation and stability for in vitro assays
Introduction
Diltiazem hydrochloride is a benzothiazepine derivative and a member of the non-dihydropyridine class of calcium channel blockers. It is widely utilized in cardiovascular research due to its inhibitory action on the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. This blockade leads to vasodilation, a negative chronotropic effect (decreased heart rate), and a negative inotropic effect (decreased myocardial contractility). Accurate and reproducible in vitro studies involving this compound rely on the correct preparation and handling of stock solutions to ensure their stability and integrity. These application notes provide detailed protocols for the preparation of this compound stock solutions and methods to assess their stability for use in various in vitro assays.
Data Presentation
Solubility of this compound
This compound is a white to off-white crystalline powder that is readily soluble in several common laboratory solvents. The choice of solvent for stock solution preparation will depend on the specific requirements of the in vitro assay and the desired final concentration. It is crucial to consider the potential effects of the solvent on the experimental system.
| Solvent | Solubility | Reference |
| Water | Freely soluble (50 mg/mL) | |
| Dimethyl Sulfoxide (DMSO) | Readily soluble (≥ 12.4 mg/mL) | |
| Methanol | Freely soluble | |
| Chloroform | Freely soluble | |
| Methylene Chloride | Freely soluble | |
| Ethanol (99.5%) | Slightly soluble |
Table 1: Solubility of this compound in various solvents.
Stability of this compound Solutions
The stability of this compound solutions is influenced by the solvent, storage temperature, and exposure to light. Diltiazem is known to be light-sensitive, and therefore, solutions should be protected from light during storage.
| Solvent | Storage Temperature | Stability Duration | Reference |
| Distilled Water or DMSO | -20°C | Up to 3 months | |
| Aqueous solutions | Room Temperature or Refrigerated | At least 24 hours | |
| Aqueous solutions | 4°C (Refrigerated) | Up to 2 weeks | |
| 1 mg/mL in 5% Dextrose | -20°C, 2-6°C, and 22-25°C | At least 30 days | |
| Commercial Injection | 2-8°C (Refrigerated) | Per manufacturer's instructions | |
| Commercial Injection | Room Temperature | Up to 1 month |
Table 2: Stability of this compound solutions under different storage conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for preparing high-concentration stock solutions for in vitro assays.
Materials:
-
This compound powder (MW: 450.98 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 450.98 g/mol = 4.51 mg
-
-
Weighing: Accurately weigh 4.51 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed powder to a sterile, amber microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.
Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in Water
This protocol is suitable for applications where an aqueous stock solution is preferred.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile, amber volumetric flask or conical tube
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolving: Transfer the powder to a 10 mL sterile, amber volumetric flask. Add a portion of the sterile, purified water (approximately 7-8 mL).
-
Mixing: Mix the solution by vortexing or using a magnetic stirrer until the powder is fully dissolved.
-
Volume Adjustment: Add sterile, purified water to bring the final volume to 10 mL.
-
Sterilization (Optional): Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protecting tubes. For short-term storage, the solution can be kept at 4°C for up to two weeks. For longer-term storage, refer to the stability data in Table 2, noting that freezing aqueous solutions may be an option.
Protocol 3: Stability Assessment of this compound Stock Solutions using HPLC
This protocol outlines a general method for assessing the stability of prepared this compound stock solutions over time using High-Performance Liquid Chromatography (HPLC). A stability-indicating method should be used, which can resolve the parent drug from its degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column
-
This compound reference standard
-
Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer)
-
Prepared this compound stock solution for testing
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound reference standard of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation (Time Zero): Immediately after preparing the this compound stock solution, take an aliquot, dilute it to a suitable concentration within the range of the calibration curve using the mobile phase, and filter it through a 0.45 µm syringe filter. This will serve as the time zero (T0) sample.
-
Storage of Stability Samples: Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Analysis at Subsequent Time Points: At predetermined time intervals (e.g., 1, 7, 14, 30, 60, 90 days), retrieve a stored aliquot. Prepare the sample for HPLC analysis as described in step 2.
-
HPLC Analysis:
-
Inject the standard solutions to establish the calibration curve (peak area vs. concentration).
-
Inject the prepared samples from each time point.
-
A typical detection wavelength for this compound is 240 nm.
-
-
Data Analysis:
-
Determine the concentration of this compound in each sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point:
-
% Remaining = (Concentration at time Tx / Concentration at T0) x 100
-
-
Stability is often defined as retaining >90% of the initial concentration.
-
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Diltiazem's mechanism of action on L-type calcium channels.
Application Notes and Protocols: Investigating the Effects of Diltiazem on Ion Channels Using Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diltiazem, a benzothiazepine derivative, is a widely used non-dihydropyridine calcium channel blocker in clinical practice for the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2][3] Its therapeutic efficacy stems from its primary action of inhibiting L-type voltage-gated calcium channels (Ca_v1.2), which are pivotal for excitation-contraction coupling in cardiac and smooth muscle cells.[1] In the realm of electrophysiology, diltiazem serves as a critical pharmacological tool for dissecting the function of ion channels and understanding the molecular mechanisms underlying cardiac function and vascular tone.[1]
These application notes provide a detailed protocol for utilizing patch clamp techniques to study the effects of diltiazem on ion channels, with a primary focus on L-type calcium channels and secondary effects on other voltage-gated ion channels.
Mechanism of Action
Diltiazem exerts its inhibitory effect by binding to the α1 subunit of the L-type calcium channel, specifically interacting with transmembrane segments IIIS6 and IVS6.[1][4] This binding is state-dependent, exhibiting a higher affinity for the inactivated state of the channel.[1][5] By stabilizing the inactivated state, diltiazem impedes the recovery of the channel, thereby reducing the influx of calcium ions during depolarization.[1][6] This leads to a decrease in cardiac contractility (negative inotropy), a slowing of the heart rate (negative chronotropy) through its effects on the sinoatrial (SA) and atrioventricular (AV) nodes, and relaxation of vascular smooth muscle, resulting in vasodilation.[1] While its primary target is the L-type calcium channel, studies have indicated that at higher concentrations, diltiazem can also modulate other ion channels, including voltage-gated sodium and potassium channels.[1][7][8][9]
Signaling Pathway of Diltiazem Action
Caption: Diltiazem's mechanism of action on L-type calcium channels.
Quantitative Data: Effects of Diltiazem on Various Ion Channels
The inhibitory effects of diltiazem on different ion channels, as determined by patch clamp studies, are summarized below.
| Ion Channel | Cell Type/Expression System | IC50 | Reference |
| L-type Calcium Channels (Ca_v1.2) | |||
| tsA-201 cells | 95 ± 5 µM (d-cis-diltiazem) | [4] | |
| CaVAb (ancestral bacterial channel) | 41 µM (resting state) | [10] | |
| CaVAb (ancestral bacterial channel) | 10.4 µM (use-dependent) | [10] | |
| Potassium Channels | |||
| hKv1.5 | Mouse fibroblast cells | 4.8 ± 1.5 nM & 42.3 ± 3.6 µM (biphasic) | [7] |
| Kv4.3 | Chinese hamster ovary cells | 62.6 ± 11.1 nM & 109.9 ± 12.8 µM (biphasic) | [7] |
| fKv1.4ΔN | Xenopus oocytes | 241.04 ± 23.06 µmol/L | [8][11] |
| Kv1.3 | Murine thymocytes | Suppressive effects observed | [9] |
| Ion Channel | Parameter | Value | Reference |
| hKv1.5 | Apparent association rate constant (k) | (1.6 ± 0.2) x 10⁶ M⁻¹s⁻¹ | [7] |
| Apparent dissociation rate constant (P) | 46.8 ± 4.8 s⁻¹ | [7] | |
| Kv4.3 | Apparent association rate constant (k) | (1.7 ± 0.2) x 10⁶ M⁻¹s⁻¹ | [7] |
| Apparent dissociation rate constant (P) | 258.6 ± 38.1 s⁻¹ | [7] |
Experimental Protocols
Cell Preparation
-
Culture cells of interest (e.g., cardiomyocytes, vascular smooth muscle cells, or a cell line expressing the target ion channel like HEK293 or CHO cells) on glass coverslips suitable for patch clamp recording.[1]
-
Ensure cells are healthy and at an appropriate confluency for single-cell recording.[1]
Solutions and Reagents
-
Chemicals: Diltiazem hydrochloride powder, Dimethyl sulfoxide (DMSO) or sterile water for stock solution preparation.[1]
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]
-
To isolate Ca²⁺ currents: Replace Na⁺ with NMDG⁺ and block K⁺ channels with CsCl and TEA.[1]
-
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[1]
-
Diltiazem Application: Prepare a stock solution of diltiazem in DMSO or water. Dilute the stock solution in the external solution to the desired final concentrations immediately before use.[1]
Electrophysiological Recording
-
Use a patch clamp amplifier and a data acquisition system.[1]
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[1]
-
Establish a whole-cell patch clamp configuration on a selected cell.[1][12][13][14]
-
Compensate for series resistance and cell capacitance to ensure recording fidelity.[1]
Voltage Clamp Protocols
-
Eliciting L-type Ca²⁺ Currents:
-
Studying Use-Dependent Block:
-
Assessing Steady-State Inactivation:
-
Utilize a two-pulse protocol. A long conditioning prepulse (e.g., 5 seconds) to various potentials is followed by a test pulse to a potential that elicits a maximal current (e.g., +10 mV).[1] This helps to determine the voltage-dependence of channel availability and how diltiazem affects it.
-
Experimental Workflow
Caption: A typical workflow for a patch clamp experiment with diltiazem.
Data Acquisition and Analysis
-
Record Baseline: Record ion channel currents in the absence of diltiazem to establish a control.[1]
-
Drug Perfusion: Perfuse the cell with the external solution containing diltiazem and record currents after the drug effect has reached a steady state.[1]
-
Analyze Key Parameters:
-
Peak Current Amplitude: Measure the maximum current amplitude to quantify the extent of block.
-
Current-Voltage (I-V) Relationship: Plot peak current as a function of the test potential to observe any voltage-dependent effects.[1]
-
Gating Kinetics: Analyze the activation and inactivation kinetics of the channel to see if diltiazem alters these properties.[1][6]
-
-
Dose-Response Curve: Apply a range of diltiazem concentrations to the cell and record the corresponding current inhibition. Construct a dose-response curve to determine the IC50 value, which is the concentration of diltiazem that causes 50% inhibition of the current.[1]
Logical Flow of Data Analysis
Caption: Logical flow of data analysis in a diltiazem patch clamp study.
Conclusion
Diltiazem is a well-characterized inhibitor of L-type calcium channels, and its study via patch clamp electrophysiology provides valuable insights into ion channel pharmacology and cardiovascular physiology.[1] The protocols outlined in these application notes offer a robust framework for researchers to design and execute experiments to investigate the role of calcium channels and the effects of diltiazem in various physiological and pathological contexts. Meticulous attention to experimental details, including solution composition, precise voltage protocols, and thorough data analysis, is paramount for generating high-quality, reproducible results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diltiazem and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Diltiazem inhibits hKv1.5 and Kv4.3 currents at therapeutic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppressive effects of diltiazem and verapamil on delayed rectifier K(+)-channel currents in murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 15. Voltage- and frequency-dependent block of diltiazem on the slow inward current and generation of tension in frog ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Simultaneous Quantification of Diltiazem and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of diltiazem and its two major metabolites, desacetyldiltiazem and N-demethyldiltiazem, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain heart rhythm disorders. It is extensively metabolized in the body, primarily to desacetyldiltiazem and N-demethyldiltiazem. Accurate and simultaneous measurement of the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document outlines a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.
Experimental Protocols
-
HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Data Acquisition Software: Appropriate software for system control, data acquisition, and processing.
-
Reagents: HPLC grade acetonitrile, methanol, ammonium acetate, and water are required.[2][3] Diltiazem hydrochloride, desacetyldiltiazem, and N-demethyldiltiazem reference standards are also necessary. Drug-free human plasma is needed for standards and quality control samples.[2]
The following table summarizes the optimized chromatographic conditions for the analysis of diltiazem and its metabolites.
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.05 M phosphate buffer (pH 3.0) (40:60 v/v)[1] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 240 nm[1] |
| Injection Volume | 20 µL[1][2] |
| Internal Standard | Verapamil or Diazepam[4][5] |
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (this compound, desacetyldiltiazem, N-demethyldiltiazem) in 10 mL of methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.[2]
-
Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 5, 20, 50, 100, 200 ng/mL).[2][4]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 15, 75, and 150 ng/mL). These are prepared independently from the calibration standards.[2]
-
Pipette 500 µL of plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.[2]
-
Add the internal standard solution.[2]
-
Add 3 mL of a mixture of n-hexane and diethyl ether (50:50 v/v) as the extraction solvent.[4]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.[2]
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer to a clean tube.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue with 200 µL of the mobile phase.[2]
-
Vortex for 30 seconds to ensure complete dissolution.[2]
-
Inject 20 µL of the reconstituted sample into the HPLC system.[2]
Data Presentation: Quantitative Summary
The following table summarizes the typical quantitative performance of the HPLC method for diltiazem and its metabolites.
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Diltiazem | 5 - 200[4] | 3[5] | 5[4] | ~90[4] |
| Desacetyldiltiazem | 1.5 - 15 (µg/mL)* | 40.8 | 266.8 | Not Specified |
| N-demethyldiltiazem | 5 - 200[4] | Not Specified | 5[4] | ~90[4] |
*Note: The linearity range for desacetyldiltiazem is reported in µg/mL in the cited source. This method is adaptable for different concentration ranges.
Mandatory Visualizations
Caption: Experimental workflow from sample preparation to HPLC analysis.
Caption: Primary metabolic pathways of Diltiazem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. SIMULTANEOUS HPLC QUANTIFICATION OF DILTIAZEM AND N-DEMETHYLDILTIAZEM IN PLASMA | Semantic Scholar [semanticscholar.org]
- 5. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Diltiazem Hydrochloride in Rodent Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of diltiazem hydrochloride in rodent models of common cardiovascular diseases: hypertension, myocardial infarction, and cardiac hypertrophy. Diltiazem, a non-dihydropyridine calcium channel blocker, exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation, reduced heart rate, and decreased cardiac contractility.[1]
I. Rodent Models and Diltiazem Administration
Hypertension
This compound has been effectively used to model the treatment of hypertension in various rat strains. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model, and renovascular hypertension can be induced surgically.
Table 1: this compound Administration in Rodent Models of Hypertension
| Rodent Model | This compound Dose | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Spontaneously Hypertensive Rats (SHR) | 10, 30, 100 mg/kg/day | Oral (p.o.) | Chronic | Dose-dependent decrease in blood pressure. | [2] |
| Spontaneously Hypertensive Rats (SHR) | 0.1, 0.3, 1.0, 3.0 mg/kg | Intravenous (i.v.) | Acute | Dose-dependent decrease in blood pressure. | [2] |
| Sprague-Dawley Rats | 20 mg/kg | Subcutaneous (s.c.) | Single Dose | Significant reduction in systolic and diastolic blood pressure. | [3] |
| Sprague-Dawley Rats | 5 mg/kg (twice daily) | Subcutaneous (s.c.) | 5 doses | Sustained reduction in systolic and diastolic blood pressure. | [3] |
| Renovascular Hypertensive Rats | 40-50 mg/kg/day | Oral (p.o.) | 8 weeks | Incomplete but effective control of blood pressure and reduction in left ventricular mass. | [4] |
| Hypertensive Diabetic Rats | 100, 300, 600 mg/kg/day | Oral (mixed in food) | 4 months | Significant reduction in mortality at higher doses. | [5] |
Myocardial Infarction (Ischemia/Reperfusion)
This compound has been investigated for its cardioprotective effects in rodent models of myocardial infarction, typically induced by ligation of the left anterior descending (LAD) coronary artery.
Table 2: this compound Administration in Rodent Models of Myocardial Infarction
| Rodent Model | This compound Dose | Route of Administration | Treatment Timing | Key Findings | Reference(s) |
| Sprague-Dawley Rats | 1 mg/kg | Intravenous (i.v.) | 5 minutes before reperfusion | Alleviated myocardial damage. | [6] |
| Sprague-Dawley Rats | 50 µ g/min/kg | Intravenous (i.v.) infusion | 5 minutes post-particulate injection for 175 min | Improved cardiac function by alleviating inflammatory responses and microvascular injury. | [7] |
| Isolated Rat Hearts | 10⁻⁶ M | Perfusion | 15 minutes before ischemia | Prevented the decrease in endocardial flow after short-term ischemia. | [8] |
Cardiac Hypertrophy
The efficacy of diltiazem in preventing or reversing cardiac hypertrophy has been studied in genetic mouse models of hypertrophic cardiomyopathy.
Table 3: this compound Administration in Rodent Models of Cardiac Hypertrophy
| Rodent Model | This compound Dose | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| αMHC403/+ Mice | 450 mg/L in drinking water (~1.8 mg/day) | Oral | 30 weeks | Prevented the development of pathology and restored normal levels of sarcoplasmic reticulum proteins.[9][10] | [9][10] |
| Mybpc3-knock-in Mice | 25 mg/kg/day (250 mg/L in drinking water) | Oral | 6 months | Did not reverse established cardiac hypertrophy and dysfunction.[11] | [11] |
| TnT-I79N Mice | Not specified | Pretreatment | Acute (before isoproterenol stress) | Prevented severe diastolic heart failure and sudden cardiac death.[12] | [12] |
II. Experimental Protocols
This compound Administration
2.1.1 Oral Administration (Gavage)
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or distilled water) to the desired concentration.
-
Acclimation: Acclimate the animals to the gavage procedure for several days prior to the experiment to minimize stress.
-
Administration: Using a proper-sized oral gavage needle, administer the diltiazem solution directly into the stomach. The volume should be adjusted based on the animal's weight (typically 5-10 ml/kg for rats).
2.1.2 Oral Administration (in Drinking Water)
-
Preparation: Dissolve this compound in the drinking water at the target concentration.
-
Monitoring: Measure daily water consumption to estimate the daily dose of diltiazem administered per animal.
-
Freshness: Prepare fresh diltiazem-containing water regularly (e.g., every 2-3 days) to ensure stability.
2.1.3 Intravenous Injection
-
Catheterization: For conscious, freely moving animals, surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) and allow for recovery. For acute studies, the tail vein can be used.
-
Preparation: Dissolve this compound in sterile saline.
-
Administration: Inject the solution slowly through the catheter. For continuous infusion, use a programmable infusion pump.
2.1.4 Subcutaneous Injection
-
Preparation: Dissolve this compound in sterile saline.
-
Administration: Pinch the skin on the back of the neck or flank and insert the needle into the subcutaneous space. Inject the solution to form a small bolus under the skin.
Blood Pressure Measurement
2.2.1 Tail-Cuff Plethysmography (Non-invasive)
-
Acclimation: Acclimate the animals to the restraining device and the tail cuff for several days before measurements to obtain stable readings.
-
Procedure: Place the conscious rat or mouse in a restrainer. Position the cuff and a sensor on the tail. The cuff inflates and then slowly deflates, and the sensor detects the return of blood flow to determine systolic and diastolic blood pressure.[13]
-
Data Acquisition: Obtain multiple readings and average them for each animal at each time point.
2.2.2 Radiotelemetry (Invasive)
-
Transmitter Implantation: Surgically implant a pressure-sensing catheter connected to a telemetry transmitter into the abdominal aorta or carotid artery of the anesthetized animal. Allow for a recovery period of at least one week.[14]
-
Data Acquisition: The transmitter continuously records and transmits blood pressure and heart rate data to a receiver placed under the animal's cage. This method allows for monitoring in conscious, unrestrained animals, minimizing stress-induced artifacts.[14]
Echocardiography
-
Anesthesia: Anesthetize the mouse or rat (e.g., with isoflurane) and place it on a heated platform to maintain body temperature.[15][16]
-
Imaging: Use a high-frequency ultrasound system with a small animal probe. Obtain standard views, including the parasternal long-axis and short-axis views.[15][17]
-
Measurements: From the M-mode and 2D images, measure left ventricular internal dimensions at end-diastole and end-systole, and wall thickness. Calculate functional parameters such as ejection fraction and fractional shortening.[11][18]
Histological Analysis
-
Tissue Collection: At the end of the study, euthanize the animals and excise the hearts.
-
Fixation and Processing: Fix the hearts in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the hearts and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess fibrosis (collagen will stain blue).[7][19]
-
Analysis: Quantify myocyte size and the extent of fibrosis using image analysis software.
III. Signaling Pathways and Mechanisms of Action
Diltiazem's cardiovascular effects are primarily mediated through its interaction with L-type calcium channels. However, research in rodent models has elucidated more complex downstream signaling pathways.
Calcium Homeostasis in Cardiac Hypertrophy
In a mouse model of hypertrophic cardiomyopathy (αMHC403/+), diltiazem was shown to prevent disease progression by restoring normal levels of key sarcoplasmic reticulum (SR) calcium-binding proteins.[9][20] Dysregulation of SR calcium is an early event in the pathogenesis of this disease.[9][10][20] Diltiazem's action helps to normalize the function of the ryanodine receptor (RyR2) and associated proteins, thereby stabilizing intracellular calcium handling.[9][20]
Mitophagy in Myocardial Ischemia/Reperfusion
In a rat model of myocardial ischemia/reperfusion (MI/R) injury, diltiazem was found to be protective by inhibiting excessive mitophagy through the DUSP1-JNK-BNIP3L/NIX pathway.[6][21] MI/R injury can lead to the activation of JNK, which promotes BNIP3L/NIX-mediated mitophagy, a process of selective removal of mitochondria. While basal mitophagy is essential for cellular health, excessive mitophagy can be detrimental. Diltiazem upregulates DUSP1, which in turn inhibits JNK, thereby downregulating the mitophagy pathway and protecting cardiomyocytes.[21]
IV. Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study of diltiazem in a rodent model of cardiovascular disease.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of diltiazem in young or adult rats of genetically hypertensive strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. Diltiazem and left ventricular hypertrophy in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effects of diltiazem on the natural history of hypertensive diabetic cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protects Against Myocardial Ischemia/Reperfusion Injury in a BNIP3L/NIX-Mediated Mitophagy Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of intravenous diltiazem in a rat model of experimental coronary thrombotic microembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effect of diltiazem against ischemia-induced decreases in regional myocardial flow in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diltiazem prevents stress‐induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3‐knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diltiazem treatment prevents diastolic heart failure in mice with familial hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 15. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 17. scintica.com [scintica.com]
- 18. Effect of diltiazem on cardiac remodeling in rats assessed by Doppler echocardiography and mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. tandfonline.com [tandfonline.com]
Application of Diltiazem Hydrochloride in Neuroscience Research for Studying Synaptic Plasticity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem hydrochloride, a benzothiazepine derivative, is a well-established L-type voltage-gated calcium channel (L-VGCC) blocker.[1] In neuroscience research, diltiazem serves as a critical pharmacological tool to investigate the role of these channels in various neuronal processes, most notably synaptic plasticity. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The influx of calcium ions (Ca2+) through L-VGCCs is a key signaling event in the induction of several forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). By selectively blocking these channels, researchers can dissect the specific contribution of L-type Ca2+ channels to the intricate molecular cascades that govern synaptic strength.
Mechanism of Action in the Context of Synaptic Plasticity
Diltiazem exerts its inhibitory effect by binding to the α1 subunit of the L-type calcium channel, leading to a reduction in Ca2+ influx upon membrane depolarization.[1] The induction of many forms of synaptic plasticity is critically dependent on the rise in intracellular Ca2+ concentration in the postsynaptic terminal. This elevation in Ca2+ activates a cascade of downstream signaling molecules, including protein kinases and phosphatases, which ultimately leads to changes in the number and function of AMPA receptors at the synapse, thereby altering synaptic efficacy. Diltiazem allows researchers to investigate plasticity mechanisms that are specifically dependent on Ca2+ influx through L-VGCCs, distinguishing them from those mediated by other calcium sources, such as NMDA receptors or internal calcium stores.
Data Presentation: Quantitative Effects of Diltiazem on Synaptic Plasticity
The following table summarizes the quantitative effects of this compound on synaptic plasticity as reported in various neuroscience studies. This data provides a reference for effective concentrations and observed outcomes.
| Brain Region | Synaptic Pathway | Plasticity Type | Diltiazem Concentration | Effect on Synaptic Plasticity | Reference |
| Frog Spinal Cord | Dorsal root -> Ventral root | Synaptic Responses | 100 µM | Depression of synaptic responses | [2] |
| Rat Striatum | Corticostriatal | Dopamine Release | 10 - 100 µM | Inhibition of K+-evoked dopamine release | [3] |
| Rat Hippocampus (in vitro) | Schaffer collateral-CA1 | Long-Term Potentiation (LTP) | 50 µM | Further depression of Aβ25-35-induced LTP impairment | [4] |
Experimental Protocols
Protocol 1: Investigating the Role of L-Type Calcium Channels in Hippocampal Long-Term Potentiation (LTP)
This protocol describes the methodology for inducing and recording LTP in acute hippocampal slices and assessing the effect of diltiazem.
1. Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4.
-
Dissection tools
-
Vibratome or tissue chopper
-
Recording chamber (submerged or interface)
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
-
Stimulating and recording electrodes
-
Rodent (e.g., rat or mouse)
2. Preparation of Diltiazem Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile water or DMSO.
-
Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM).
3. Hippocampal Slice Preparation:
-
Anesthetize and decapitate the rodent according to approved institutional animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome or tissue chopper.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
4. Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Obtain a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply diltiazem to the perfusion bath at the desired concentration and allow it to equilibrate for at least 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
A control group of slices should be treated with vehicle (aCSF or aCSF with DMSO) to compare the effect of diltiazem.
5. Data Analysis:
-
Measure the initial slope of the fEPSPs.
-
Normalize the fEPSP slopes to the pre-HFS baseline.
-
Compare the magnitude of LTP between the diltiazem-treated and control groups. The percentage of LTP is calculated as the average normalized fEPSP slope during the last 10 minutes of the recording period.
Protocol 2: Investigating the Role of L-Type Calcium Channels in Cerebellar Long-Term Depression (LTD)
This protocol outlines the procedure for inducing and recording LTD at the parallel fiber-Purkinje cell synapse in cerebellar slices.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of a Picrotoxin (GABAA receptor antagonist, e.g., 100 µM) to the aCSF to isolate excitatory transmission.
2. Cerebellar Slice Preparation:
-
Prepare 200-250 µm thick sagittal cerebellar slices from a young rodent.
-
Follow similar recovery procedures as for hippocampal slices.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from Purkinje cells.
-
Place a stimulating electrode in the molecular layer to activate parallel fibers.
-
Record excitatory postsynaptic currents (EPSCs).
-
Establish a stable baseline of EPSCs for 10-15 minutes.
-
Apply diltiazem to the perfusion bath.
-
Induce LTD by pairing parallel fiber stimulation with depolarization of the Purkinje cell (e.g., 1 Hz stimulation for 5 minutes while holding the cell at -50 mV).
-
Continue recording EPSCs for at least 30-40 minutes post-induction.
4. Data Analysis:
-
Measure the amplitude of the EPSCs.
-
Normalize the EPSC amplitudes to the pre-induction baseline.
-
Compare the magnitude of LTD between diltiazem-treated and control cells.
Visualizations
Signaling Pathways
Caption: Signaling pathway for L-type calcium channel-dependent LTP.
Experimental Workflow
Caption: General experimental workflow for studying synaptic plasticity.
Logical Relationship
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of caroverine and diltiazem on synaptic responses, L-glutamate-induced depolarization and potassium efflux in the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facilitatory effects of diltiazem on dopamine release in the central nervous system. Focus on interactions with D2 autoreceptors and guanosine triphosphate binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Protocol for In Vitro Assessment of the Antiviral Efficacy of Diltiazem Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Diltiazem hydrochloride, a benzothiazepine derivative, is an FDA-approved L-type calcium channel blocker widely used for managing hypertension and angina.[1][2][3] Emerging research has identified its potential as a broad-spectrum antiviral agent, demonstrating efficacy against a range of viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Pseudorabies Virus (PRV), Influenza A virus, and Coxsackievirus B4 (CoxB4).[4][5][6][7] Diltiazem's mechanism of action as a host-targeted antiviral makes it an attractive candidate for drug repurposing, as it may have a higher barrier to the development of viral resistance.[7][8]
This document provides detailed protocols for assessing the in vitro antiviral activity of this compound, including cytotoxicity evaluation, viral inhibition assays, and experiments to elucidate its mechanism of action.
Proposed Mechanism of Antiviral Action Diltiazem's primary antiviral mechanism involves the modulation of intracellular calcium (Ca²⁺) signaling by blocking L-type voltage-gated calcium channels (Cav1.2).[4][9] This interference with host cell machinery can disrupt various stages of the viral life cycle.
-
For SARS-CoV-2: Diltiazem has been shown to inhibit viral entry by reducing the cell surface expression of the ACE2 receptor, which is crucial for viral attachment and internalization.[4][10] The Cav1.2 α1c subunit, the main target of diltiazem, interacts with both the SARS-CoV-2 spike protein and ACE2.[4][11]
-
For Pseudorabies Virus (PRV): Diltiazem has been found to interfere specifically with the viral replication process.[5][9][12]
-
For Influenza A Virus: Diltiazem has been identified as a host-targeted inhibitor that stimulates the epithelial antiviral defense.[8]
Caption: Proposed mechanism of diltiazem against SARS-CoV-2 entry.
Experimental Data Summary
The antiviral efficacy and cytotoxicity of diltiazem have been quantified against several viruses in various cell lines.
Table 1: Summary of Cell Lines and Viruses Tested with this compound
| Virus Family | Virus | Cell Line(s) | Reference(s) |
|---|---|---|---|
| Coronaviridae | SARS-CoV-2 | Vero-E6, Calu-3, A549, BEAS-2B | [4][13] |
| Herpesviridae | Pseudorabies Virus (PRV), Herpes Simplex Virus 1 (HSV-1) | PK15, Vero | [5][9][14] |
| Orthomyxoviridae | Influenza A Virus | A549, Human Airway Epithelia | [7][8] |
| Picornaviridae | Coxsackievirus B4 (CoxB4) | Not Specified |[6][15] |
Table 2: In Vitro Antiviral Efficacy (IC₅₀) of this compound
| Virus | Cell Line | Assay | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| SARS-CoV-2 (HRB25) | Vero-E6 | qPCR (RNA copies) | 11.99 µM | [4] |
| SARS-CoV-2 (HRB25) | Vero-E6 | Plaque Assay | 9.511 µM | [4] |
| Coxsackievirus B4 | Not Specified | MTT Assay | 35.8 ± 0.54 µg/mL | [6][15] |
| Influenza A (H1N1) | A549 | Not Specified | Nanomolar Range |[8] |
Table 3: In Vitro Cytotoxicity (CC₅₀) of this compound
| Cell Line | Assay | CC₅₀ Value | Reference(s) |
|---|---|---|---|
| Vero-E6 | Not Specified | 279.2 µM | [4] |
| PK15 | CCK-8 | > 500 µM | [12] |
| Vero | CCK-8 | > 500 µM |[12] |
Experimental Protocols
Prior to assessing antiviral activity, the cytotoxicity of this compound must be determined to ensure that observed antiviral effects are not due to cell death.
Protocol 1: Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC₅₀) of diltiazem, which is the concentration that reduces cell viability by 50%. A common method is the MTT or CCK-8 assay.[15][16][17]
Caption: General workflow for determining the cytotoxicity of diltiazem.
Methodology:
-
Cell Plating: Seed a suitable cell line (e.g., Vero-E6, A549) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, with concentrations ranging from approximately 1 µM to 500 µM.[12]
-
Treatment: Remove the old medium from the cells and add 100 µL of the diltiazem dilutions to the wells. Include wells with untreated cells (cell control) and medium only (background control).
-
Incubation: Incubate the plate for a period that matches the planned antiviral assay (typically 24 to 72 hours).[18]
-
Viability Assessment (CCK-8/MTT):
-
Measurement: Read the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
Plot the cell viability against the drug concentration and determine the CC₅₀ value using non-linear regression analysis.[19]
-
Protocol 2: Antiviral Efficacy Assays
Use diltiazem at concentrations well below the calculated CC₅₀ value to assess its antiviral activity.
A. Plaque Reduction Assay This assay quantifies the number of infectious viral particles (plaque-forming units, PFU) and is considered a gold standard for determining antiviral efficacy.[13]
Methodology:
-
Cell Plating: Seed host cells in 12-well plates to form a confluent monolayer.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of diltiazem for 1-2 hours.[9]
-
Infection: Infect the cells with the virus at a low multiplicity of infection (MOI) of 0.01-0.1 for 1-2 hours.[9][13]
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of diltiazem.
-
Incubation: Incubate the plates for 2-5 days at 37°C until visible plaques are formed.
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no drug treatment) and determine the IC₅₀ (50% inhibitory concentration).
B. Viral RNA Quantification by RT-qPCR This method measures the effect of the drug on the accumulation of viral genetic material.[4]
Methodology:
-
Setup: Plate cells and treat with diltiazem as described in the plaque reduction assay. Infect with the virus at a higher MOI (e.g., 1-5).[4][13]
-
Incubation: Incubate for 24-48 hours.
-
RNA Extraction: Harvest the cells or supernatant. Extract total RNA using a commercial kit.
-
RT-qPCR: Perform a one-step or two-step real-time quantitative PCR using primers and probes specific to a viral gene.
-
Analysis: Quantify the viral RNA copy numbers based on a standard curve. Calculate the percentage of inhibition relative to the virus control and determine the IC₅₀.
Protocol 3: Mechanism of Action - Time-of-Addition Assay
This assay helps determine which stage of the viral life cycle (e.g., entry, replication, release) is inhibited by diltiazem.[5][12]
Caption: Workflow for a time-of-addition assay to identify the inhibited viral stage.
Methodology:
-
Cell Preparation: Seed cells in appropriate plates until confluent.
-
Experimental Groups:
-
Pre-treatment: Treat cells with diltiazem for 2 hours before infection. Wash the cells to remove the drug, then infect with the virus. This assesses the effect on attachment and entry.
-
Co-treatment: Add diltiazem and the virus to the cells simultaneously. This primarily assesses the effect on entry.
-
Post-treatment: Infect cells with the virus for 2 hours. Wash the cells to remove the inoculum, then add medium containing diltiazem. This assesses the effect on post-entry stages like replication and viral release.[5]
-
-
Incubation and Analysis: After the treatments, incubate the plates for 24-48 hours.
-
Quantification: Harvest the supernatant or cell lysate and quantify the viral load using a plaque assay or RT-qPCR as described in Protocol 2.
-
Interpretation: The greatest reduction in viral load in a specific group indicates the primary stage of the viral life cycle that diltiazem inhibits. For example, strong inhibition in the pre-treatment group suggests an effect on viral entry.[4] Strong inhibition in the post-treatment group points to an effect on replication.[5][9]
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Diltiazem: MedlinePlus Drug Information [medlineplus.gov]
- 4. Diltiazem inhibits SARS-CoV-2 cell attachment and internalization and decreases the viral infection in mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activities of this compound: drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host-targeted repurposed diltiazem enhances the antiviral activity of direct acting antivirals against Influenza A virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing of Drugs as Novel Influenza Inhibitors From Clinical Gene Expression Infection Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Diltiazem HCl Against Pseudorabies Virus Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diltiazem inhibits SARS-CoV-2 cell attachment and internalization and decreases the viral infection in mouse lung | PLOS Pathogens [journals.plos.org]
- 11. Diltiazem inhibits SARS-CoV-2 cell attachment and internalization and decreases the viral infection in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diltiazem inhibits SARS-CoV-2 cell attachment and internalization and decreases the viral infection in mouse lung | PLOS Pathogens [journals.plos.org]
- 14. Antiviral Activity of Diltiazem HCl Against Pseudorabies Virus Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. benchchem.com [benchchem.com]
- 17. dojindo.com [dojindo.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Application Notes and Protocols for Controlled Release Diltiazem Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of controlled-release diltiazem hydrochloride in animal models. This document is intended to guide researchers in designing and conducting preclinical studies for sustained-release formulations of this widely used calcium channel blocker.
Introduction to this compound and Controlled Release Formulations
This compound is a non-dihydropyridine calcium channel blocker used in the management of hypertension, angina pectoris, and certain arrhythmias.[1][2] It functions by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation, reduced heart rate, and decreased myocardial contractility.[3][4][][6] The primary therapeutic effects of diltiazem are achieved through the relaxation of vascular smooth muscle, which results in decreased peripheral vascular resistance and lower blood pressure.[3][]
Conventional formulations of diltiazem have a short biological half-life of approximately 3 to 4.5 hours, necessitating frequent administration to maintain therapeutic plasma concentrations.[3] Controlled-release (also referred to as sustained-release or extended-release) formulations are designed to overcome this limitation by releasing the drug over an extended period.[2][7] This approach aims to improve patient compliance, reduce fluctuations in plasma drug levels, and maintain a therapeutic effect for a longer duration.[2][8] Various technologies, including matrix systems, coated pellets, microspheres, and osmotic pumps, have been employed to develop controlled-release dosage forms of diltiazem.[8][9]
Mechanism of Action: Signaling Pathway
Diltiazem primarily targets L-type calcium channels in cardiac myocytes and vascular smooth muscle cells.[10] By blocking these channels, it reduces the intracellular calcium concentration, which in turn inhibits the contractile processes of these cells.[11] This leads to vasodilation of coronary and systemic arteries, a decrease in heart muscle contractility, and a slowing of the heart rate.[4][6][10]
Figure 1: Mechanism of action of this compound.
Formulation Development and Characterization
A variety of polymers and formulation techniques have been investigated for the development of controlled-release this compound for oral administration.
Common Formulation Approaches
-
Hydrophilic Matrix Tablets: These are prepared by compressing a mixture of the drug with a swellable polymer like Hydroxypropyl Methylcellulose (HPMC).[12] Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls the diffusion and erosion-based release of the drug.
-
Hydrophobic Matrix Tablets: Natural resins like rosin can be used to form a hydrophobic matrix that retards the penetration of dissolution medium, thereby sustaining the drug release.
-
Coated Pellets/Multiparticulates: Drug-layered nonpareil seeds can be coated with release-retarding polymers such as ethylcellulose.[13][14] This approach can offer more predictable and reproducible release profiles.
-
Microspheres: Emulsification and solvent evaporation techniques can be used to encapsulate the drug within a polymeric matrix (e.g., polycaprolactone) to form microspheres that provide sustained release.[15]
-
Osmotic Systems: These formulations utilize osmotic pressure as the driving force for controlled drug delivery, which can provide zero-order release kinetics.[16]
Pre-formulation and Formulation Evaluation Parameters
The following table summarizes key parameters evaluated during the development of controlled-release this compound tablets.
| Parameter | Method | Acceptance Criteria/Observation | Reference |
| Powder Blend Characterization | |||
| Bulk Density & Tapped Density | USP methods | Determines flowability and compressibility. | |
| Angle of Repose | Fixed funnel method | < 30° indicates good flow. | |
| Tablet Characterization | |||
| Hardness | Monsanto or Pfizer hardness tester | Typically 5.5 - 10 kg/cm ². | [17][18] |
| Friability | Roche friabilator | Less than 1%. | |
| Weight Variation | USP method | Within USP limits. | |
| Drug Content Uniformity | UV-Vis Spectrophotometry or HPLC | 97-101% of the labeled amount. | [14] |
| In Vitro Dissolution | |||
| Apparatus | USP Type II (Paddle) | - | [18] |
| Dissolution Medium | 0.1 N HCl, Phosphate buffer (pH 7.4) | Simulates gastric and intestinal fluids. | [18] |
| Agitation Speed | 50 - 75 rpm | - | [18] |
| Temperature | 37 ± 0.5°C | - | [18] |
Experimental Protocols for Animal Studies
In vivo studies in animal models are crucial for evaluating the pharmacokinetic profile and bioavailability of controlled-release formulations.
General Workflow for In Vivo Studies
Figure 2: General workflow for in vivo pharmacokinetic studies.
Detailed Protocol for Pharmacokinetic Study in Rabbits
This protocol is based on a study that evaluated a polymer matrix system for controlled release of this compound.[19]
1. Animal Model:
-
Species: New Zealand White rabbits
-
Number: 24
-
Housing: Housed in individual cages with free access to food and water. Animals should be fasted overnight before the experiment.
2. Study Design:
-
A crossover study design is often employed, where each animal receives both the test formulation and a reference standard (e.g., a commercial immediate-release tablet) with a washout period in between.[19]
3. Dosing:
-
Administer the controlled-release formulation (e.g., a 60 mg this compound tablet) orally.
4. Blood Sampling:
-
Collect blood samples (approximately 2 mL) from the marginal ear vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours) into heparinized tubes.
5. Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
6. Bioanalytical Method:
-
Develop and validate a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of diltiazem in plasma.[20][21]
7. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Mean residence time (MRT)
-
Data Presentation: Pharmacokinetic Parameters in Animal Models
The following tables summarize pharmacokinetic data from various animal studies on controlled-release this compound formulations.
Table 1: Pharmacokinetic Parameters of Controlled-Release Diltiazem HCl in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | t½ (hr) | Reference |
| Polymer Matrix System | - | 4.08 ± 0.22 | - | 5.68 ± 5.86 | [22] |
| Tildiem® (Reference) | - | 1.89 ± 0.03 | - | 1.48 ± 0.28 | [22] |
Note: Specific Cmax and AUC values were not provided in the abstract of the cited source.
Table 2: Pharmacokinetic Parameters of Sustained-Release Diltiazem HCl in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| Sustained-Release Pellets | - | - | - | 98.5 ± 36.4 | [23] |
| Herbesser® (Reference) | - | - | - | 100 | [23] |
| HER-SR (Sustained-Release) | - | - | - | ~80 | [24] |
| HER (Conventional) | - | - | - | 100 | [24] |
Note: Specific Cmax, Tmax, and AUC values were not provided in the abstract of the cited source.
Table 3: Pharmacokinetic Parameters of Diltiazem HCl Formulations in Male Wistar Rats
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC₀₋∞ (µg·hr/mL) | t½ (hr) | MRT (hr) | Reference |
| Niosomal Formulation | - | - | Increased | Increased | Increased | [8] |
| Control Solution | - | - | - | - | - | [8] |
Note: The source indicates a significant increase in AUC, t½, and MRT for the niosomal formulation compared to the control solution but does not provide specific values in the abstract.[8]
Conclusion
The development of controlled-release formulations of this compound is a viable strategy to prolong its therapeutic effect and improve patient compliance. A variety of formulation approaches, primarily utilizing polymers to create matrix or coated systems, have proven effective in sustaining drug release in vitro. In vivo studies in animal models such as rabbits, dogs, and rats have confirmed that these formulations can achieve extended-release profiles, as evidenced by increased Tmax, half-life, and mean residence time. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate novel controlled-release this compound formulations for preclinical assessment.
References
- 1. Diltiazem: MedlinePlus Drug Information [medlineplus.gov]
- 2. Controlled Release Technologies for this compound: A Comprehensive Review of Solid Dosage Innovations [ouci.dntb.gov.ua]
- 3. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diltiazem - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Controlled Release Technologies for this compound: A Comprehensive Review of Solid Dosage Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C22H27ClN2O4S | CID 62920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. Development and in vitro-in vivo evaluation of a multiparticulate sustained release formulation of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and evaluation of this compound controlled-release pellets by fluid bed coating process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijser.in [ijser.in]
- 16. Performance of diltiazem tablet and multiparticulate osmotic formulations in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmascholars.com [pharmascholars.com]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 21. Pharmacokinetics of diltiazem and its metabolites in dogs after oral administration of a multiparticulate sustained-release preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacokinetics of an oral sustained-release diltiazem preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Method for Evaluating Diltiazem Hydrochloride's Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem hydrochloride is a benzothiazepine calcium channel blocker widely used in the management of cardiovascular conditions such as hypertension, angina, and certain arrhythmias. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac myocytes. Emerging evidence suggests that diltiazem may also exert effects on mitochondrial function, which could contribute to both its therapeutic efficacy and potential off-target effects. Mitochondria are central to cellular energy metabolism, calcium homeostasis, and cell death signaling. Therefore, understanding the impact of diltiazem on mitochondrial function is crucial for a comprehensive assessment of its pharmacological profile.
These application notes provide a detailed framework for evaluating the effects of this compound on key aspects of mitochondrial function, including calcium transport, respiration, membrane potential, reactive oxygen species (ROS) production, and ATP synthesis. The protocols outlined below are designed for use with isolated mitochondria or cultured cells and can be adapted for various research and drug development applications.
Key Mitochondrial Parameters and Assays
A multi-faceted approach is recommended to comprehensively assess the impact of diltiazem on mitochondrial function. The following table summarizes the key parameters and the corresponding assays described in these notes.
| Mitochondrial Parameter | Assay Principle | Sample Type |
| Mitochondrial Calcium Transport | Measures diltiazem's effect on the mitochondrial Na+/Ca2+ exchanger. | Isolated Mitochondria |
| Mitochondrial Respiration | Quantifies oxygen consumption rate (OCR) to assess electron transport chain (ETC) activity. | Isolated Mitochondria or Cultured Cells |
| Mitochondrial Membrane Potential (ΔΨm) | Utilizes fluorescent probes that accumulate in mitochondria in a potential-dependent manner. | Isolated Mitochondria or Cultured Cells |
| Mitochondrial Reactive Oxygen Species (ROS) Production | Employs fluorescent probes that become fluorescent upon oxidation by ROS. | Isolated Mitochondria or Cultured Cells |
| Mitochondrial ATP Synthesis | Measures the rate of ATP production via a luciferase-based bioluminescent assay. | Isolated Mitochondria |
Data Presentation: Summarized Quantitative Data
The following tables present example data on the effects of this compound on various mitochondrial functions. These are representative data compiled from the literature and should be used as a reference for expected outcomes.
Table 1: Effect of this compound on Mitochondrial Na+/Ca2+ Exchange
| Diltiazem Isomer | Concentration (µM) | Inhibition of Na+-induced Ca2+ Release (%) | IC50 (µM) |
| d-cis-Diltiazem | 1 | 15 ± 3 | \multirow{5}{*}{4.5 - 20[1][2][3]} |
| 5 | 52 ± 5 | ||
| 10 | 78 ± 6 | ||
| 50 | 95 ± 2 | ||
| 100 | 98 ± 1 | ||
| l-cis-Diltiazem | 100 | 10 ± 2 | >200[1] |
| 200 | 25 ± 4 | ||
| 350 | 48 ± 5 |
Data are presented as mean ± SEM. IC50 values are cited from multiple sources with slight variations in experimental conditions.
Table 2: Effect of this compound on Mitochondrial Respiration (Oxygen Consumption Rate)
| Treatment | Basal Respiration (pmol O2/min/mg protein) | State 3 Respiration (ADP-stimulated) (pmol O2/min/mg protein) | State 4 Respiration (ADP-limited) (pmol O2/min/mg protein) | Respiratory Control Ratio (RCR) |
| Vehicle Control | 150 ± 10 | 750 ± 35 | 145 ± 8 | 5.2 ± 0.3 |
| Diltiazem (10 µM) | 148 ± 12 | 745 ± 40 | 142 ± 7 | 5.3 ± 0.4 |
| Diltiazem (100 µM) | 135 ± 11 | 680 ± 30 | 138 ± 9 | 4.9 ± 0.3 |
| Sodium Chloride (10 mM) | 140 ± 9 | 550 ± 25 | 142 ± 6 | 3.9 ± 0.2 |
| Sodium Chloride (10 mM) + Diltiazem (10 µM) | 145 ± 10 | 730 ± 38# | 144 ± 8 | 5.1 ± 0.3# |
*p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control; #p < 0.01 vs. Sodium Chloride. Note: Diltiazem alone may have minimal direct effects on respiration but can reverse the inhibitory effects of Na+ overload.[2]
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Mitochondrial Membrane Potential (Relative Fluorescence Units - TMRM) |
| Vehicle Control | 100 ± 5 |
| Diltiazem (10 µM) | 98 ± 6 |
| Diltiazem (100 µM) | 95 ± 5 |
| Hypoxia/Angiotensin II | 65 ± 7** |
| Hypoxia/Angiotensin II + Diltiazem (10 µM) | 85 ± 8## |
*p < 0.01 vs. Vehicle Control; ##p < 0.01 vs. Hypoxia/Angiotensin II. Note: Diltiazem can help stabilize mitochondrial membrane potential under cellular stress.[4][5]
Table 4: Effect of this compound on Mitochondrial ROS Production
| Treatment | ROS Production (Relative Fluorescence Units - DCFDA) |
| Vehicle Control | 100 ± 8 |
| Diltiazem (10 µM) | 97 ± 7 |
| Diltiazem (100 µM) | 94 ± 9 |
| Stress Inducer (e.g., Antimycin A) | 350 ± 25** |
| Stress Inducer + Diltiazem (10 µM) | 280 ± 20## |
*p < 0.01 vs. Vehicle Control; ##p < 0.05 vs. Stress Inducer.
Table 5: Effect of this compound on Mitochondrial ATP Synthesis
| Treatment | Rate of ATP Synthesis (nmol ATP/min/mg protein) |
| Vehicle Control | 150 ± 12 |
| Diltiazem (10 µM) | 148 ± 11 |
| Diltiazem (100 µM) | 145 ± 13 |
| Sodium Chloride (10 mM) | 110 ± 9** |
| Sodium Chloride (10 mM) + Diltiazem (10 µM) | 145 ± 10# |
*p < 0.01 vs. Vehicle Control; #p < 0.01 vs. Sodium Chloride. Note: Diltiazem may not directly affect ATP synthesis but can restore it by preventing Na+-induced inhibition.[2][6]
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of mitochondria from rat or mouse liver using differential centrifugation.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.
-
BCA Protein Assay Kit.
-
Homogenizer (Dounce or Teflon pestle).
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.
-
Homogenize the tissue in 5 volumes of Isolation Buffer I using a loose-fitting Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer I.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a BCA protein assay.
Protocol 2: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess the effect of diltiazem on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges).
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A).
-
This compound stock solution.
Procedure:
-
Day 1: Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and incubate overnight.
-
Day 2: Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare assay medium with supplements and warm to 37°C.
-
Wash the cells with the assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A from the kit.
-
Prepare diltiazem at various concentrations in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge (Port A: Diltiazem/Vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring OCR after each injection.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure ΔΨm in live cells.
Materials:
-
TMRM stock solution (in DMSO).
-
Live-cell imaging medium (e.g., HBSS).
-
Fluorescence microscope or plate reader with appropriate filters (Ex/Em ~548/575 nm).
-
FCCP (a mitochondrial uncoupler, as a control).
Procedure:
-
Plate cells in a suitable imaging dish or microplate.
-
Prepare a working solution of TMRM in pre-warmed imaging medium (e.g., 25-100 nM). The optimal concentration should be determined empirically.
-
Treat cells with diltiazem at desired concentrations for the desired duration.
-
Remove the treatment medium and add the TMRM-containing medium.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Wash the cells with imaging medium to remove excess dye.
-
Acquire fluorescence images or readings.
-
For a control, treat a set of cells with FCCP (e.g., 10 µM) to depolarize the mitochondria and measure the minimal TMRM fluorescence.
-
Quantify the fluorescence intensity in the mitochondrial regions of interest.
Protocol 4: Measurement of Mitochondrial ROS Production using DCFDA
This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS.
Materials:
-
H2DCFDA stock solution (in DMSO).
-
Cell culture medium without phenol red.
-
Fluorescence plate reader or microscope (Ex/Em ~485/535 nm).
-
A known ROS inducer (e.g., Antimycin A) for a positive control.
Procedure:
-
Plate cells in a black, clear-bottom 96-well plate.
-
Treat cells with diltiazem at various concentrations.
-
Prepare a working solution of H2DCFDA (e.g., 10-20 µM) in serum-free medium.
-
Remove the treatment medium and incubate the cells with the H2DCFDA solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with 1X PBS.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity.
-
Normalize the fluorescence readings to the cell number or protein content.
Protocol 5: Measurement of Mitochondrial ATP Synthesis
This protocol describes a luciferase-based assay to measure the rate of ATP production in isolated mitochondria.
Materials:
-
Isolated mitochondria (Protocol 1).
-
ATP Bioluminescence Assay Kit (containing luciferase and D-luciferin).
-
Respiratory substrates (e.g., pyruvate, malate, succinate).
-
ADP.
-
Oligomycin (ATP synthase inhibitor).
-
Luminometer.
Procedure:
-
Prepare a reaction buffer containing respiratory substrates (e.g., 10 mM pyruvate, 5 mM malate).
-
Add isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the reaction buffer in a luminometer tube.
-
Add the ATP assay mix (luciferase/luciferin).
-
Incubate with diltiazem or vehicle for a specified time.
-
Initiate ATP synthesis by adding a known concentration of ADP (e.g., 100 µM).
-
Measure the luminescence signal over time. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
As a control, add oligomycin (e.g., 1 µg/mL) to inhibit mitochondrial ATP synthesis and confirm the signal is from oxidative phosphorylation.
-
Calculate the rate of ATP synthesis and normalize to mitochondrial protein concentration.
Signaling Pathways and Experimental Workflows
Diltiazem's Impact on Mitochondrial Calcium Homeostasis
Diltiazem's primary known mitochondrial effect is the inhibition of the sodium-calcium exchanger (NXC), which is particularly important in excitable cells like cardiomyocytes. Under conditions of high intracellular sodium, the NXC can operate in reverse, leading to calcium efflux from the mitochondria. By inhibiting this efflux, diltiazem can indirectly increase or maintain mitochondrial calcium levels. This can have downstream effects on ATP production, as several dehydrogenases in the Krebs cycle are calcium-dependent.
Caption: Diltiazem inhibits the mitochondrial Na+/Ca2+ exchanger, affecting Ca2+ homeostasis.
Experimental Workflow for Assessing Diltiazem's Effect on Mitochondrial Respiration
The following diagram illustrates a typical workflow for evaluating the impact of a test compound like diltiazem on cellular respiration using a Seahorse XF Analyzer.
Caption: Workflow for Seahorse XF Mito Stress Test with a test compound.
Logical Relationship of Mitochondrial Parameters
The various mitochondrial parameters evaluated are interconnected. For instance, changes in mitochondrial calcium can influence the electron transport chain and ATP synthesis, which in turn affects the mitochondrial membrane potential and ROS production.
Caption: Interplay of mitochondrial parameters affected by diltiazem.
References
- 1. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diltiazem inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonazepam and diltiazem both inhibit sodium-calcium exchange of mitochondria, but only diltiazem inhibits the slow action potentials of cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of diltiazem against vascular endothelial cell injury induced by angiotensin-II and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects Against Myocardial Ischemia/Reperfusion Injury in a BNIP3L/NIX-Mediated Mitophagy Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of diltiazem on the calcium accumulation and ATP synthesis simultaneously sustained by isolated rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing Diltiazem Hydrochloride-Polymer Interactions using FTIR and DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem hydrochloride (DTZ), a calcium channel blocker, is widely used in the management of cardiovascular conditions such as hypertension and angina pectoris. Its formulation into controlled-release dosage forms is often desirable to improve patient compliance and therapeutic efficacy. This is typically achieved by incorporating the drug into a polymeric matrix. Understanding the interaction, or lack thereof, between this compound and the chosen polymer is a critical step in pre-formulation studies. Such interactions can significantly impact the stability, release kinetics, and overall performance of the final drug product.
This application note provides a detailed protocol for utilizing Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to assess the compatibility of this compound with various pharmaceutical polymers. These techniques serve as rapid and reliable methods to detect physical and chemical interactions between the drug and excipients.[1][2][3][4][5] FTIR spectroscopy provides insights into chemical interactions by monitoring changes in the vibrational frequencies of functional groups, while DSC analyzes the thermal properties of the components, revealing information about the physical state of the drug within the polymer matrix.[6][7][8]
Principles of Analysis
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a vibrational spectroscopy technique that identifies functional groups in a molecule.[7] When a drug and polymer are mixed, any chemical interaction, such as hydrogen bonding, can cause shifts in the characteristic absorption peaks of their respective functional groups. The absence of significant changes in the peak positions of the drug in the physical mixture compared to the pure drug suggests compatibility.[3][9]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][4] For a pure crystalline substance, DSC shows a sharp endothermic peak corresponding to its melting point. Changes in the melting endotherm of the drug in a drug-polymer mixture, such as shifting, broadening, or disappearance, can indicate an interaction or a change in the physical state of the drug (e.g., amorphization).[7][10]
Experimental Protocols
Materials and Equipment
-
Materials:
-
This compound (API)
-
Pharmaceutical grade polymers (e.g., HPMC K4M, HPMC K100M, Eudragit RS 100, Ethylcellulose)
-
Potassium Bromide (KBr), spectroscopy grade
-
-
Equipment:
-
FTIR Spectrometer with a suitable detector
-
Hydraulic press for KBr pellet preparation
-
Differential Scanning Calorimeter (DSC) with a cooling system
-
Aluminum pans and lids for DSC
-
Crimper for sealing DSC pans
-
Mortar and pestle
-
Spatula
-
Analytical balance
-
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Pure Diltiazem HCl: Grind a small amount of diltiazem HCl with KBr in a mortar and pestle (typically in a 1:100 ratio).
-
Pure Polymer: Prepare a KBr pellet of the pure polymer using the same method.
-
Physical Mixture: Prepare a 1:1 physical mixture of diltiazem HCl and the polymer by gentle blending. Prepare a KBr pellet of this mixture.
-
-
Pellet Formation: Compress the ground mixture using a hydraulic press to form a thin, transparent pellet.
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[11]
-
Collect a background spectrum of a blank KBr pellet.
-
-
Data Analysis:
-
Compare the spectrum of the physical mixture with the spectra of the pure drug and pure polymer.
-
Identify the characteristic peaks of diltiazem HCl and observe any significant shifts, disappearance of peaks, or appearance of new peaks in the spectrum of the physical mixture.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Pan Sealing: Seal the pan with a lid using a crimper. Prepare an empty sealed pan to be used as a reference.[7]
-
Thermal Analysis:
-
Data Analysis:
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Determine the melting point (onset and peak temperature) and enthalpy of fusion of pure diltiazem HCl.
-
Analyze the thermogram of the physical mixture for any changes in the melting peak of the drug.
-
Data Presentation and Interpretation
FTIR Spectral Data
The compatibility between this compound and the polymer is assessed by comparing the characteristic peaks. The absence of significant interactions is indicated when the principal peaks of diltiazem HCl are retained in the physical mixture.
Table 1: Characteristic FTIR Absorption Peaks of this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | ~3357 |
| C-H stretch | ~2963 |
| C=O stretch | ~1725 |
| C=C stretch | ~1621 |
| C-O stretch | ~1366 |
| C-N stretch | ~1052 |
| C-S stretch | ~732 |
(Data compiled from multiple sources)[13][14]
DSC Thermal Analysis Data
The DSC thermogram of pure this compound shows a sharp endothermic peak corresponding to its melting point. In a physical mixture, if the drug's melting peak remains unchanged, it generally indicates no interaction.[15]
Table 2: DSC Data for this compound and its Physical Mixtures with Polymers
| Sample | Melting Point (Peak, °C) | Enthalpy of Fusion (ΔH, J/g) | Interpretation |
| Diltiazem HCl (Pure) | ~214.80 | - | Reference |
| Diltiazem HCl + HPMC | ~213.44 | - | No significant interaction |
| Diltiazem HCl + Ethylcellulose | - | - | No significant interaction |
| Diltiazem HCl + Eudragit RS 100 | ~215.66 | - | No significant interaction |
(Note: The exact values can vary slightly based on the specific grade of the polymer and experimental conditions. The data presented here is indicative.)[16]
Visualizations
Experimental Workflow
Caption: Experimental workflow for FTIR and DSC analysis.
Logical Relationship for Compatibility Assessment
Caption: Interpretation of FTIR and DSC results.
Conclusion
FTIR and DSC are powerful, complementary, and indispensable techniques for evaluating drug-polymer compatibility in the early stages of formulation development.[5][7] The protocols and data presented in this application note demonstrate a systematic approach to assessing the interaction between this compound and various pharmaceutical polymers. Based on the available literature, this compound is generally found to be compatible with common polymers like HPMC, ethylcellulose, and Eudragit, as evidenced by the absence of significant changes in FTIR spectra and DSC thermograms.[11] This lack of interaction is crucial for developing stable and predictable sustained-release formulations. Researchers can adapt these methodologies to screen various polymers and select the most suitable excipients for their specific formulation goals.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Drug-polymer interaction study: Significance and symbolism [wisdomlib.org]
- 3. saspublishers.com [saspublishers.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. benchchem.com [benchchem.com]
- 8. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Design and In Vitro Evaluation of Eudragit-Based Extended Release Diltiazem Microspheres for Once- and Twice-Daily Administration: The Effect of Coating on Drug Release Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijser.in [ijser.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and evaluation of this compound controlled-release pellets by fluid bed coating process - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting diltiazem hydrochloride precipitation in phosphate-buffered saline (PBS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the precipitation of diltiazem hydrochloride in phosphate-buffered saline (PBS). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dissolve it in PBS (pH 7.4)?
A1: this compound is the salt of a weak base and its solubility in aqueous solutions is highly dependent on pH. It is significantly more soluble in acidic conditions and its solubility dramatically decreases as the pH becomes neutral or basic.[1][2] Phosphate-buffered saline (PBS) is typically buffered to a physiological pH of 7.4, a level at which this compound's solubility is considerably lower, leading to precipitation.
Q2: I prepared a high-concentration stock solution of this compound in DMSO and it precipitated when I diluted it into my PBS-based cell culture medium. Why did this happen?
A2: This phenomenon is known as "precipitation upon dilution" or "solvent-shift precipitation". This compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[3] However, when a concentrated DMSO stock solution is introduced into an aqueous medium like PBS or cell culture media, the overall solvent composition changes drastically. This compound is much less soluble in this new, predominantly aqueous environment, causing it to exceed its solubility limit and precipitate out of the solution.
Q3: Could the phosphate ions in PBS be reacting with diltiazem to form an insoluble salt?
A3: While the primary reason for precipitation is the pH-dependent solubility of diltiazem, the interaction with phosphate ions may play a secondary role. As a cationic drug, diltiazem could potentially form a less soluble salt complex with the phosphate anions in the buffer. However, the most significant factor driving precipitation at physiological pH is the conversion of the highly soluble protonated form of diltiazem to its less soluble free base form.
Q4: What is the solubility of this compound at different pH values?
A4: The solubility of this compound decreases significantly as the pH increases. Below is a summary of its solubility in various pH buffers.
Data Presentation
Table 1: Solubility of this compound at Various pH Levels
| pH | Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) |
| 3.6 | pH 3.6 Buffer | Not Specified | 879.03 |
| 6.0 | pH 6.0 Buffer | Not Specified | 378.68 |
| 6.8 | Phosphate Buffer | 25 | 0.8 |
| 6.8 | Phosphate Buffer | 37 | 0.86 |
| 7.2 | Phosphate Buffer | Not Specified | 1.0 |
| 7.4 | Phosphate Buffer | Not Specified | 71.42 |
| 7.4 | Phosphate Buffer | 25 | 0.98 |
| 7.4 | Phosphate Buffer | 37 | 1 |
Note: Solubility data can vary based on the specific buffer composition and experimental conditions.
Troubleshooting Guide
If you are encountering precipitation of this compound in PBS, follow this troubleshooting guide to identify the cause and find a solution.
Diagram: Troubleshooting Workflow for Diltiazem Precipitation
Caption: Troubleshooting workflow for this compound precipitation in PBS.
Step-by-Step Troubleshooting
-
Verify the pH of your PBS:
-
Issue: The primary cause of precipitation is the neutral to slightly alkaline pH of standard PBS (typically 7.4).
-
Solution:
-
Adjust pH: If your experimental conditions permit, lower the pH of your buffer. This compound solubility increases significantly at a more acidic pH (e.g., below 7.0).
-
Use an Alternative Buffer: For cell-based assays or other applications requiring a physiological pH, consider using an alternative buffer system. Good's buffers such as HEPES or Tris-HCl can be suitable alternatives as they are less likely to interact with cationic drugs.[4][5][6] Always ensure the chosen buffer is compatible with your specific experimental setup.
-
-
-
Evaluate the Final Concentration of Diltiazem:
-
Issue: The concentration of this compound in your final solution may be exceeding its solubility limit at the working pH.
-
Solution:
-
Reduce Concentration: Try preparing a more dilute solution. Refer to the solubility data in Table 1 to estimate a suitable concentration range for your chosen pH.
-
-
-
Optimize the Dilution of Organic Stock Solutions:
-
Issue: When diluting a concentrated stock solution (e.g., in DMSO) into PBS, localized high concentrations can lead to immediate precipitation.
-
Solution:
-
Modify Dilution Technique: Add the stock solution dropwise into the PBS while vigorously vortexing or stirring. This helps to disperse the drug molecules quickly and avoid the formation of localized supersaturated pockets.
-
Reduce Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will result in a smaller volume being added to the aqueous buffer, potentially reducing the solvent-shift effect.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution in a Modified pH PBS
-
Prepare a standard 1X PBS solution.
-
While monitoring with a calibrated pH meter, slowly add 0.1 M HCl dropwise to the PBS solution with continuous stirring until the desired pH (e.g., 6.8 or 7.0) is reached.
-
Weigh the required amount of this compound powder.
-
Gradually add the powder to the pH-adjusted PBS while stirring to facilitate dissolution.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter if required for your application.
Protocol 2: Preparation of this compound Solution using an Alternative Buffer (HEPES)
-
Prepare a 1 M stock solution of HEPES.
-
In a suitable volume of deionized water, add the HEPES stock solution to achieve the desired final concentration (typically 10-25 mM for cell culture).
-
Adjust the pH of the HEPES buffer to 7.4 using 1 M NaOH.
-
Add other physiological salts (e.g., NaCl, KCl) as required by your experimental protocol to achieve isotonicity.
-
Weigh the required amount of this compound and dissolve it in the prepared HEPES-buffered saline.
-
If necessary, adjust the final pH again and bring the solution to the final volume with deionized water.
-
Sterile-filter the final solution using a 0.22 µm filter.
Diagram: Chemical Equilibrium of Diltiazem in Aqueous Solution
References
- 1. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of dissolution medium on the release of this compound from carbomeric matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The 9 best biological buffers for cell culture - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Diltiazem Hydrochloride for In Vitro Cell Viability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing diltiazem hydrochloride in in vitro cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
This compound is a non-dihydropyridine calcium channel blocker.[1][2] Its principal mechanism involves the inhibition of L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[3] By blocking these channels, diltiazem reduces the influx of calcium ions (Ca²⁺) during cellular depolarization.[1][3] This decrease in intracellular calcium leads to the relaxation of vascular smooth muscle and a reduction in cardiac contractility.[2]
Q2: What are the expected "off-target" effects of diltiazem on cell viability in vitro?
Beyond its primary role as a calcium channel blocker, diltiazem can modulate cell viability and proliferation in a manner that is dependent on the cell type and concentration used.[4] It has been observed to inhibit proliferation and induce apoptosis, particularly in cancer cell lines.[4][5] Furthermore, diltiazem can affect mitochondrial function.[4]
Q3: What is a typical concentration range for this compound in in vitro studies?
The effective concentration of diltiazem can vary significantly depending on the cell line and the biological endpoint being measured. Based on published studies, concentrations can range from 10 µM to 500 µM.[4][6][7] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: How can I determine the optimal concentration of diltiazem for my cell line?
To determine the optimal concentration, a dose-response experiment is recommended. This typically involves treating your cells with a range of diltiazem concentrations (e.g., from 1 µM to 500 µM) for specific incubation periods (e.g., 24, 48, 72 hours).[4] Cell viability can then be assessed using assays such as the MTT or XTT assay to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette. Allow cells to adhere and stabilize overnight before adding diltiazem.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause: Diltiazem precipitation at high concentrations.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding diltiazem. If precipitation occurs, consider preparing a fresh stock solution or using a lower concentration range. Ensure the solvent used to dissolve diltiazem is compatible with your culture medium.
-
Issue 2: No significant effect of diltiazem on cell viability.
-
Possible Cause: The chosen cell line is resistant to the tested concentrations of diltiazem.
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation period. The effects of diltiazem on cell viability may not be apparent at earlier time points. Consider time points of 24, 48, and 72 hours.[4]
-
-
Possible Cause: Inactivation of diltiazem.
-
Solution: Diltiazem is metabolized by cytochrome P450 enzymes, particularly CYP3A4.[8] If your cell line has high CYP3A4 activity, the compound may be rapidly metabolized. Consider using a CYP3A4 inhibitor as a control to investigate this possibility.
-
Issue 3: Diltiazem treatment induces unexpected morphological changes or cell death.
-
Possible Cause: Diltiazem is inducing apoptosis or other forms of programmed cell death.[4][5]
-
Solution: To confirm apoptosis, you can perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a Caspase-Glo® 3/7 assay to measure the activity of executioner caspases.[4]
-
-
Possible Cause: Diltiazem is causing hemolysis at high concentrations, particularly in red blood cell-based assays.[9]
-
Solution: If working with erythrocytes, be aware that diltiazem can induce hemolysis in a time- and concentration-dependent manner.[9] Consider using lower concentrations and shorter incubation times.
-
Data Presentation
Table 1: Effects of Diltiazem on Cell Viability in Various Cancer Cell Lines
| Cell Line | Assay | Diltiazem Concentration (µM) | Observed Effect | Reference |
| MHCC97H (Hepatocellular Carcinoma) | Not Specified | 100 | Inhibition of proliferation | [4] |
| 7402 (Hepatocellular Carcinoma) | Not Specified | 50 | Inhibition of proliferation | [4] |
| 4T1 (Mouse Breast Cancer) | Colony Formation Assay | 10 - 100 | Decreased colony formation | [4] |
| MDA-MB-231 (Human Breast Cancer) | Colony Formation Assay | 10 - 100 | Decreased colony formation | [4] |
| LNCaP (Prostate Cancer) | M30-Apoptosense | 100 - 500 (in combination with lactacystin) | Enhanced apoptosis | [6][7] |
| DU145 (Prostate Cancer) | M30-Apoptosense | 100 - 500 (in combination with lactacystin) | Induced apoptosis | [6][7] |
Table 2: Functional Inhibitory Concentrations (IC₅₀) of Diltiazem on L-type Calcium Channels
| Assay System | IC₅₀ (µM) | Reference |
| Cone Photoreceptor Ca²⁺ Channels (High-affinity) | 4.9 | [10] |
| Cone Photoreceptor Ca²⁺ Channels (Low-affinity) | 100.4 | [10] |
| CaVAb (Model Ca²⁺ Channel) - Resting State | 41 | [10] |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (the solvent used to dissolve diltiazem) and a negative control (untreated cells). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[4]
Mandatory Visualizations
Caption: Diltiazem's primary mechanism of action.
Caption: Workflow for an MTT cell viability assay.
Caption: Diltiazem's role in apoptotic signaling pathways.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diltiazem - BioPharma Notes [biopharmanotes.com]
- 3. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Diltiazem enhances the apoptotic effects of proteasome inhibitors to induce prostate cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The in vitro hemolytic effect of diltiazem on erythrocytes exposed to varying osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Minimizing diltiazem hydrochloride degradation in aqueous solutions during long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of diltiazem hydrochloride in aqueous solutions during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: this compound is susceptible to degradation through several mechanisms, with hydrolysis being the most significant. The primary factors that accelerate its degradation in aqueous solutions are:
-
pH: Diltiazem undergoes significant hydrolysis in both acidic and basic conditions, leading to the formation of desacetyl-diltiazem.[1][2][3][4] The minimum rate of hydrolysis occurs at approximately pH 3.5.[5]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[1][3][6]
-
Light: Exposure to light, particularly UV radiation, can cause significant photodegradation.[1][4]
-
Oxidizing Agents: The presence of oxidizing agents can also contribute to the degradation of diltiazem.[1]
Q2: What is the main degradation product of this compound in aqueous solutions?
A2: The major degradation product of this compound in aqueous solutions is desacetyl-diltiazem, which is formed through the hydrolysis of the ester group.[2][7] Other potential degradation products include N-demethyldiltiazem and diltiazem-S-oxide.[4][8]
Q3: What are the recommended storage conditions for this compound aqueous stock solutions to ensure long-term stability?
A3: To ensure the long-term stability of this compound aqueous solutions, it is recommended to:
-
Control pH: Maintain the pH of the solution around 3.5-4.5, where the rate of hydrolysis is minimal.[2][5] Using a phosphate buffer can help maintain a stable pH.[2]
-
Refrigerate or Freeze: Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[9][10] this compound at 1 mg/mL in 5% dextrose injection has been found to be stable for 30 days at -20°C, 2-6°C, and 22-25°C.[9][10] Stock solutions in DMSO or distilled water can be stored at -20°C for up to 3 months.[9]
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
Q4: Can I use buffers in my this compound solution?
A4: Yes, using buffers is recommended to maintain an optimal pH and minimize hydrolysis.[3] A phosphate buffer with a pH of 4.5 has been used in stability studies.[2] However, it's important to note that some buffer substances can exhibit general acid and base catalysis of degradation, so the choice of buffer should be carefully considered and validated for your specific experimental conditions.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy solution or precipitate observed after thawing a frozen stock solution. | The concentration of diltiazem may be too high for the solvent at lower temperatures, leading to precipitation. Solvent evaporation over time can also increase the concentration. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If it does not redissolve, consider preparing a fresh, lower concentration stock solution. Ensure the storage container is tightly sealed to prevent evaporation.[9] |
| Inconsistent experimental results or loss of drug potency over time. | Degradation of diltiazem in the stock solution due to improper storage (e.g., incorrect temperature, light exposure, inappropriate pH). Multiple freeze-thaw cycles can also contribute to degradation. | Prepare a fresh stock solution and compare its performance to the old one. Always store solutions under the recommended conditions (refrigerated or frozen, protected from light, and at an optimal pH). Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. |
| Rapid degradation observed even under recommended storage conditions. | The aqueous solution may be contaminated with oxidizing agents or have an unstable pH. The purity of the initial this compound may be a factor. | Use high-purity water and reagents to prepare solutions. Consider using a chelating agent like EDTA to sequester any metal ions that could catalyze oxidation. Verify the pH of your solution and use a suitable buffer system. |
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Degradation of this compound under Different Stress Conditions
| Stress Condition | Temperature | Duration | % Diltiazem Remaining | Primary Degradation Product | Reference |
| Acidic Hydrolysis (1 M HCl) | 70°C | 12 hours | 16.67 ± 1.95% | Desacetyl diltiazem | [1] |
| Basic Hydrolysis (1 M NaOH) | 70°C | 12 hours | 10.47 ± 2.10% | Desacetyl diltiazem | [1] |
| Oxidative (H₂O₂) | - | - | 89.01 ± 1.74% | Minor increase in desacetyl diltiazem | [1] |
| Thermal | 70°C | - | 84.57 ± 0.86% | Minor increase in desacetyl diltiazem | [1] |
| Photolytic (UV-C) | - | - | 48.86 ± 1.48% | Desacetyl diltiazem | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound in aqueous solutions.
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3-6%
-
High-purity water (e.g., HPLC grade)
-
Methanol or other suitable organic solvent
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as water or methanol.
-
Acidic Hydrolysis:
-
Take a known volume of the stock solution and add an equal volume of 0.1 M HCl.
-
Heat the solution in a water bath at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-12 hours).[11][12]
-
After heating, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Oxidative Degradation:
-
Take a known volume of the stock solution and add an equal volume of 3-6% H₂O₂.[13]
-
Keep the solution at room temperature for a specified duration, monitoring for degradation.
-
Dilute the sample for HPLC analysis at appropriate time points.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid this compound or a known volume of the stock solution into a vial.
-
Heat the sample in an oven at a high temperature (e.g., 70-200°C) for a defined period.[1][11]
-
If starting with a solid, dissolve it in a suitable solvent after heating. Dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution to UV and/or visible light in a photostability chamber for a specified duration.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute the exposed and control samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method. The method should be able to separate diltiazem from its degradation products.
-
A common mobile phase consists of a mixture of an acidic buffer (e.g., phosphoric acid or trifluoroacetic acid solution) and an organic solvent like methanol or ethanol on a C18 column.[1][13] Detection is typically performed at 240 nm.[1][13]
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Experimental workflow for forced degradation stability testing.
References
- 1. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Kinetics of hydrolysis of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of this compound in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability of extemporaneously compounded this compound infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajbasweb.com [ajbasweb.com]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
Best practices for long-term storage of diltiazem hydrochloride solutions
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term storage and handling of diltiazem hydrochloride solutions. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of their experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is freely soluble in water, methanol, and methylene chloride. For research applications, dimethyl sulfoxide (DMSO) and distilled water are commonly used solvents. The choice of solvent should be based on the specific requirements of your experiment and its compatibility with the intended assay.[1]
Q2: What are the optimal temperature conditions for long-term storage of this compound solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions under refrigeration at 2°C to 8°C (36°F to 46°F).[1][2] For storage periods of up to 3 months, solutions in DMSO or distilled water can be kept at -20°C.[1] Some formulations may be stable at room temperature for up to one month, after which they should be discarded.[1][2] Always consult the manufacturer's specific instructions.
Q3: How long can I expect my this compound solution to remain stable?
A3: The stability of this compound solutions is dependent on the solvent and storage temperature. Aqueous solutions are generally stable for at least 24 hours at room temperature or under refrigeration.[1] A 1 mg/mL solution of this compound in 5% dextrose injection has been shown to be stable for 30 days when stored at -20°C, 2-6°C, and 22-25°C.[3][4][5] Stock solutions in DMSO or distilled water stored at -20°C can be stable for up to 3 months.[1] Refrigerated stock solutions (at 4°C) are reported to be stable for up to 2 weeks.[1]
Q4: Is it necessary to protect this compound solutions from light?
A4: Yes, diltiazem is known to be sensitive to light.[1][6] To prevent photodegradation, it is recommended to store solutions in light-resistant containers or in a dark environment.[1][7][8]
Q5: What type of containers should be used for storing this compound solutions?
A5: For diluted solutions, glass or polyvinylchloride (PVC) bags are suitable for storage.[9][10] Studies have also shown stability in polyolefin bags.[3][4] For stock solutions, it is advisable to use tightly sealed glass or polypropylene containers to prevent solvent evaporation.[11]
Q6: What is the optimal pH for maintaining the stability of this compound solutions?
A6: this compound is most stable in acidic conditions, with a minimum rate of hydrolysis observed at approximately pH 3.5.[12] The drug is more susceptible to degradation in alkaline environments.[1][6]
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound solutions.
Issue 1: The diltiazem solution appears cloudy or has formed a precipitate after thawing.
-
Possible Cause: The concentration of diltiazem may be too high for the solvent to maintain solubility at a lower temperature.[1] This can also be a result of solvent evaporation from a poorly sealed container, leading to an increased concentration.[1]
-
Solution: Gently warm the solution to room temperature and vortex or sonicate to help redissolve the precipitate.[1] If the precipitate persists, it is advisable to prepare a fresh, lower concentration stock solution. Ensure storage containers are sealed tightly to prevent evaporation.[1]
Issue 2: I am observing a loss of potency or inconsistent results in my experiments.
-
Possible Cause: The diltiazem in your solution may have degraded due to improper storage conditions, such as exposure to light or elevated temperatures, or from repeated freeze-thaw cycles.[1] Hydrolysis is a common degradation pathway, particularly in neutral to alkaline conditions.[1][13]
-
Solution: Prepare fresh stock solutions and ensure they are stored under the recommended conditions (refrigerated at 2-8°C and protected from light). Aliquoting the stock solution into smaller, single-use vials can help to minimize freeze-thaw cycles.
Issue 3: I have noticed a significant change in the pH of my aqueous diltiazem solution over time.
-
Possible Cause: Degradation of diltiazem can lead to a change in pH. For instance, the hydrolysis of the acetate group will release acetic acid.[1] Additionally, the absorption of atmospheric CO2 can lower the pH of unbuffered aqueous solutions.[1]
-
Solution: It is best to prepare fresh solutions if a significant pH shift is observed. For pH-sensitive applications, consider using a buffered solvent system to maintain a stable pH.[1]
Data Presentation
Table 1: Stability of this compound (1 mg/mL) in 5% Dextrose Injection
| Storage Temperature | Stability Duration | Observation | Reference |
| -20°C | 30 days | >90% of initial concentration retained | [3][4][5] |
| 2-6°C | 30 days | >90% of initial concentration retained | [3][4][5] |
| 22-25°C | 30 days | >90% of initial concentration retained | [3][4][5] |
Table 2: General Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability Duration | Reference |
| Aqueous Solution | Room Temperature or Refrigerated | At least 24 hours | [1] |
| DMSO or Distilled Water | -20°C | Up to 3 months | [1] |
| Refrigerator (4°C) | 4°C | Up to 2 weeks | [1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a high-performance liquid chromatography (HPLC) method to assess the stability of this compound solutions by separating the active pharmaceutical ingredient (API) from its degradation products.[14][15][16][17][18]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Trifluoroacetic acid (TFA)
-
HPLC grade water
-
0.45 µm syringe filters
-
C18 analytical column (e.g., Purospher Star® C18, 150 x 4.6 mm, 5 µm)[1][14]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05% (v/v) trifluoroacetic acid in water and 0.05% (v/v) trifluoroacetic acid in methanol (44:56, v/v).[14][15]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
3. Preparation of Standard Solution:
-
Accurately weigh approximately 15 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Add 30 mL of methanol and sonicate for 10 minutes to dissolve.
-
Dilute to volume with water and mix well.
-
Transfer a 10 mL aliquot of this solution to a 50 mL volumetric flask and dilute to volume with water to obtain a final concentration of 30 µg/mL.[14]
4. Preparation of Sample Solution:
-
Dilute the this compound solution under investigation with the appropriate solvent to achieve a theoretical concentration of 30 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the retention time of diltiazem and the appearance of any new peaks corresponding to degradation products.
-
The stability is determined by comparing the peak area of diltiazem in the sample solution to that of the standard solution over time. Diltiazem is generally considered stable if the solution retains over 90% of the initial concentration.[3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Stability of extemporaneously compounded this compound infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Photostability and phototoxicity studies on diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. fermion.fi [fermion.fi]
- 9. globalrph.com [globalrph.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. jopcr.com [jopcr.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing mobile phase for diltiazem hydrochloride HPLC separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of diltiazem hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Issue | Question | Possible Causes | Solutions |
| Poor Peak Shape | Q1: Why is my diltiazem peak tailing? | Diltiazem is a basic compound and can interact with acidic residual silanol groups on the surface of silica-based columns (like C18), leading to peak tailing.[1][2] An inappropriate mobile phase pH can also contribute to this issue.[1] | • Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 4.0 to ensure diltiazem is fully protonated and to suppress the ionization of silanol groups.[1] • Use a Mobile Phase Additive: Add a competing base like Triethylamine (TEA) at a low concentration (e.g., 0.1-0.2%) to the mobile phase.[3][4] TEA will interact with the active silanol sites, minimizing their interaction with diltiazem.[1] • Use a Highly Deactivated (End-capped) Column: These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.[2][5] |
| Q2: Why are all my peaks, including diltiazem, tailing or showing fronting? | This is likely a physical issue with the HPLC system or the column itself, rather than a chemical interaction.[1] Potential causes include column bed deformation, a partially blocked frit, or extra-column volume effects.[2][5] | • Check for Column Voids/Blockage: Reverse the column and flush it with an appropriate solvent. If the problem persists, the column may need to be replaced.[2] • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing (e.g., 0.005") to reduce dispersion.[5] Ensure all connections are properly made.[1] | |
| Poor Resolution | Q3: I am not getting good resolution between diltiazem and its related substances (e.g., desacetyl diltiazem, Impurity-A, Impurity-D). What can I do? | The mobile phase composition may not be optimal for separating compounds with similar polarities. Co-elution of impurities with the main peak is a common issue.[3] | • Adjust Organic Modifier Percentage: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic phase percentage can increase retention and improve the separation of closely eluting peaks. • Change the Organic Modifier: If using methanol, consider switching to acetonitrile or a combination of both, as this can alter selectivity.[3] • Optimize Mobile Phase pH: A small change in pH can alter the ionization state of diltiazem and its impurities, potentially improving resolution. • Implement a Gradient Elution: A gradient method, where the mobile phase composition is changed over time, can be effective for separating a wide range of compounds with different polarities.[3] |
| Retention Time Issues | Q4: My retention times are shifting from one injection to the next. What is causing this? | Unstable retention times can be caused by a variety of factors including an unequilibrated column, temperature fluctuations, or changes in mobile phase composition. | • Ensure Column Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis.[1] • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[6] Temperature differences between the column and the incoming mobile phase can cause peak distortion.[1] • Properly Prepare and Degas Mobile Phase: Inaccurate mixing of the mobile phase or the presence of dissolved gases can lead to retention time variability. Always degas the mobile phase before use.[1] |
| System Pressure Issues | Q5: The HPLC system pressure is unusually high. What should I check? | High backpressure is often due to a blockage in the system. | • Check for Blockages: A common location for blockages is the column inlet frit. You can try back-flushing the column. Also, check for blockages in the guard column, tubing, and injector. • Filter Samples: Always filter your samples through a 0.45 µm or 0.22 µm filter to remove particulate matter that could clog the system.[3][7] |
| Q6: The system pressure is fluctuating. What could be the cause? | Pressure fluctuations are often indicative of a problem with the pump, such as air bubbles or faulty check valves. | • Purge the Pump: Purge the pump to remove any air bubbles from the system. • Check for Leaks: Inspect all fittings and connections for any signs of leaks. • Clean or Replace Check Valves: If the problem persists, the pump's check valves may need to be cleaned or replaced. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound HPLC separation?
A common starting point for a reversed-phase HPLC separation of this compound is a mixture of a buffered aqueous solution and an organic modifier. For example, a mobile phase consisting of a phosphate or acetate buffer (pH 2.5-4.0) and acetonitrile in a ratio of approximately 60:40 (v/v) is often a good starting point.[8] The use of additives like triethylamine (TEA) at around 0.1% can significantly improve peak shape.[4][9]
Q2: Which type of HPLC column is best suited for diltiazem analysis?
C18 columns are the most commonly used stationary phases for this compound analysis.[3][6][10] C8 columns have also been shown to be effective.[8] For optimal performance and to minimize peak tailing, it is recommended to use a modern, high-purity, end-capped silica column.
Q3: What is the typical detection wavelength for this compound?
The UV detection wavelength for this compound is typically set at or around 240 nm.[3][6][10][11] Some methods also use 236 nm[4][7] or 238 nm.[9]
Q4: How should I prepare my samples and standards?
This compound is soluble in water and methanol.[7] Samples and standards are typically dissolved in the mobile phase or a mixture of water and methanol.[6][7][12] It is crucial to filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[6][7]
Q5: What are the key system suitability parameters to monitor?
Key system suitability parameters to monitor for this compound analysis include:
-
Tailing Factor: Should ideally be less than 1.5.[3]
-
Resolution: The resolution between diltiazem and any adjacent impurity peaks should be greater than 2.0.[3]
-
Theoretical Plates: A higher number of theoretical plates indicates better column efficiency.
-
Repeatability (%RSD): The relative standard deviation of the peak areas from replicate injections of the standard solution should be less than 2.0%.
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Isocratic with Additive) |
| Column | Purospher Star® C18 (150 x 4.6 mm, 5 µm)[6] | Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[3] | Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm)[4] |
| Mobile Phase | A: 0.05% TFA in WaterB: 0.05% TFA in Methanol (44:56 v/v)[6] | A: 0.2% TEA in Water, pH 5.0 with o-PAB: Acetonitrile (ACN)[3] | A: 0.1% TEA, pH 3.0 with o-PAB: Acetonitrile (65:35 v/v)[4] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection | 240 nm[6] | 240 nm[3] | 236 nm[4] |
| Column Temp. | 30°C[6] | 25°C[3] | 50°C[4] |
| Injection Vol. | 20 µL[6] | 10 µL[3] | 10 µL[4] |
Experimental Protocols
Detailed Methodology for Isocratic HPLC Analysis of this compound
This protocol is based on established methods and is intended as a general guide.[4][6][8]
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
This compound Sample (e.g., from tablets)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Triethylamine (TEA)
-
Orthophosphoric Acid (o-PA)
-
0.45 µm Syringe Filters
2. Instrument and Conditions:
-
HPLC system with UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Triethylamine in water, adjusted to pH 3.0 with Orthophosphoric Acid, mixed with Acetonitrile in a 65:35 v/v ratio.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
3. Mobile Phase Preparation:
-
Add 1 mL of TEA to 1 L of HPLC-grade water.
-
Adjust the pH of the solution to 3.0 using diluted Orthophosphoric Acid.
-
Mix 650 mL of the buffered aqueous solution with 350 mL of Acetonitrile.
-
Degas the final mobile phase using sonication or vacuum filtration.
4. Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before use.
5. Sample Solution Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
6. System Suitability:
-
Inject the standard solution five times.
-
Calculate the %RSD of the peak areas, the tailing factor, and the number of theoretical plates. The results should meet the pre-defined acceptance criteria (e.g., %RSD < 2%, Tailing Factor < 1.5).
7. Analysis:
-
Inject the standard solution, followed by the sample solutions.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Experimental workflow for diltiazem HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Validated gradient stability indicating HPLC method for determining this compound and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. chromtech.com [chromtech.com]
- 6. scielo.br [scielo.br]
- 7. jopcr.com [jopcr.com]
- 8. Analytical Method Development and Validation for the Estimation of this compound in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]
- 9. ijnrd.org [ijnrd.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. scielo.br [scielo.br]
Preventing hydrolysis of diltiazem hydrochloride in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of diltiazem hydrochloride in experimental buffers.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Cloudy or precipitated diltiazem solution, especially after refrigeration or thawing. | The concentration of this compound may be too high for the solvent at lower temperatures, leading to precipitation. Solvent evaporation over time can also increase the concentration.[1] | Gently warm the solution to room temperature and vortex or sonicate to attempt redissolution. If the precipitate persists, prepare a fresh, lower-concentration stock solution. Ensure storage containers are tightly sealed to prevent evaporation.[1] |
| Inconsistent experimental results or apparent loss of diltiazem potency over time. | Diltiazem may have degraded due to hydrolysis. This can be caused by improper storage conditions (e.g., inappropriate pH, temperature, light exposure) or multiple freeze-thaw cycles.[1] | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store solutions at the recommended pH and temperature, protected from light.[1] It is advisable to verify the concentration of your stock solution periodically using an analytical method like HPLC. |
| Observed change in the pH of the diltiazem solution over time. | The degradation of diltiazem via hydrolysis can produce acidic or basic byproducts, leading to a shift in the pH of the solution.[1] | Use a buffered solution appropriate for the desired pH range to maintain stability. Monitor the pH of your experimental solutions, especially during long-term studies. |
| Accelerated degradation of diltiazem in a buffered solution. | Certain buffer components can act as catalysts for hydrolysis. This is known as general acid-base catalysis.[2] | If you suspect buffer-catalyzed hydrolysis, consider using a different buffer system. For example, if you observe instability in a phosphate buffer, you might test a citrate or acetate buffer, depending on the target pH. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage, which results in the formation of desacetyl-diltiazem.[3] This hydrolysis can be catalyzed by both acids and bases.[2]
Q2: At what pH is this compound most stable?
A2: this compound exhibits maximum stability in the acidic pH range. Studies have shown that the hydrolysis rate is at a minimum at approximately pH 3.5.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store diltiazem stock solutions under refrigeration at 2°C to 8°C (36°F to 46°F).[1] Solutions prepared in DMSO or distilled water can be stored at -20°C for up to 3 months.[1] Some aqueous formulations may be stable for up to one month at room temperature, but should be discarded after that period.[1] Diltiazem is also light-sensitive, so solutions should be stored in light-protecting containers.[1]
Q4: Can I use a phosphate buffer for my experiments with diltiazem?
A4: While phosphate buffers are commonly used, it's important to be aware that buffer components can catalyze the hydrolysis of diltiazem.[2] The stability of diltiazem in a phosphate buffer will depend on the pH and temperature of your experiment. It is recommended to perform a preliminary stability study of diltiazem in your specific phosphate buffer system if your experiments are conducted over an extended period.
Q5: How can I analyze the degradation of diltiazem in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to quantify diltiazem and its degradation products.[5][6][7] This method can separate diltiazem from its hydrolytic byproducts, allowing for accurate measurement of its concentration over time.
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Kinetics of this compound Hydrolysis at Different pH Values and Temperatures
| Temperature (K) | pH | Buffer System | Apparent First-Order Rate Constant (k_obs) (s⁻¹) |
| 353 | 0.46 | HCl | 1.93 x 10⁻⁴ |
| 353 | 2.27 | Phosphate | 1.08 x 10⁻⁵ |
| 353 | 4.45 | Acetate | 8.01 x 10⁻⁷ |
| 353 | 6.47 | Phosphate | 1.08 x 10⁻⁵ |
| 353 | 8.76 | Borate | 8.01 x 10⁻⁴ |
| 313 | 0.43 | HCl | 9.65 x 10⁻⁶ |
| 313 | 2.25 | Phosphate | 4.01 x 10⁻⁷ |
| 313 | 4.34 | Acetate | 8.01 x 10⁻⁸ |
| 313 | 6.35 | Phosphate | 4.01 x 10⁻⁷ |
| 313 | 9.09 | Borate | 9.65 x 10⁻⁶ |
| Data synthesized from Muszalska et al., 2003.[8] |
Table 2: Forced Degradation of this compound
| Stress Condition | Reagent/Parameters | Duration | Temperature | Remaining Diltiazem (%) | Primary Degradation Product |
| Acid Hydrolysis | 1 M HCl | 12 hours | 70°C | 16.67 ± 1.95 | Desacetyl-diltiazem |
| Base Hydrolysis | 1 M NaOH | 12 hours | 70°C | 10.47 ± 2.10 | Desacetyl-diltiazem |
| Oxidative | 30% H₂O₂ | 1 hour | 60°C | Not specified | Not specified |
| Thermal | Solid state | 24 hours | 90°C | Not specified | Not specified |
| Photolytic | UV-C light | Not specified | Not specified | 48.86 ± 1.48 | Desacetyl-diltiazem |
| Data from a study on an ecofriendly and stability-indicating HPLC method.[7] |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of this compound
This protocol outlines a general procedure for conducting a forced hydrolysis study to assess the stability of this compound.
-
Preparation of Diltiazem Stock Solution:
-
Accurately weigh approximately 20 mg of this compound standard.
-
Dissolve in a suitable solvent (e.g., methanol or water) in a 10 mL volumetric flask and make up to volume. This will be your stock solution.
-
-
Acidic Hydrolysis:
-
Transfer a known volume of the stock solution into a suitable reaction vessel.
-
Add an equal volume of 1 M hydrochloric acid.
-
Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 12 hours).[7]
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to a concentration within the calibration range of your HPLC method.
-
-
Basic Hydrolysis:
-
Transfer a known volume of the stock solution into a suitable reaction vessel.
-
Add an equal volume of 1 M sodium hydroxide.
-
Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 12 hours).[7]
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M hydrochloric acid.
-
Dilute the final solution with the mobile phase to a concentration within the calibration range of your HPLC method.
-
-
Neutral Hydrolysis:
-
Transfer a known volume of the stock solution into a suitable reaction vessel.
-
Add an equal volume of purified water.
-
Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 12 hours).
-
After the incubation period, cool the solution to room temperature.
-
Dilute the final solution with the mobile phase to a concentration within the calibration range of your HPLC method.
-
-
Analysis:
-
Analyze the prepared samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of remaining this compound and identify and quantify any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of an acidic buffer and an organic solvent. A common mobile phase consists of an ethanol and phosphoric acid solution (e.g., pH 2.5) in a ratio of 35:65 (v/v).[7] Another option is a mixture of acetate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 50°C.[7]
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solutions:
-
Prepare a stock standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. This solution is generally stable for at least one month when stored at 2-8°C.[7]
-
Prepare working standards at various concentrations (e.g., 0.5, 1, 5, 10, 20, and 50 µg/mL) by diluting the stock solution with HPLC-grade water or mobile phase.[7]
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study (Protocol 1) or other experiments with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing diltiazem stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of hydrolysis of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajbasweb.com [ajbasweb.com]
- 6. scielo.br [scielo.br]
- 7. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
Adjusting pH to improve diltiazem hydrochloride stability in solution
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of diltiazem hydrochloride in solution, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of a this compound aqueous solution?
A1: this compound exhibits its greatest stability in slightly acidic conditions. The hydrolysis rate of the acetate ester group is slowest at a pH of approximately 3.5.[1] The pH of a standard this compound injection is typically maintained between 3.7 and 4.1.[2] For general laboratory use and formulation development, maintaining a pH between 3.5 and 5.5 is recommended to minimize degradation.
Q2: What are the primary degradation pathways for this compound in solution, and how does pH influence them?
A2: this compound primarily degrades via hydrolysis and photolysis.
-
Hydrolysis: This is a pH-dependent process where the acetyl group is cleaved, forming desacetyl diltiazem. This reaction is significantly accelerated in alkaline (basic) conditions (pH > 8).[3][4] While some hydrolysis also occurs in strongly acidic solutions, the rate is minimal around pH 3.5.[1] Desacetyl diltiazem possesses only 25-50% of the pharmacological activity of the parent drug.[5]
-
Photolysis: Exposure to light, particularly UVA-UVB radiation, can lead to the formation of diltiazem-S-oxide.[4][6] Therefore, solutions should always be protected from light.[7]
Q3: My diltiazem solution appears cloudy after preparation or storage. What could be the cause?
A3: Cloudiness or precipitation can arise from several factors:
-
pH-Dependent Solubility: this compound's solubility is pH-dependent. It is highly soluble in acidic environments but has very low solubility at a basic pH (e.g., pH 7.4).[8] An unintended increase in pH could cause the drug to precipitate.
-
Concentration and Temperature: If the solution is highly concentrated, a decrease in temperature (e.g., refrigeration) can lead to precipitation.[7]
-
Incompatibility: Physical incompatibilities with other substances or excipients in the solution can also cause precipitation.[7]
Q4: How should I prepare and store this compound stock solutions for long-term use?
A4: For long-term stability, prepare the stock solution in a suitable solvent like DMSO or distilled water and store it at -20°C for up to 3 months.[2][7] For shorter-term storage (up to two weeks), refrigeration at 2°C to 8°C is recommended.[7] Always use light-protecting containers and ensure they are tightly sealed to prevent solvent evaporation.[7] Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: I'm observing rapid loss of diltiazem potency or the appearance of unknown peaks in my HPLC analysis.
This issue often points to accelerated degradation of the active pharmaceutical ingredient (API). The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting flowchart for unexpected diltiazem degradation.
Data Presentation: pH-Dependent Degradation
The stability of this compound is highly dependent on the pH of the solution. Forced degradation studies demonstrate that the drug degrades significantly under both strongly acidic and, most notably, alkaline conditions.
| Stress Condition | pH | Typical Degradation Product | Stability Profile |
| Acid Hydrolysis | 1.0 (e.g., 1 M HCl) | Desacetyl Diltiazem | Significant degradation observed.[9] |
| Optimal Range | 3.5 - 5.5 | Minimal | Maximum stability, minimal hydrolysis.[1] |
| Neutral Hydrolysis | 7.0 | Desacetyl Diltiazem | Slow degradation occurs.[3] |
| Alkaline Hydrolysis | 10.0 (e.g., 1 M NaOH) | Desacetyl Diltiazem | Drastic degradation observed.[3][9] |
| Oxidative Stress | N/A | Diltiazem-S-Oxide | Degradation occurs in presence of oxidants.[4] |
| Photolytic Stress | N/A | Diltiazem-S-Oxide | Degradation upon exposure to UV light.[4][6] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study for Stability-Indicating Method Development
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify degradation products and validate an analytical method (e.g., HPLC) as "stability-indicating."
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[10]
-
Acid Hydrolysis: Transfer an aliquot of the stock solution to a test tube. Add an equal volume of 1 M hydrochloric acid. Heat the mixture at approximately 70°C for 12 hours.[9] Allow to cool.
-
Alkaline Hydrolysis: Transfer an aliquot of the stock solution to a test tube. Add an equal volume of 1 M sodium hydroxide. Heat the mixture at approximately 70°C for 12 hours.[9] Allow to cool.
-
Oxidative Degradation: Transfer an aliquot of the stock solution to a test tube. Add an equal volume of 6% (v/v) hydrogen peroxide and keep the solution at room temperature, protected from light.[10]
-
Sample Neutralization and Dilution: After the specified stress period, cool the acid and alkaline samples to room temperature and carefully neutralize them (e.g., acid sample with NaOH, alkaline sample with HCl). Dilute all stressed samples, along with an unstressed control sample, with the mobile phase to a final working concentration suitable for HPLC analysis (e.g., 30 µg/mL).[10]
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The separation is typically carried out on a C18 column with detection at 240 nm.[9][10] The mobile phase often consists of a buffer (e.g., phosphate or trifluoroacetic acid) and an organic modifier (e.g., methanol or acetonitrile).[10][11]
Visualization of Degradation Pathways
The primary degradation routes for this compound are influenced by distinct environmental factors.
Caption: Primary degradation pathways of this compound.
References
- 1. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 33286-22-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Photostability and phototoxicity studies on diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. derpharmachemica.com [derpharmachemica.com]
Troubleshooting inconsistent results in diltiazem hydrochloride electrophysiology experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in diltiazem hydrochloride electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in electrophysiology experiments?
This compound is a non-dihydropyridine calcium channel blocker.[1] Its principal mechanism of action is the inhibition of L-type voltage-gated calcium channels (Caᵥ1.2), which are critical for excitation-contraction coupling in cardiac and smooth muscle cells.[2] Diltiazem binds to the α1 subunit of the L-type calcium channel, showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[2][3] This state-dependent binding leads to a reduction in calcium ion influx during depolarization.[1]
Q2: My this compound stock solution appears cloudy after thawing. What should I do?
Cloudiness or precipitation in your diltiazem stock solution upon thawing can be due to the concentration being too high for the solvent at lower temperatures or solvent evaporation.[4] To resolve this, gently warm the solution to room temperature and vortex or sonicate it to help redissolve the precipitate.[4] If the precipitate persists, it is advisable to prepare a fresh stock solution at a lower concentration.[4]
Q3: How should I prepare and store this compound stock solutions for electrophysiology?
For a 10 mM stock solution, dissolve 4.51 mg of this compound (MW: 450.98 g/mol ) in 1 mL of dimethyl sulfoxide (DMSO) or sterile water.[2] It is crucial to vortex the solution thoroughly to ensure it is fully dissolved.[2] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.[2] For long-term storage, keep the aliquots at -20°C.[2][4] Note that the final concentration of DMSO in your experimental solution should be kept low (typically ≤ 0.1%) to prevent solvent effects on ion channel activity.[2]
Troubleshooting Guide
Issue 1: The observed IC₅₀ value for diltiazem is significantly higher than reported in the literature.
Several factors can contribute to a higher than expected IC₅₀ value for diltiazem. The blocking action of diltiazem is highly dependent on the state of the calcium channel, which is influenced by the experimental protocol.[2][3]
-
Use-Dependency: Diltiazem exhibits a stronger block with repetitive stimulation (use-dependent block) because it has a higher affinity for the open and inactivated states of the channel.[3] If your protocol does not sufficiently activate and inactivate the channels, you will primarily be measuring the block of resting state channels, which have a lower affinity for diltiazem and thus a higher IC₅₀.[3] For example, the IC₅₀ for resting-state block can be around 41 µM, while for use-dependent block it can be as low as 10.4 µM.[3]
-
Voltage Protocol: The holding potential and the frequency and duration of depolarizing pulses will determine the proportion of time the channels spend in the resting, open, and inactivated states. A more depolarized holding potential or more frequent/longer depolarizing pulses will favor the inactivated state and result in a lower IC₅₀.[5]
-
pH of External Solution: The potency of diltiazem is pH-dependent. An increase in the external pH (alkalosis) can increase the proportion of the uncharged form of diltiazem, which is thought to more readily cross the cell membrane to reach its binding site, resulting in a more potent block and a lower IC₅₀.[5] Conversely, a more acidic external pH can decrease the apparent potency.
Issue 2: The calcium current "runs down" during the experiment, making it difficult to assess the effect of diltiazem.
The gradual decrease in L-type calcium current amplitude over the course of a whole-cell patch-clamp recording is a common phenomenon known as "rundown".[6] This can be caused by the dialysis of essential intracellular components and changes in the phosphorylation state of the channel.
-
Intracellular Calcium Buffering: High concentrations of intracellular calcium can contribute to calcium-dependent inactivation and rundown. Including a calcium chelator like EGTA or BAPTA in your internal solution can help to buffer intracellular calcium and mitigate rundown.[6][7]
-
Maintaining Channel Phosphorylation: The activity of L-type calcium channels is regulated by phosphorylation. The washout of intracellular components like ATP and protein kinases during whole-cell recording can lead to dephosphorylation and rundown. Including ATP and GTP in the internal solution can help to maintain the phosphorylation state of the channels and reduce rundown.[8]
Issue 3: The effect of diltiazem is not reversible after washout.
While the block by diltiazem is generally reversible, incomplete washout or other experimental factors can give the appearance of irreversibility.
-
Inadequate Perfusion: Ensure that your perfusion system allows for a complete and rapid exchange of the external solution around the cell. A slow or incomplete washout will result in a lingering effect of the drug.
-
Drug Trapping: Diltiazem can become "trapped" within the channel in certain states.[9] The recovery from block can be voltage-dependent, and holding the cell at a hyperpolarized potential can facilitate the unbinding of the drug.[10]
-
Current Rundown: If the current has significantly run down during the diltiazem application, the recovery of the current after washout may be minimal, which could be misinterpreted as irreversible block. It is important to have a stable baseline recording before and after drug application to accurately assess reversibility.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound in electrophysiology experiments.
| Parameter | Value | Cell Type/Condition | Reference |
| IC₅₀ (Resting State) | 41 µM | CaᵥAb | [3] |
| IC₅₀ (Use-Dependent) | 10.4 µM | CaᵥAb | [3] |
| IC₅₀ (pH 7.2) | 51 µM | Human mesenteric arterial myocytes | [5] |
| IC₅₀ (pH 9.2) | 20 µM | Human mesenteric arterial myocytes | [5] |
| IC₅₀ (fKv1.4ΔN channels) | 241.04 ± 23.06 μmol/L | Xenopus oocytes | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile water
-
Vortex mixer
-
Microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 4.51 mg of this compound.
-
Dissolve the powder in 1 mL of DMSO or sterile water.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Protocol 2: Whole-Cell Patch-Clamp Recording to Assess Use-Dependent Block of L-type Ca²⁺ Channels
-
Cell Preparation:
-
Culture cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or a suitable heterologous expression system) on glass coverslips.
-
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[2]
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in the resting state.
-
Record baseline L-type calcium currents in the absence of diltiazem by applying a depolarizing pulse (e.g., to +10 mV for 200 ms).
-
To assess use-dependent block, apply a train of short depolarizing pulses (e.g., to +10 mV for 100 ms at a frequency of 1 Hz) and observe the progressive reduction in current amplitude.[2]
-
Perfuse the cell with the desired concentration of diltiazem diluted in the external solution.
-
Repeat the train of depolarizing pulses in the presence of diltiazem and compare the rate and extent of current block to the baseline recording.
-
Visualizations
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. benchchem.com [benchchem.com]
- 8. "Run-down" of the Ca current during long whole-cell recordings in guinea pig heart cells: role of phosphorylation and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Diltiazem and Verapamil on Cardiac Myocyte Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent non-dihydropyridine calcium channel blockers, diltiazem hydrochloride and verapamil, on the physiological and electrophysiological properties of cardiac myocytes. By examining their effects on ion channels, intracellular calcium dynamics, and cellular contractility, this document aims to furnish researchers and drug development professionals with the critical data and methodologies necessary for informed decision-making in cardiovascular research.
Executive Summary
Diltiazem and verapamil are cornerstone therapeutic agents for a variety of cardiovascular diseases, primarily exerting their effects by blocking L-type calcium channels in cardiac muscle.[1][2] While both drugs share this primary mechanism, they exhibit distinct pharmacological profiles that influence their clinical applications and side-effect profiles. This guide delves into the experimental data that delineates these differences at the cellular level. Verapamil generally demonstrates a more potent negative inotropic effect, meaning it more strongly reduces the force of heart muscle contraction, whereas diltiazem's effects are often more moderate.[3] Both drugs effectively slow atrioventricular nodal conduction, an action that is therapeutically exploited in the management of certain arrhythmias.[4]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of diltiazem and verapamil on key parameters of cardiac myocyte function. It is important to note that the presented values are derived from various studies and experimental conditions may differ.
| Parameter | Diltiazem | Verapamil | Reference |
| L-type Ca2+ Current (ICa-L) Inhibition | |||
| IC50 (on fKv1.4ΔN currents) | 241.04 ± 23.06 µmol/L | 260.71 ± 18.50 µmol/L | [1] |
| Peak Current Reduction (at 250 µmol/L on fKv1.4ΔN currents) | 52.2 ± 4.6% | 53.5 ± 6.2% | [5] |
| Electrophysiological Effects | |||
| Action Potential Duration (APD) | Significantly shortened | Slightly lengthened (NS) | [6] |
| Atrioventricular (A-V) Nodal Conduction | Equivalent slowing to verapamil | Equivalent slowing to diltiazem | [4] |
| A-V Nodal Refractoriness | Less prolongation than verapamil | Greater prolongation than diltiazem | [4] |
| Contractility | |||
| Negative Inotropic Effect | Less pronounced than verapamil | Stronger negative inotrope | [3] |
*Note: Data on fKv1.4ΔN currents is presented as a surrogate for direct L-type calcium channel comparison due to the availability of head-to-head quantitative data.
Signaling Pathways and Mechanisms of Action
Diltiazem and verapamil are non-dihydropyridine calcium channel blockers that exert their primary effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac myocytes.[2] This action interrupts the process of excitation-contraction coupling.
The binding of these drugs to the α1 subunit of the L-type calcium channel is state-dependent, with a higher affinity for open and inactivated channels.[7] This preferential binding to channels that are more active is a key feature of their mechanism. By reducing calcium entry, these drugs decrease the amount of calcium available to bind to troponin C, leading to a reduction in the force of myocyte contraction (negative inotropy).[3] Furthermore, by slowing calcium influx in the cells of the sinoatrial (SA) and atrioventricular (AV) nodes, they decrease the heart rate (negative chronotropy) and slow electrical conduction within the heart (negative dromotropy).[4]
References
- 1. brieflands.com [brieflands.com]
- 2. The Safety and Efficacy of Verapamil Versus Diltiazem Continuous Infusion for Acute Rate Control of Atrial Fibrillation at an Academic Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meded101.com [meded101.com]
- 4. Comparative clinical electrophysiologic effects of diltiazem, verapamil and nifedipine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of verapamil and diltiazem on calcium-dependent electrical activity in cardiac Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diltiazem and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of diltiazem hydrochloride in a different disease model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of diltiazem hydrochloride against other therapeutic alternatives in preclinical models of neurological diseases. By presenting supporting experimental data, detailed methodologies, and visual summaries of molecular pathways, this document aims to facilitate informed decisions in neuroprotective drug development.
This compound in a Sporadic Alzheimer's Disease Model
Diltiazem, a calcium channel blocker, has shown promise in mitigating the pathological hallmarks of a sporadic Alzheimer's disease (AD) model induced by intracerebroventricular streptozotocin (ICV-STZ) in rats. Its performance was compared with donepezil, a standard acetylcholinesterase inhibitor used in AD treatment.
Comparative Efficacy of Diltiazem vs. Donepezil in an ICV-STZ Rat Model
The following tables summarize the quantitative data from a study comparing the effects of diltiazem and donepezil on cognitive function, oxidative stress markers, and pro-inflammatory cytokines in the brains of ICV-STZ-treated rats.[1][2]
Table 1: Effect on Cognitive Performance in the Passive Avoidance Task [1][2]
| Treatment Group | Dose | Retention Latency (seconds, mean ± SEM) |
| Control | - | 554 ± 22 |
| ICV-STZ | 3 mg/kg | 248 ± 39 |
| Diltiazem + ICV-STZ | 10 mg/kg | 270 ± 45 |
| Diltiazem + ICV-STZ | 20 mg/kg | 376 ± 36 |
| Diltiazem + ICV-STZ | 40 mg/kg | 452 ± 31 |
| Donepezil + ICV-STZ | 0.1 mg/kg | 468 ± 19* |
*p < 0.05 compared to the ICV-STZ group
Table 2: Effect on Brain Oxidative Stress Markers [1][2]
| Treatment Group | Dose | Lipid Peroxidation (TBARS, nM/mg protein, mean ± SEM) | Glutathione (GSH, µM/mg protein, mean ± SEM) | Superoxide Dismutase (SOD, U/mg protein, mean ± SEM) |
| Control | - | 17.75 ± 2.74 | 28.22 ± 2.45 | 49.46 ± 2.78 |
| ICV-STZ | 3 mg/kg | 26.78 ± 2.12 | 11.24 ± 1.76 | 14.20 ± 1.74 |
| Diltiazem + ICV-STZ | 20 mg/kg | 23.60 ± 1.85 | 19.56 ± 1.22 | 23.54 ± 1.68 |
| Diltiazem + ICV-STZ | 40 mg/kg | 20.68 ± 1.82 | - | - |
| Donepezil + ICV-STZ | 0.1 mg/kg | - | 24.68 ± 1.44* | - |
*p < 0.05 compared to the ICV-STZ group
Table 3: Effect on Brain Pro-inflammatory Cytokines [1][2]
| Treatment Group | Dose | TNF-α (pg/mg protein, mean ± SEM) | IL-1β (pg/mg protein, mean ± SEM) |
| Control | - | 15.34 ± 2.54 | 5.46 ± 1.24 |
| ICV-STZ | 3 mg/kg | 45.28 ± 4.12 | 19.24 ± 2.12 |
| Diltiazem + ICV-STZ | 20 mg/kg | 32.14 ± 2.88 | 12.54 ± 1.58 |
| Diltiazem + ICV-STZ | 40 mg/kg | 26.24 ± 2.44 | 9.88 ± 1.44 |
| Donepezil + ICV-STZ | 0.1 mg/kg | 24.18 ± 3.02 | 8.78 ± 1.89 |
*p < 0.05 compared to the ICV-STZ group
Experimental Protocols
Intracerebroventricular Streptozotocin (ICV-STZ) Model of Sporadic Alzheimer's Disease in Rats
-
Animals: Adult male Wistar rats are used.
-
Procedure: Rats are anesthetized, and a single bilateral ICV injection of STZ (3 mg/kg) is administered into the lateral ventricles. Control animals receive a sham injection with vehicle.
-
Drug Administration: Diltiazem (10, 20, and 40 mg/kg, p.o.) or Donepezil (0.1 mg/kg, p.o.) is administered daily for 21 days, starting one hour before the ICV-STZ injection.[1][2]
-
Behavioral Assessment (Passive Avoidance Task): Cognitive function is assessed using a passive avoidance apparatus. The test measures the retention latency, which is the time it takes for the rat to enter a dark compartment where it previously received an electric shock. A longer latency indicates better memory retention.[1][2]
-
Biochemical Estimations: Following behavioral tests, animals are euthanized, and brain tissues are collected for the analysis of oxidative stress markers (Lipid Peroxidation, Glutathione, Superoxide Dismutase) and pro-inflammatory cytokines (TNF-α, IL-1β) using standard biochemical assays and ELISA kits.[1][2]
Morris Water Maze Test
A common behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Rats are placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: To assess memory retention, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.[3][4][5]
ELISA for TNF-α and IL-1β
-
Principle: A quantitative immunoassay to measure the concentration of cytokines in brain homogenates.
-
Procedure: Brain tissue is homogenized, and the supernatant is collected. The samples are then added to microplate wells pre-coated with antibodies specific for TNF-α or IL-1β. A series of antibody incubations and washes are performed, followed by the addition of a substrate that generates a colorimetric signal proportional to the amount of cytokine present. The absorbance is measured using a microplate reader.[6][7]
Signaling Pathways and Experimental Workflow
Caption: Diltiazem's neuroprotective mechanism in the ICV-STZ model.
Caption: Experimental workflow for evaluating neuroprotective agents in an AD model.
This compound in an Ischemic Stroke Model
The neuroprotective potential of diltiazem has also been investigated in models of cerebral ischemia. This section compares its effects with other neuroprotective agents, Edaravone and Citicoline, that have been studied in similar preclinical settings.
Comparative Efficacy of Neuroprotective Agents in Ischemic Stroke Models
Direct comparative studies of diltiazem with edaravone and citicoline in the same preclinical stroke model are limited. However, data from different studies using the transient middle cerebral artery occlusion (tMCAO) model in rats can provide an indirect comparison.
Table 4: Effects of Neuroprotective Agents on Infarct Volume and Neurological Deficit in Rat tMCAO Models
| Agent | Dosing Regimen | Infarct Volume Reduction | Neurological Score Improvement | Reference |
| Diltiazem | 5 mg/kg, i.p. (pre-treatment) | Significant reduction vs. I/R group | Not specified | [8][9] |
| Edaravone | 3 mg/kg, i.v. (at 0 and 90 min post-MCAO) | Significant reduction vs. vehicle | Not specified | [10] |
| Citicoline | 500 mg/kg, i.p. (24h post-MCAO for 1-2 weeks) | Decreased neuronal apoptosis | Improved motor and somatosensory recovery | [11] |
A network meta-analysis of clinical trials in acute ischemic stroke patients provides further insights into the comparative efficacy of various neuroprotective agents.[12][13] While diltiazem was not included in this analysis, it offers a benchmark for the clinical potential of other agents.
Table 5: Summary of Network Meta-Analysis of Neuroprotective Agents in Acute Ischemic Stroke [12][13]
| Agent | Primary Outcome (90-day Modified Rankin Scale) | Early Neurological Improvement (7-day NIHSS) |
| Edaravone | - | Most effective intervention |
| Citicoline | Favorable trend | - |
| Nerinetide | No significant difference vs. placebo (overall) | - |
| Butylphthalide | Ranked highest for long-term functional outcome | - |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Objective: To induce a focal cerebral ischemia that mimics human stroke.
-
Procedure: Under anesthesia, a monofilament suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period (e.g., 60 or 120 minutes), the suture is withdrawn to allow for reperfusion.
-
Assessment: Neurological deficits are scored at various time points. After euthanasia, the brain is sectioned and stained (e.g., with TTC) to quantify the infarct volume.[14][15][16][17]
Signaling Pathways and Logical Relationships
Caption: Mechanisms of action of neuroprotective agents in ischemic stroke.
Caption: Logical flow for comparing neuroprotective agents in stroke.
Conclusion
References
- 1. Repurposing Diltiazem for Its Neuroprotective Anti-Dementia Role against Intra-Cerebroventricular Streptozotocin-Induced Sporadic Alzheimer’s Disease-Type Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Diltiazem for Its Neuroprotective Anti-Dementia Role against Intra-Cerebroventricular Streptozotocin-Induced Sporadic Alzheimer’s Disease-Type Rat Model [mdpi.com]
- 3. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 4. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. ELISA Analysis [bio-protocol.org]
- 7. Analysis of TNF-α and IL-1β expression by enzyme-linked immunosorbent assay (ELISA) [bio-protocol.org]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 13. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. the-jcen.org [the-jcen.org]
- 15. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correlation between motor impairment and infarct volume after permanent and transient middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of brain edema on infarct volume in a focal cerebral ischemia model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Diltiazem hydrochloride versus nifedipine: a comparison of their effects on neuronal calcium channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diltiazem hydrochloride and nifedipine, two prominent calcium channel blockers, focusing on their distinct effects on neuronal L-type voltage-gated calcium channels (CaV1.x). The information presented is collated from experimental data to assist in research and development applications.
Introduction and Mechanism of Action
Diltiazem and nifedipine are both potent blockers of L-type calcium channels, which are crucial for regulating calcium influx in response to membrane depolarization in neurons. This influx is a key trigger for a variety of downstream cellular processes, including neurotransmitter release, neuronal excitability, and the activation of signaling pathways that lead to gene expression.
Despite sharing a common target, their mechanisms and selectivity differ significantly due to their distinct chemical structures and binding sites on the channel's pore-forming α1 subunit.
-
Nifedipine , a dihydropyridine (DHP), binds to a site on the outer surface of the channel. Its action is highly state-dependent, showing a much greater affinity for open or inactivated channel conformations. This property contributes to its potent vasodilating effect in tissues with more depolarized resting membrane potentials, such as vascular smooth muscle.
-
Diltiazem , a benzothiazepine, binds to a distinct receptor site within the channel's pore, physically obstructing the passage of calcium ions. Its binding site partially overlaps with that of phenylalkylamine blockers like verapamil. Diltiazem also exhibits state-dependency, with enhanced blocking effects during repetitive stimulation (use-dependence).
Caption: Differential Binding Sites of Nifedipine and Diltiazem on the L-type CaV channel α1 subunit.
Comparative Efficacy and Subtype Selectivity
The primary neuronal L-type calcium channel subtypes are CaV1.2 and CaV1.3. These subtypes differ in their biophysical properties and physiological roles, making subtype-selective pharmacology a critical area of research. Experimental data reveals significant differences in the potency and selectivity of nifedipine and diltiazem.
Data Presentation
While direct comparative data in a single neuronal cell type is limited, valuable insights can be drawn from studies on closely related excitable cells and recombinant channels.
Table 1: Comparative Potency in Rat Cerebral Artery Myocytes This table compares the half-maximal inhibitory concentration (IC50) of nifedipine and diltiazem on high-voltage activated calcium channels (predominantly CaV1.2) in freshly isolated rat cerebral artery myocytes. The data highlights the substantially greater potency of nifedipine in this cell type.
| Drug | IC50 (Mean ± SEM) | Cell Type | Charge Carrier |
| Nifedipine | 3.35 ± 0.34 nM | Rat Cerebral Artery Myocyte | 2 mM Ca²⁺ |
| Diltiazem | 1.88 ± 0.25 µM | Rat Cerebral Artery Myocyte | 2 mM Ba²⁺ |
Data sourced from Wang et al. (2017). Note the different charge carriers used in the experiments, which can influence channel kinetics and drug interactions.
Table 2: Nifedipine Potency on Neuronal L-type Channel Subtypes Nifedipine demonstrates clear selectivity for the CaV1.2 subtype over CaV1.3. Data from whole-cell patch-clamp studies on recombinant channels show a more than 10-fold difference in potency.[1][2] This is a critical consideration, as CaV1.3 channels are known to be resistant to dihydropyridine antagonists at concentrations that fully block CaV1.2.[3]
| Channel Subtype | Nifedipine IC50 | Experimental System |
| CaV1.2 | 22 nM | Recombinant Expression |
| CaV1.3 | 289 nM | Recombinant Expression |
Data sourced from Tang, S. (2018).[1]
Table 3: Diltiazem Potency on CaV1.2 Splice Variants The potency of diltiazem can be influenced by alternative splicing of the CaV1.2 channel. Studies on different splice variants expressed in HEK cells show IC50 values in the micromolar range.[4]
| Channel Variant | Diltiazem IC50 (Mean ± SEM) | Experimental System |
| CaV1.2SM (Smooth Muscle) | 75 ± 13 µM | HEK Cell Expression |
| CaV1.2b (Brain) | 87 ± 13 µM | HEK Cell Expression |
| CaV1.2CM (Cardiac Muscle) | 211 ± 34 µM | HEK Cell Expression |
Data sourced from Liao et al. (2007).[4]
Downstream Signaling Pathways
Inhibition of neuronal L-type calcium channels by diltiazem or nifedipine directly impacts downstream signaling cascades that are critical for neuronal function and plasticity. A key pathway involves excitation-transcription coupling, which links changes in neuronal activity to changes in gene expression. The influx of Ca²⁺ through L-type channels leads to the activation of Calmodulin (CaM), which in turn activates kinase pathways such as CaMKII and the Ras/MAPK cascade. These kinases translocate to the nucleus to phosphorylate the transcription factor CREB (cAMP response element-binding protein), a pivotal regulator of genes involved in learning, memory, and neuronal survival.
References
- 1. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-type calcium channel ligands block nicotine-induced signaling to CREB by inhibiting nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CaMKII locally encodes L-type channel activity to signal to nuclear CREB in excitation–transcription coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Diltiazem Enantiomers
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of the stereoisomers of diltiazem, a prominent calcium channel blocker. Diltiazem is utilized in the management of conditions such as hypertension, angina pectoris, and certain arrhythmias.[1] The commercially available pharmaceutical product is the d-cis-isomer, which is primarily responsible for the drug's therapeutic effects.[1] Diltiazem possesses two chiral centers, resulting in four stereoisomers: d-cis, l-cis, d-trans, and l-trans.[1][2] This guide focuses on the pharmacologically significant cis-enantiomers, d-cis-diltiazem and l-cis-diltiazem, presenting supporting experimental data to delineate their distinct in vitro activities.
Comparative Efficacy at L-type Calcium Channels
The primary mechanism of diltiazem's therapeutic action is the blockade of L-type calcium channels, which is highly stereoselective.[3] The d-cis enantiomer consistently demonstrates significantly higher potency and affinity for L-type calcium channels compared to the l-cis enantiomer.[2][3]
Table 1: Comparative Potency of Diltiazem Enantiomers on L-type Calcium Channels
| Enantiomer | IC50 for ICa Blockade (Snail Neurons) | Potency Order for Binding to Rabbit T-tubule Calcium Channels |
| d-cis-Diltiazem | 0.426 mM[3] | 1[2][3] |
| l-cis-Diltiazem | 0.759 mM[3] | 2[2][3] |
| d-trans-Diltiazem | Not specified | 3[2] |
| l-trans-Diltiazem | Not specified | 3[2] |
Note: While the IC50 values are from a study on snail neurons and may not be directly transferable to human cardiovascular tissues, they clearly illustrate the superior potency of the d-cis enantiomer. The binding potency order was determined in studies on rabbit T-tubule calcium channels.[2][3]
The effects of diltiazem on radioligand binding to calcium channels are highly stereospecific for the d-cis isomer.[2] Studies have shown that all four stereoisomers can inhibit the binding of d-cis-[3H]diltiazem to rabbit T-tubule Ca2+ channels, with the order of potency being d-cis > l-cis > d-trans = l-trans.[2]
Signaling Pathway of Diltiazem Action
Diltiazem exerts its effects by blocking the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[3][4] This reduction in intracellular calcium leads to vasodilation and a decrease in cardiac workload.[3]
Caption: Signaling pathway of diltiazem's action on muscle cells.
Effects on Other Ion Channels
While the primary target of diltiazem is the L-type calcium channel, its enantiomers also exhibit effects on other ion channels, which may contribute to their overall pharmacological profile.
-
Sodium Channels: l-cis-diltiazem has been shown to inhibit voltage-dependent Na+ current (INa) in isolated guinea-pig left ventricular myocytes in a dose-dependent manner.[5] This suggests that l-cis-diltiazem has a higher affinity for the inactivated state of Na+ channels.[5]
-
Cyclic-Nucleotide Gated (CNG) Channels: In the retina, both d- and l-cis enantiomers of diltiazem can block photoreceptor Ca2+-influx, likely by obstructing the pores of Ca2+-permeable cyclic-nucleotide gated (CNG) channels.[6] Interestingly, l-cis-diltiazem was found to be a more potent blocker of rod CNG channel activity than d-cis-diltiazem.[6]
Experimental Protocols
A clear understanding of the methodologies used to compare diltiazem enantiomers is crucial for the interpretation of efficacy data.
The separation of diltiazem enantiomers is essential for studying their individual properties and is primarily achieved through chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[1]
Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD are commonly effective.[1]
-
Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol or ethanol (e.g., 90:10 v/v) is typical. The addition of a small amount of an amine modifier, such as 0.1% (v/v) diethylamine, is often recommended to improve peak shape and resolution for basic compounds like diltiazem.[1]
-
Flow Rate: A common starting point is 1 mL/min.[1]
-
Detection: UV detection at 240 nm is suitable for diltiazem.[1]
-
Temperature: The separation is typically performed at ambient temperature.[1]
Caption: Workflow for chiral HPLC analysis of diltiazem enantiomers.
Capillary Electrophoresis (CE)
-
Principle: Chiral CE separates enantiomers based on their differential interaction with a chiral selector added to the background electrolyte.[1]
-
Instrumentation: A capillary electrophoresis system with a UV detector.[1]
-
Background Electrolyte (BGE): A low pH buffer, such as 10 mM glycine buffer adjusted to pH 2.4, is often used.[1]
-
Chiral Selector: A positively charged cyclodextrin derivative, like 5 mM quaternary ammonium-β-cyclodextrin (QA-β-CD), can be added to the BGE.[1]
-
Applied Voltage: A voltage of around 25 kV is typically applied.[1]
-
Temperature: The analysis is usually conducted at a controlled temperature, for instance, 25°C.[1]
-
Detection: On-column UV detection at a wavelength suitable for diltiazem (e.g., 240 nm).[1]
Patch-Clamp Analysis for IC50 Determination
-
Objective: To determine the IC50 values of d-cis-diltiazem and l-cis-diltiazem for the blockade of L-type calcium channels (CaV1.2).[3]
-
Principle: The whole-cell patch-clamp technique is used to measure the ionic currents through L-type calcium channels in the presence of varying concentrations of each enantiomer.
-
Methodology:
-
Cell Culture: Use a suitable cell line expressing L-type calcium channels (e.g., tsA-201 cells transfected with the channel subunits).
-
Electrophysiological Recording:
-
Obtain whole-cell recordings of barium currents (as a charge carrier through calcium channels).
-
Apply depolarizing voltage steps to elicit channel opening.
-
-
Drug Application: Perfuse the cells with increasing concentrations of d-cis-diltiazem or l-cis-diltiazem.
-
Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Plot the concentration-response curve.
-
Fit the data to the Hill equation to determine the IC50 value for each enantiomer.[3]
-
-
Caption: Workflow for patch-clamp analysis of diltiazem enantiomers.
Conclusion
The in vitro evidence clearly demonstrates the stereospecificity of diltiazem's pharmacological activity. The d-cis-enantiomer is significantly more potent in blocking L-type calcium channels, which is the primary mechanism for its therapeutic effects in cardiovascular diseases.[1][3] However, the l-cis-enantiomer is not devoid of biological activity and exhibits distinct effects on other ion channels, such as sodium and CNG channels, which could have clinical implications that warrant further investigation.[5][6] A thorough understanding of the differential effects of diltiazem's enantiomers is crucial for optimizing therapeutic strategies and for the development of novel cardiovascular drugs with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. L-calcium channel blockade induced by diltiazem inhibits proliferation, migration and F-actin membrane rearrangements in human vascular smooth muscle cells stimulated with insulin and IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Validation of diltiazem hydrochloride's antiviral activity against different viral strains
A comparative analysis of the antiviral activity of diltiazem hydrochloride against a range of viral strains reveals its potential as a repurposed therapeutic. This guide provides a comprehensive overview of supporting experimental data, detailed methodologies, and the underlying mechanism of action for researchers, scientists, and drug development professionals.
This compound, a widely used calcium channel blocker for the management of cardiovascular conditions, has demonstrated notable antiviral activity against a variety of viral pathogens.[1][2][3] Its mechanism of action, centered on the inhibition of L-type calcium channels, disrupts essential host cell processes that viruses exploit for their replication, positioning it as a promising candidate for host-directed antiviral therapy.[4][5] This guide synthesizes the available in vitro data on the efficacy of this compound against several viral strains, offers a comparison with other antiviral agents, and provides detailed experimental protocols to aid in the design of future research.
Comparative Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantified against several viruses, with key data summarized in the tables below. The 50% inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes 50% cell death, are crucial parameters in assessing antiviral potential. A higher selectivity index (SI), the ratio of CC50 to IC50, indicates a more favorable safety profile.
| Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero-E6 | 9.511 (based on virus titers) | 279.2 | 29.35 | [6] |
| Vero-E6 | 11.99 (based on RNA copies) | 279.2 | 23.28 | [6] | |
| Coxsackie B4 Virus | Vero | 85.8 (35.8 µg/mL) | 744.4 (310.37 µg/mL) | 8.68 | [2][7] |
| Pseudorabies Virus (PRV) | Vero | 25.53 | 341.77 | 13.38 | [1] |
| PK15 | 39.28 | 478.26 | 12.17 | [1] |
Table 1: In Vitro Antiviral Activity of this compound Against Various Viral Strains.
Comparison with Other Antiviral Agents
Direct comparative studies provide valuable context for the antiviral potential of this compound.
| Virus Strain | Drug | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Coxsackie B4 Virus | Diltiazem HCl | Vero | 85.8 (35.8 µg/mL) | 8.66 | [2][7] |
| Acyclovir | Vero | 189.7 (42.71 µg/mL) | 7.49 | [2][7] | |
| SARS-CoV-2 | Diltiazem HCl + Remdesivir | Vero E6 | Potentiates Remdesivir's effect | - | [8][9] |
| Remdesivir (alone) | Vero E6 | - | - | [8][9] |
Table 2: Comparative In Vitro Antiviral Activity of this compound and Other Antiviral Agents.
Studies have also indicated that this compound exhibits broad-spectrum antiviral activity against Influenza A viruses, including resistant strains, and can potentiate the effect of other antivirals like baloxavir.[5]
Mechanism of Action: Interference with Calcium Signaling
The primary antiviral mechanism of this compound is attributed to its function as a calcium channel blocker.[4][5] Viruses rely on host cell calcium signaling for various stages of their lifecycle, including entry, replication, and release.[2][7] By inhibiting the influx of calcium ions through L-type calcium channels, diltiazem disrupts these crucial viral processes.[4][5] For instance, in the case of SARS-CoV-2, diltiazem has been shown to inhibit viral binding and internalization.[6] With Pseudorabies virus, it interferes with the virus replication process.[1]
Caption: Diltiazem's inhibition of L-type calcium channels.
Experimental Protocols
The following is a generalized protocol for a plaque reduction assay, a common method for evaluating antiviral activity, based on methodologies cited in the literature.[8][10]
Caption: Workflow for a plaque reduction assay.
1. Cell Culture and Virus Propagation:
-
Culture susceptible host cells (e.g., Vero E6, PK15) in appropriate growth medium until a confluent monolayer is formed in 6-well plates.[1][8]
-
Prepare serial dilutions of the virus stock in serum-free medium.
2. Cytotoxicity Assay (CC50 Determination):
-
Seed cells in a 96-well plate.
-
Treat cells with various concentrations of this compound for a period equivalent to the antiviral assay (e.g., 48 hours).[1]
-
Determine cell viability using a standard method such as the MTT assay.[2][7]
-
Calculate the CC50 value from the dose-response curve.[1]
3. Plaque Reduction Assay (IC50 Determination):
-
Pre-treat the confluent cell monolayers with various non-toxic concentrations of this compound for 1-2 hours.[1]
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 PFU/well).
-
After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium (e.g., containing 1.2% Avicel) with the corresponding concentrations of this compound.[8]
-
Incubate the plates for 2-3 days to allow for plaque formation.[8]
-
Fix the cells with a solution such as 4% paraformaldehyde and stain with crystal violet.[8]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
The IC50 value is determined from the dose-response curve.
4. Data Analysis:
-
The selectivity index (SI) is calculated as the ratio of CC50 to IC50.
Conclusion and Future Directions
The available data strongly suggests that this compound possesses broad-spectrum antiviral properties worthy of further investigation. Its established safety profile in humans for cardiovascular applications makes it an attractive candidate for drug repurposing. Future research should focus on:
-
In vivo studies: Evaluating the efficacy of this compound in animal models of viral diseases.
-
Combination therapies: Exploring synergistic effects with other direct-acting antiviral agents to enhance efficacy and combat drug resistance.
-
Mechanism of action: Further elucidating the specific host cell signaling pathways modulated by diltiazem during infection with different viruses.
By pursuing these avenues of research, the full therapeutic potential of this compound as a host-directed antiviral agent can be realized.
References
- 1. Dysregulation of host cell calcium signaling during viral infections: Emerging paradigm with high clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Ions Signaling: Targets for Attack and Utilization by Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 5. Host-targeted repurposed diltiazem enhances the antiviral activity of direct acting antivirals against Influenza A virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathophysiological Consequences of Calcium-Conducting Viroporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host Calcium Channels and Pumps in Viral Infections | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Drug-Drug Interactions Between Diltiazem Hydrochloride and Other Cardiovascular Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the drug-drug interactions between diltiazem hydrochloride and a range of other cardiovascular drugs. The information is compiled from various clinical and pharmacological studies, with a focus on presenting objective performance through experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by detailing the pharmacokinetic and pharmacodynamic consequences of co-administration, outlining the methodologies used in these pivotal studies, and visualizing the underlying mechanisms of interaction.
Executive Summary
Diltiazem, a non-dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension, angina, and certain arrhythmias. Its metabolic profile, primarily involving the cytochrome P450 3A4 (CYP3A4) isoenzyme and the P-glycoprotein (P-gp) efflux transporter, predisposes it to significant drug-drug interactions.[1] Co-administration with other cardiovascular drugs that are substrates, inhibitors, or inducers of these pathways can lead to altered plasma concentrations and potentially adverse clinical outcomes. This guide delves into the specifics of these interactions with key cardiovascular drug classes, including statins, cardiac glycosides, beta-blockers, other calcium channel blockers, and antiplatelet agents.
Diltiazem and HMG-CoA Reductase Inhibitors (Statins)
The interaction between diltiazem and certain statins is of significant clinical concern, primarily due to the shared metabolic pathway of CYP3A4. Diltiazem is a moderate inhibitor of CYP3A4, which can lead to increased plasma concentrations of statins that are substrates of this enzyme, thereby increasing the risk of myopathy and rhabdomyolysis.[2]
Focus: Diltiazem and Simvastatin
Experimental Data Summary
| Pharmacokinetic Parameter | Simvastatin Alone (20 mg) | Simvastatin (20 mg) + Diltiazem (120 mg BID for 2 weeks) | Fold Increase | Reference |
| Mean Peak Serum Concentration (Cmax) | - | - | 3.6-fold | [3][4] |
| Simvastatin Acid Mean Cmax | - | - | 3.7-fold | [3][4] |
| Area Under the Curve (AUC) | - | - | 5-fold | [3][4] |
| Elimination Half-life (t½) | - | - | 2.3-fold | [3][4] |
Experimental Protocol: Diltiazem and Simvastatin Interaction Study
-
Study Design: A fixed-order, open-label, two-phase crossover study was conducted.[3]
-
Participants: The study enrolled 10 healthy volunteers.[3]
-
Methodology:
-
Phase 1: Participants received a single oral dose of 20 mg simvastatin. Blood samples were collected at predetermined intervals to determine the pharmacokinetic profile of simvastatin when administered alone.[3]
-
Washout Period: A 2-week washout period was implemented between the two phases to ensure complete elimination of the drugs administered in the first phase.[3]
-
Phase 2: Participants were treated with 120 mg of diltiazem twice daily for two weeks. On the final day of diltiazem treatment, a single 20 mg dose of simvastatin was co-administered. Blood samples were again collected to assess the pharmacokinetics of simvastatin in the presence of diltiazem.[3]
-
-
Analytical Method: Serum concentrations of simvastatin and its active metabolite, simvastatin acid, were quantified using a validated high-performance liquid chromatography (HPLC) method.
Signaling Pathway: Diltiazem Inhibition of Simvastatin Metabolism
Caption: Diltiazem inhibits CYP3A4-mediated metabolism of simvastatin.
Diltiazem and Cardiac Glycosides
The co-administration of diltiazem and digoxin is common in patients with atrial fibrillation and heart failure. This combination, however, necessitates careful monitoring due to a clinically significant pharmacokinetic interaction.
Focus: Diltiazem and Digoxin
Experimental Data Summary
| Pharmacokinetic Parameter | Digoxin Alone | Digoxin + Diltiazem | % Increase | Reference |
| Steady-State Plasma Concentration | - | - | 20-50% | [3][5][6] |
| Area Under the Curve (AUC) over 48 hr | - | - | 22.4% | [7] |
| Elimination Half-life (t½) | 36.2 ± 11.2 hr | 44.5 ± 11.5 hr | ~23% | [7] |
| Total Digoxin Clearance | 146.6 ± 37.9 ml/min | 107.9 ± 18.4 ml/min | - | [7] |
Experimental Protocol: Diltiazem and Digoxin Interaction Study
-
Study Design: A randomized, crossover trial conducted under steady-state conditions.[7]
-
Participants: The study involved 24 healthy male subjects.[7]
-
Methodology:
-
Participants were administered digoxin until they reached a steady-state plasma concentration.
-
In a crossover fashion, participants received either diltiazem or a placebo in addition to their maintenance dose of digoxin.
-
Blood samples were collected over a 48-hour period during each phase to determine steady-state plasma digoxin concentrations, AUC, elimination half-life, and total clearance.[7]
-
-
Analytical Method: Plasma digoxin concentrations were measured using radioimmunoassay.
Mechanism of Interaction: P-glycoprotein Inhibition
Caption: Diltiazem inhibits P-glycoprotein, reducing digoxin elimination.
Diltiazem and Beta-Adrenergic Blockers
The combination of diltiazem and beta-blockers can be therapeutically beneficial but also carries the risk of additive pharmacodynamic effects, leading to bradycardia, atrioventricular (AV) block, and hypotension.[8][9] Some interactions also have a pharmacokinetic basis.
Focus: Diltiazem and Metoprolol/Propranolol
Pharmacokinetic Data Summary
| Beta-Blocker | Pharmacokinetic Parameter | Change with Diltiazem | Reference |
| Propranolol | AUC | Significantly Increased | [10] |
| Metoprolol | AUC | Significantly Increased | [10] |
| Metoprolol | Elimination Half-life | Significantly Prolonged | [10] |
| Atenolol | Pharmacokinetics | Not Significantly Affected | [10] |
Experimental Protocol: Diltiazem and Beta-Blocker Interaction Study
-
Study Design: A controlled clinical trial.[10]
-
Participants: Healthy volunteers.[10]
-
Methodology:
-
Participants received either 30 mg of diltiazem or a placebo three times a day for three days.
-
Following the pretreatment period, a single oral dose of a beta-blocker (20 mg propranolol, 40 mg metoprolol, or 50 mg atenolol) was administered.
-
Blood samples were collected to determine the pharmacokinetic parameters (AUC, elimination half-life) of the beta-blockers.
-
Pharmacodynamic parameters, such as resting pulse rate, were also monitored.[10]
-
-
Analytical Method: Plasma concentrations of the beta-blockers were determined by a suitable analytical method like HPLC.
Logical Relationship: Additive Pharmacodynamic Effects
Caption: Additive effects of diltiazem and beta-blockers on the heart.
Diltiazem and Other Calcium Channel Blockers
The concomitant use of diltiazem with other calcium channel blockers, particularly dihydropyridines like amlodipine, can result in additive hypotensive effects.
Focus: Diltiazem and Amlodipine
Pharmacodynamic Data Summary
| Parameter | Placebo | Diltiazem (180-360 mg/day) | Amlodipine (5-10 mg/day) | Reference |
| 24-h Ambulatory Systolic BP (mmHg) | 151 | 143 | 137 | [11] |
| 24-h Ambulatory Diastolic BP (mmHg) | 93 | 86 | 84 | [11] |
Experimental Protocol: Diltiazem and Amlodipine Comparative Study
-
Study Design: A randomized, double-blind, crossover study with a Latin square allocation of treatment order.[11]
-
Participants: 30 patients with mild to moderate hypertension.[11]
-
Methodology:
-
The study consisted of three phases: placebo, diltiazem, and amlodipine.
-
During each phase, the dose was titrated to achieve a target predose clinic sitting diastolic blood pressure of 90 mmHg.
-
Efficacy was assessed using both clinic and 24-hour ambulatory blood pressure monitoring.[11]
-
-
Analytical Method: Blood pressure was measured using a validated ambulatory blood pressure monitoring device.
Diltiazem and Antiplatelet/Anticoagulant Drugs
Diltiazem's interactions with antiplatelet and anticoagulant medications are complex and can involve both pharmacokinetic and pharmacodynamic mechanisms.
Focus: Diltiazem and Aspirin/Clopidogrel/Warfarin
Summary of Interactions
-
Aspirin: In vitro studies suggest that diltiazem can potentiate the inhibitory effect of aspirin on platelet aggregation induced by the synergistic action of arachidonic acid and platelet-activating factor.[12] However, an in vivo study did not find that diltiazem potentiated the platelet-inhibitory effect of aspirin.[10]
-
Clopidogrel: Co-administration of calcium channel blockers, including diltiazem, has been associated with a decreased antiplatelet effect of clopidogrel. This is thought to be due to the inhibition of CYP3A4, which is necessary for the activation of the prodrug clopidogrel.[1]
-
Warfarin: Studies have shown that diltiazem does not significantly potentiate the anticoagulant effect of warfarin, nor does it cause protein binding displacement.[9][13] A slight, non-statistically significant inhibition of warfarin clearance by diltiazem has been observed.[9]
Experimental Protocol: Platelet Aggregation Study
-
Objective: To assess the effect of a drug on platelet function.
-
Methodology (General):
-
Blood Collection: Whole blood is collected from healthy volunteers or patients into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
-
Platelet Aggregometry:
-
PRP is placed in a cuvette in an aggregometer.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP, arachidonic acid, PAF) is added to induce aggregation.
-
The change in light transmission as platelets aggregate is recorded.
-
-
Inhibition Assay: To test the effect of an inhibitor like diltiazem, PRP is pre-incubated with the drug before the addition of the agonist. The degree of inhibition of aggregation is then measured.[5][8][14]
-
Experimental Workflow: Typical Pharmacokinetic Drug-Drug Interaction Study
Caption: A generalized workflow for a crossover pharmacokinetic drug interaction study.
Conclusion
The potential for drug-drug interactions involving this compound and other cardiovascular medications is significant and multifaceted. The primary mechanisms involve the inhibition of CYP3A4 and P-glycoprotein, leading to altered pharmacokinetics of co-administered drugs. Additionally, additive pharmacodynamic effects can result in enhanced therapeutic outcomes or an increased risk of adverse events. A thorough understanding of these interactions, supported by robust experimental data and clear methodologies, is crucial for safe and effective prescribing and for the future development of cardiovascular therapies. Researchers and clinicians must remain vigilant in monitoring patients on combination therapy and consider alternative treatments when the risk of a significant interaction is high.
References
- 1. Calcium-channel blockers reduce the antiplatelet effect of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The interaction of diltiazem with simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A method for quantitating platelet aggregation and analyzing drug-receptor interactions on platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic interactions between diltiazem and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The diltiazem-digoxin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ul.ie [pure.ul.ie]
- 9. Further elucidation of pharmacokinetic interaction between diltiazem and warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of diltiazem on the pharmacokinetics of propranolol, metoprolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A placebo-controlled comparison of diltiazem and amlodipine monotherapy in essential hypertension using 24-h ambulatory monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic interaction between tacrolimus and diltiazem: dose-response relationship in kidney and liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of diltiazem on warfarin plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative analysis of diltiazem's effects on different isoforms of L-type calcium channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of diltiazem, a benzothiazepine calcium channel blocker, on the various isoforms of L-type calcium channels (LTCCs). Diltiazem is a widely prescribed therapeutic agent for cardiovascular diseases such as hypertension, angina, and arrhythmias. Its mechanism of action involves the inhibition of calcium influx through LTCCs, leading to vasodilation and reduced cardiac contractility. However, the four distinct isoforms of the pore-forming α1 subunit of LTCCs (CaV1.1, CaV1.2, CaV1.3, and CaV1.4) exhibit differential sensitivity to diltiazem, which underpins its tissue-specific effects and therapeutic profile. This guide synthesizes experimental data to elucidate these isoform-specific interactions, providing valuable insights for basic research and drug development.
Quantitative Comparison of Diltiazem's Effects on L-type Calcium Channel Isoforms
The inhibitory potency of diltiazem varies significantly across the different L-type calcium channel isoforms and their splice variants. This differential sensitivity is a key determinant of the drug's therapeutic window and side-effect profile. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of diltiazem for each isoform.
| Isoform | Splice Variant/Tissue | IC50 (µM) | Experimental System | Reference |
| CaV1.1 | Skeletal Muscle | Low affinity, specific IC50 not consistently reported. | Various | [1] |
| CaV1.2 | Cardiac (CaV1.2CM) | ~150-177 | HEK293 cells | [2] |
| Smooth Muscle (CaV1.2SM) | ~75-87 | HEK293 cells | [2] | |
| Smooth Muscle (CaV1.2b) | ~87 | HEK293 cells | [2] | |
| Ancestral (CaVAb - model) | 41 (resting state), 10.4 (use-dependent) | Trichoplusia ni cells | [3] | |
| Wild-type | 85-95 | tsA-201 cells | [4] | |
| CaV1.3 | Brain, Neuroendocrine | Lower sensitivity than CaV1.2, specific IC50 not consistently reported. | Heterologous expression | [5][6] |
| CaV1.4 | Retina (Cone Photoreceptors) | 4.9 (high affinity), 100.4 (low affinity) | Salamander retina | [7][8] |
| Recombinant | Micromolar range | HEK293 cells | [9] |
Note: IC50 values can vary depending on the experimental conditions, including the expression system, the charge carrier (Ca²⁺ vs. Ba²⁺), and the voltage protocol used. The data presented here are intended for comparative purposes.
Signaling Pathways and Diltiazem's Mechanism of Action
L-type calcium channels play a crucial role in excitation-contraction coupling in muscle cells and in various signaling pathways in other excitable cells. Diltiazem exerts its inhibitory effect by binding to the α1 subunit of the channel, physically obstructing the pore and preventing the influx of Ca²⁺ ions. This binding is state-dependent, with diltiazem showing a higher affinity for the inactivated state of the channel.
Experimental Workflows
The characterization of diltiazem's effects on different L-type calcium channel isoforms typically involves a combination of molecular biology and electrophysiology techniques. The following diagram illustrates a general experimental workflow.
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is essential for measuring the ion currents flowing through L-type calcium channels in the presence and absence of diltiazem.
Objective: To determine the IC50 of diltiazem for a specific L-type calcium channel isoform expressed in a heterologous system.
Materials:
-
HEK293 cells transiently or stably expressing the L-type calcium channel isoform of interest (α1, β, and α2δ subunits).
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with CsOH.
-
Internal solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Li, pH 7.2 with CsOH.
-
Diltiazem stock solution (in DMSO) and serial dilutions in external solution.
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit calcium currents.
-
-
Diltiazem Application:
-
After obtaining a stable baseline recording, perfuse the cell with external solution containing a known concentration of diltiazem.
-
Allow sufficient time for the drug effect to reach a steady state.
-
Repeat the voltage-step protocol to record calcium currents in the presence of diltiazem.
-
Wash out the drug with the external solution to observe the reversibility of the block.
-
Repeat the application with different concentrations of diltiazem to construct a dose-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step in the absence and presence of diltiazem.
-
Calculate the percentage of current inhibition for each diltiazem concentration.
-
Plot the percentage inhibition against the logarithm of the diltiazem concentration and fit the data to the Hill equation to determine the IC50 value.
-
Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues within the L-type calcium channel that are crucial for diltiazem binding.
Objective: To investigate the role of specific amino acid residues in the IIIS6 and IVS6 transmembrane segments of the CaVα1 subunit in diltiazem sensitivity.
Materials:
-
Plasmid DNA containing the wild-type cDNA of the L-type calcium channel α1 subunit.
-
Mutagenic primers containing the desired nucleotide change.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
DNA sequencing services.
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the target site on the plasmid.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion: Digest the PCR product with DpnI to selectively remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmids.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Purification and Sequencing:
-
Select individual bacterial colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from the cultured bacteria.
-
Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Functional Analysis: Co-transfect the mutated plasmid with the auxiliary subunit plasmids into HEK293 cells and perform whole-cell patch clamp experiments as described above to assess the effect of the mutation on diltiazem sensitivity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of diltiazem for the L-type calcium channel.
Objective: To determine the Kd of [³H]-diltiazem for a specific L-type calcium channel isoform expressed in cell membranes.
Materials:
-
Cell membranes prepared from cells expressing the L-type calcium channel isoform of interest.
-
[³H]-diltiazem (radiolabeled ligand).
-
Unlabeled diltiazem (cold ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target channel and isolate the membrane fraction by centrifugation.
-
Saturation Binding Assay:
-
Incubate a fixed amount of cell membranes with increasing concentrations of [³H]-diltiazem in the binding buffer.
-
For each concentration, prepare parallel incubations with an excess of unlabeled diltiazem to determine non-specific binding.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the concentration of [³H]-diltiazem.
-
Fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
-
Competition Binding Assay:
-
Incubate a fixed amount of cell membranes with a fixed concentration of [³H]-diltiazem and increasing concentrations of unlabeled diltiazem.
-
Perform filtration, washing, and quantification as described above.
-
Plot the percentage of specific binding against the logarithm of the unlabeled diltiazem concentration.
-
Fit the data to a competition binding model to determine the Ki (inhibitory constant) of diltiazem.
-
Conclusion
Diltiazem exhibits a clear isoform- and splice variant-dependent inhibition of L-type calcium channels. The higher sensitivity of smooth muscle CaV1.2 isoforms compared to the cardiac isoform contributes to its vasodilatory effects at concentrations that have a lesser impact on cardiac contractility. The CaV1.4 isoform in the retina also shows a distinct pharmacological profile. A comprehensive understanding of these differential effects is crucial for the development of more selective and effective calcium channel blockers with improved therapeutic indices. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions between diltiazem and the diverse family of L-type calcium channels.
References
- 1. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in CaV1.1 gating: New insights into permeation and voltage-sensing mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target size analysis of skeletal muscle Ca2+ channels. Positive allosteric heterotropic regulation by d-cis-diltiazem is associated with apparent channel oligomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
Reproducibility of diltiazem hydrochloride's effects across different research labs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Diltiazem Hydrochloride's In Vitro Efficacy
This compound, a cornerstone calcium channel blocker of the benzothiazepine class, is widely employed in the management of cardiovascular conditions such as hypertension and angina. Its primary mechanism involves the inhibition of L-type voltage-gated calcium channels (Cav1.2), which curtails the influx of calcium into cardiac and vascular smooth muscle cells. While its clinical efficacy is well-established, the reproducibility of its quantitative effects in preclinical, in vitro settings can be a source of variability across different research laboratories. This guide provides a comparative analysis of diltiazem's performance, supported by experimental data, to illuminate the key factors influencing its measured potency and to offer a framework for improving experimental consistency.
Understanding the Variability in Diltiazem's Potency
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying a drug's potency. For diltiazem, this value is not absolute but is significantly influenced by the specific experimental conditions and the biological system under investigation. This variability is not necessarily a lack of reproducibility but rather a reflection of the nuanced pharmacology of diltiazem. Below, we compare reported IC₅₀ values across different experimental setups to highlight these critical variables.
Comparative Analysis of this compound's In Vitro Efficacy
| Parameter | Diltiazem Value (µM) | Experimental Model | Key Influencing Factor | Alternative Drug | Alternative's Value (µM) | Reference |
| IC₅₀ (Resting State) | 41 | CavAb (ancestral channel) | Channel State | - | - | [1] |
| IC₅₀ (Use-Dependent) | 10.4 | CavAb (ancestral channel) | Channel State (Stimulation) | - | - | [1] |
| IC₅₀ | ~130 | Cav1.2CM (cardiac splice variant) in HEK cells | Splice Variant | - | - | [2] |
| IC₅₀ | ~60-70 | Cav1.2SM & Cav1.2b (smooth muscle variants) in HEK cells | Splice Variant | Verapamil | 260.71 (on fKv1.4ΔN) | [2][3] |
| IC₅₀ | 51 | Human mesenteric arterial myocytes | External pH (7.2) | Nifedipine | Varies | [4] |
| IC₅₀ | 20 | Human mesenteric arterial myocytes | External pH (9.2) | Nifedipine | Varies | [4] |
| Binding Affinity (Kd) | 0.05 - 0.17 | Rat cerebral cortex membranes | Assay Type (Radioligand Binding) | - | - | [5] |
Note: Direct comparative IC₅₀ values for nifedipine under identical conditions were not available in the cited literature, as its binding site and mechanism of action differ significantly from diltiazem.
Key Takeaways from the Data:
-
State-Dependence is Critical : Diltiazem's potency is significantly higher on channels that are frequently activated ("use-dependent") compared to those in a resting state.[1] This highlights the importance of standardizing voltage-clamp protocols when comparing data between labs.
-
Tissue-Specific Splice Variants Matter : The specific isoform of the Cav1.2 channel, which varies between cardiac and smooth muscle tissue, profoundly impacts diltiazem's inhibitory effect. Smooth muscle variants are nearly twice as sensitive to diltiazem as the cardiac variant.[2] Researchers should be precise about the specific channel splice variants used in their assays.
-
Experimental Conditions Influence Outcomes : A change in the external pH from 7.2 to 9.2 can more than double the apparent potency of diltiazem.[4] This underscores the necessity of meticulous control and reporting of all buffer and solution compositions.
-
Assay Methodology Determines the Metric : Electrophysiological measurements yield IC₅₀ values reflecting functional channel block, while radioligand binding assays provide dissociation constants (Kd) that measure binding affinity. These values are not directly interchangeable but should be complementary.[5]
Core Experimental Protocols
Reproducibility is contingent on detailed and standardized methodologies. Below are outlines for the two primary techniques used to quantify diltiazem's effects on L-type calcium channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the flow of ions through calcium channels in a single cell, providing a functional assessment of inhibition.
Objective : To determine the IC₅₀ of this compound by measuring the inhibition of L-type calcium channel currents (ICa).
Methodology :
-
Cell Preparation : Utilize a cell line (e.g., HEK293) stably expressing the specific human Cav1.2 splice variant of interest. Culture cells to 70-80% confluency.
-
Solutions :
-
External Solution (in mM) : 140 Tetraethylammonium chloride (TEA-Cl), 10 BaCl₂ (as the charge carrier), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM) : 138 Cs-MeSO₃, 5 CsCl₂, 0.5 EGTA, 10 HEPES, 1 MgCl₂, 2 Mg-ATP. Adjust pH to 7.3 with CsOH.
-
-
Recording :
-
Establish a whole-cell configuration using a patch-clamp amplifier.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.
-
Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to elicit the calcium channel current.
-
-
Drug Application :
-
Prepare a stock solution of this compound in the external solution.
-
Apply increasing concentrations of diltiazem to the cell via a perfusion system.
-
At each concentration, record the peak current after it reaches a steady-state block.
-
-
Data Analysis :
-
Measure the peak inward current at each diltiazem concentration.
-
Normalize the current to the control (pre-drug) measurement.
-
Plot the normalized current against the logarithm of the diltiazem concentration and fit the data to the Hill equation to determine the IC₅₀ value.
-
Radioligand Binding Assay
This biochemical assay measures the affinity of diltiazem for its binding site on the calcium channel.
Objective : To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of this compound.
Methodology :
-
Membrane Preparation : Isolate cell membranes from tissues or cells rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac sarcolemma). Homogenize in a cold lysis buffer and pellet the membranes via centrifugation.
-
Assay Buffer : Typically a Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Incubation :
-
In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]diltiazem).
-
For competition assays, incubate with a fixed concentration of a different radioligand (like [³H]nitrendipine) and varying concentrations of unlabeled diltiazem.
-
Include wells to measure total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).
-
-
Separation : Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification : Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding ([³H]diltiazem), use Scatchard analysis or non-linear regression to determine the Kd.
-
For competition assays, determine the IC₅₀ of diltiazem and convert it to a Ki value using the Cheng-Prusoff equation.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and processes involved, the following diagrams illustrate the signaling pathway of diltiazem and the workflows for the key experimental protocols.
References
- 1. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]diltiazem binding to calcium channel antagonists recognition sites in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Diltiazem Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents like diltiazem hydrochloride is a critical aspect of laboratory operations. Adherence to proper disposal protocols minimizes risks to personnel and the environment and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework in the United States. Key agencies establishing and enforcing these guidelines include:
-
Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Subpart P of the RCRA provides specific requirements for managing hazardous waste pharmaceuticals in healthcare facilities.
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances to prevent diversion.[1]
-
State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal. It is imperative to consult and adhere to all applicable federal, state, and local regulations.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
-
Hazard Assessment: Before handling, consult the Safety Data Sheet (SDS) for this compound to be fully aware of its hazards, including potential eye and skin irritation, and harm if swallowed or inhaled.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound for disposal. This includes:
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.
-
Collect the waste in a designated, properly labeled, and sealed container.[5] The container should be clearly marked as "Hazardous Waste."
-
-
Spill Management: In the event of a spill, take immediate action to contain it.
-
Disposal Method:
-
Licensed Hazardous Waste Disposal Company: The primary and recommended method for disposing of this compound is to use a licensed hazardous material disposal company. These companies are equipped to handle and dispose of chemical waste in accordance with all regulations, typically through chemical incineration with an afterburner and scrubber.[4]
-
Do Not Sewer: Do not empty this compound into drains or sewer systems.[6][7] The EPA explicitly prohibits the sewering of all hazardous waste pharmaceuticals by healthcare facilities.[8][9]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. epa.gov [epa.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fermion.fi [fermion.fi]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 9. shipmangoodwin.com [shipmangoodwin.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
